Picibanil
Description
Structure
3D Structure
Properties
CAS No. |
54836-26-9 |
|---|---|
Molecular Formula |
C16H17N2O4S- |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
Picibanil (OK-432): A Deep Dive into its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picibanil (B1221077) (OK-432), a lyophilized preparation of the Su strain of Streptococcus pyogenes, has been a cornerstone of cancer immunotherapy in Japan for decades. Its potent anti-tumor effects are not a result of direct cytotoxicity, but rather a complex and multifaceted stimulation of the host's innate and adaptive immune systems. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing detailed insights into its cellular and molecular targets, the signaling cascades it initiates, and the resulting anti-tumor immune response. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering a granular view of the experimental evidence that underpins our knowledge of this important immunotherapeutic agent.
Core Mechanism: Broad-Spectrum Immune Activation
This compound's primary mechanism of action is the induction of a robust inflammatory response within the tumor microenvironment and systemically. This is achieved through the activation of a wide range of immune cells, orchestrated by a cascade of cytokines and chemokines. The key events are:
-
Recognition by Pattern Recognition Receptors (PRRs): As a bacterial product, this compound's components are recognized by PRRs on immune cells, with Toll-like Receptor 4 (TLR4) and its co-receptor MD2 playing a crucial role.[1][2][3] This initial recognition is the critical first step in initiating the downstream immune cascade.
-
Activation of Innate Immunity: this compound potently activates key players of the innate immune system:
-
Dendritic Cells (DCs): It induces the maturation of DCs, enhancing their expression of co-stimulatory molecules (CD40, CD80, CD86), MHC molecules (HLA-DR), and adhesion molecules (ICAM-1).[1][2] This maturation is pivotal for effective antigen presentation to T cells.
-
Natural Killer (NK) Cells: this compound is a powerful activator of NK cells, augmenting their cytotoxic activity against tumor cells.[4][5][6] This is mediated in part by the release of NK cell activating factor (NKAF).[4]
-
Macrophages and Neutrophils: It stimulates the recruitment and activation of macrophages and neutrophils, which contribute to the anti-tumor response through phagocytosis, release of cytotoxic mediators, and production of inflammatory cytokines.[7]
-
-
Induction of a Pro-inflammatory Cytokine Milieu: A hallmark of this compound's action is the induction of a broad spectrum of cytokines, which orchestrate the anti-tumor response.[1][3][6] These include:
-
Bridging to Adaptive Immunity: By activating DCs and promoting a Th1-polarizing cytokine environment (characterized by high levels of IL-12 and IFN-γ), this compound effectively bridges the innate and adaptive immune responses.[1] This leads to the induction of tumor-specific cytotoxic T lymphocytes (CTLs).[6]
-
Other Anti-Tumor Effects: this compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[6]
Data Presentation: Quantitative Insights into this compound's Effects
The following tables summarize key quantitative data from preclinical and clinical studies, providing a clearer picture of this compound's immunomodulatory and therapeutic efficacy.
Table 1: Cytokine Induction by this compound-Stimulated Mononuclear Cells
| Cytokine | Concentration (pg/ml) | Experimental System | Reference |
| IL-8 | 1567 +/- 145 | Supernatants from OK-432-stimulated human monocytes | [7] |
| TNF-α | 2105 +/- 152 | Supernatants from OK-432-stimulated human monocytes | [7] |
| IL-1β | 180 +/- 22 | Supernatants from OK-432-stimulated human monocytes | [7] |
| Leukotriene B4 | 800 +/- 45 | Supernatants from OK-432-stimulated human monocytes | [7] |
Table 2: Clinical Efficacy of this compound in Cancer Therapy
| Cancer Type | Treatment Regimen | Efficacy Readout | Outcome | Reference |
| Non-Small Cell Lung Cancer | Adjuvant immunochemotherapy with OK-432 | 5-year survival rate | 51.2% (OK-432 group) vs. 43.7% (chemotherapy alone) | [9] |
| Advanced Cancer | Intratumoral OK-432 injection | Partial Response Rate | 9.7% (3 out of 31 evaluable patients) | [10] |
| Peritoneal Carcinomatosis (Rat Model) | Intraperitoneal OK-432 (0.5 KE/animal) | Median Survival Time | 17 days (OK-432) vs. 14 days (saline) | [11] |
| Uterine Cervical Carcinoma (Stage II without lymph node metastasis) | Adjuvant OK-432 | 5-year disease-free rate | Significantly higher in the OK-432 group | [12] |
Table 3: Cellular Responses to this compound Treatment
| Cell Type | Parameter Measured | Observation | Experimental System | Reference |
| Tumor-Infiltrating Lymphocytes (TILs) | Overall TIL number | >300% increase compared to controls on day 10 of culture | In vivo mouse model, intravenous OK-432 | [13] |
| Intracystic White Blood Cells (Lymphangioma) | Neutrophil percentage | Increased to 72% on day 1 post-injection | Human patients with cystic lymphangioma | [14] |
| Intracystic White Blood Cells (Lymphangioma) | Macrophage percentage | Increased to 21% on day 1 post-injection | Human patients with cystic lymphangioma | [14] |
| Intracystic White Blood Cells (Lymphangioma) | Lymphocyte percentage | Increased to 72% on day 4 post-injection | Human patients with cystic lymphangioma | [14] |
Experimental Protocols: Methodologies for Key Experiments
Understanding the experimental context is crucial for interpreting the data. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Cytokine Induction Assay
-
Objective: To quantify the induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation: Cells are stimulated with various concentrations of this compound (e.g., 0.1 KE/ml) for a specified time period (e.g., 24-48 hours).[7]
-
Cytokine Measurement: Culture supernatants are collected, and cytokine concentrations (e.g., IL-8, TNF-α, IL-1β) are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.[7]
-
mRNA Analysis: To assess gene expression, total RNA is extracted from the stimulated cells, and quantitative real-time PCR (qRT-PCR) is performed for target cytokine genes.[7]
Protocol 2: In Vivo Tumor Growth Inhibition Studies in Murine Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse tumor model.[15]
-
Animal Model: Syngeneic mouse models are commonly used, for example, C3H/He mice with methylcholanthrene-induced fibrosarcoma.[15]
-
Tumor Inoculation: A known number of tumor cells are injected subcutaneously or intraperitoneally into the mice.[11]
-
Treatment Regimen: this compound treatment is initiated at a specified time point after tumor inoculation. The dosage, route of administration (e.g., intratumoral, intraperitoneal, intravenous), and frequency of administration are key variables. For example, daily administration for 7 days post-tumor inoculation.[11][15]
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume with calipers. Animal survival is also a key endpoint.[11][15]
-
Immunological Monitoring: At the end of the experiment, or at various time points, spleen, lymph nodes, and tumors can be harvested to analyze immune cell populations by flow cytometry and to assess the cytotoxic activity of immune cells in vitro.[5]
Protocol 3: Assessment of Natural Killer (NK) Cell Activity
-
Objective: To measure the effect of this compound on the cytotoxic activity of NK cells.
-
Effector Cell Preparation: Splenocytes or peripheral blood lymphocytes are isolated from mice or humans, respectively. These cells are then incubated with or without this compound for a defined period to activate NK cells.[4]
-
Target Cell Labeling: NK-sensitive target cells (e.g., YAC-1 or K562) are labeled with a radioactive isotope, typically 51Cr.
-
Cytotoxicity Assay: The activated effector cells are co-cultured with the labeled target cells at various effector-to-target ratios for a few hours (e.g., 4 hours).
-
Measurement of Lysis: The amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter. The percentage of specific lysis is then calculated.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound signaling cascade via TLR4.
Caption: In vivo tumor growth inhibition workflow.
Caption: Overview of this compound-induced anti-tumor immunity.
Conclusion
This compound (OK-432) is a potent immunotherapeutic agent that orchestrates a complex and powerful anti-tumor response. Its mechanism of action is a testament to the efficacy of harnessing the body's own immune system to fight cancer. By activating a broad range of immune cells and inducing a robust pro-inflammatory cytokine milieu, this compound creates a hostile environment for tumor growth and survival. The detailed data and experimental protocols provided in this guide offer a solid foundation for further research into this fascinating molecule and for the development of novel immunotherapeutic strategies. A thorough understanding of this compound's multifaceted mechanism is essential for optimizing its clinical use and for designing the next generation of cancer immunotherapies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Natural killer (NK) cell activating factor released from murine thymocytes stimulated with an anti-tumor streptococcal preparation, OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of activated natural killer cells from murine spleen cells primed in vivo and subsequently challenged in vitro with the streptococcal preparation OK432 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Effect of this compound (OK432) on neutrophil-mediated antitumor activity: implication of monocyte-derived neutrophil-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of adjuvant immunochemotherapy using OK-432 in patients with resected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical efficacy of intratumoral OK-432 administration in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of immunotherapeutic activity of OK-432 in the treatment of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomised study of immunotherapy with OK-432 in uterine cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Cellular Targets of Picibanil (OK-432) in the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picibanil (B1221077) (OK-432), a lyophilized preparation of the Su strain of Streptococcus pyogenes, has been utilized as a potent immunotherapeutic agent. Its efficacy in cancer therapy is attributed to its multifaceted interactions with the host immune system, particularly within the tumor microenvironment (TME). This document provides a comprehensive technical overview of the primary cellular targets of this compound, the quantitative effects on these cells, detailed experimental protocols for their assessment, and the key signaling pathways involved in its mechanism of action. By activating a broad spectrum of immune cells and inducing a robust cytokine cascade, this compound re-engineers the TME from an immunosuppressive to an immunostimulatory state, facilitating tumor regression.
Cellular Targets and Immunomodulatory Effects
This compound orchestrates a complex, multi-cellular anti-tumor response by directly and indirectly activating key components of both the innate and adaptive immune systems. Upon administration, it acts as a powerful immunomodulator, transforming the TME into a hostile environment for cancer cells. The principal cellular targets of this compound include dendritic cells (DCs), macrophages, natural killer (NK) cells, and T lymphocytes.[1]
Dendritic Cells (DCs)
Dendritic cells are critical antigen-presenting cells (APCs) that bridge innate and adaptive immunity. This compound is a potent inducer of DC maturation.[2] This process is characterized by the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines, which are essential for the priming of tumor-specific T cell responses.
Macrophages
Macrophages, another key component of the TME, are also significantly influenced by this compound. It can activate macrophages to exert tumoricidal effects.[3] this compound-activated macrophages exhibit enhanced phagocytic activity and produce a variety of anti-tumor molecules, including nitric oxide and pro-inflammatory cytokines.
Natural Killer (NK) Cells
Natural killer cells are cytotoxic lymphocytes of the innate immune system that can directly lyse tumor cells. This compound is a well-documented activator of NK cells, enhancing their cytotoxic capabilities against malignant cells.[4]
T Lymphocytes
By promoting the maturation and function of APCs like DCs and macrophages, this compound indirectly stimulates T lymphocyte responses. This leads to the proliferation and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1]
Data Presentation: Quantitative Effects of this compound
The immunomodulatory effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data on the impact of this compound on immune cell populations and cytokine production.
Table 1: Effect of this compound (OK-432) on Immune Cell Populations
| Cell Type | Effect | Quantitative Change | Experimental Model | Reference |
| Tumor-Infiltrating Lymphocytes (TILs) | Increased Number | >300% increase in overall TIL number compared to controls on day 10 of culture | Murine colon adenocarcinoma | [5] |
| NK Cells (CD56+) | Increased Number | Significant increase in CD56+ cells | Human cystic lymphangioma | |
| T Cells (CD3+) | Increased Number | Significant increase in CD3+ cells | Human cystic lymphangioma | |
| Macrophages | Increased Infiltration | Significant increase in macrophage infiltration | Murine tumors | [3] |
| Lymphocytes | Restoration of Counts | Restoration to >1,500/microliter in patients with advanced cancer | Human cancer patients | [6] |
Table 2: this compound (OK-432)-Induced Cytokine Production
| Cytokine | Cell Source | Fold Increase/Concentration | Experimental Condition | Reference |
| TNF-α | Monocytes/Macrophages | 2105 +/- 152 pg/ml | In vitro stimulation of human monocytes | |
| IL-8 | Monocytes/Macrophages | 1567 +/- 145 pg/ml | In vitro stimulation of human monocytes | |
| IL-1β | Monocytes/Macrophages | 180 +/- 22 pg/ml | In vitro stimulation of human monocytes | |
| IL-12 | Dendritic Cells, Macrophages | Potent induction | In vitro stimulation of murine splenocytes and human PBMCs | |
| IFN-γ | T Cells, NK Cells | Dose-dependent reversal of deficit | In vitro stimulation of PBMCs from melanoma patients |
Table 3: Enhancement of NK Cell Cytotoxicity by this compound (OK-432)
| Target Cell Line | Effector:Target Ratio | % Cytotoxicity (Control) | % Cytotoxicity (this compound-treated) | Reference |
| YAC-1 Lymphoma | Not specified | - | 3-4 times higher than controls | [5] |
| MDA-MB-231 | 10:1 | ~80% | ~100% | [7] |
| MDA-MB-231 | 5:1 | ~37% | ~55% | [7] |
| MDA-MB-231 | 2:1 | ~36% | ~42% | [7] |
| MDA-MB-231 | 1:1 | ~24% | ~27% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effects on its cellular targets.
Protocol: Maturation of Monocyte-Derived Dendritic Cells (DCs)
This protocol outlines the steps to induce DC maturation using this compound and assess the upregulation of surface markers by flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant human GM-CSF and IL-4
-
This compound (OK-432)
-
Fluorescently-labeled antibodies against CD11c, HLA-DR, CD80, CD83, CD86
-
Flow cytometer
Procedure:
-
Isolation of Monocytes: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for monocytes using plastic adherence or magnetic-activated cell sorting (MACS) for CD14+ cells.
-
Generation of Immature DCs: Culture monocytes in complete RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days.
-
DC Maturation: On day 5 or 6, harvest immature DCs and re-plate at a density of 1 x 10^6 cells/mL. Add this compound to a final concentration of 0.1 KE/mL.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Staining:
-
Harvest the DCs and wash with PBS containing 2% FBS.
-
Resuspend the cells in staining buffer and incubate with a cocktail of fluorescently-labeled antibodies (e.g., anti-CD11c, -HLA-DR, -CD80, -CD83, -CD86) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the CD11c+ DC population and analyze the expression levels (Mean Fluorescence Intensity) of maturation markers (HLA-DR, CD80, CD83, CD86).
Protocol: Assessment of Macrophage Activation
This protocol describes the assessment of macrophage activation by measuring the production of nitric oxide (NO), a key effector molecule.
Materials:
-
Peritoneal or bone marrow-derived macrophages
-
Complete RPMI 1640 medium
-
This compound (OK-432)
-
Lipopolysaccharide (LPS) as a positive control
-
Griess Reagent System
-
96-well plate
-
Spectrophotometer
Procedure:
-
Macrophage Isolation and Culture: Isolate macrophages from the peritoneal cavity or bone marrow of mice and plate them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.
-
Stimulation: Remove the medium and replace it with fresh medium containing this compound (e.g., 0.01-0.1 KE/mL) or LPS (e.g., 1 µg/mL). Include an unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration indicates macrophage activation.
Protocol: NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol details the classic 51Cr release assay to measure the cytotoxic activity of NK cells enhanced by this compound.
Materials:
-
Effector cells: NK cells isolated from PBMCs, stimulated with this compound.
-
Target cells: A tumor cell line sensitive to NK cell-mediated lysis (e.g., K562).
-
Sodium Chromate (51Cr).
-
Complete RPMI 1640 medium.
-
Fetal Bovine Serum (FBS).
-
96-well U-bottom plate.
-
Gamma counter.
-
Triton X-100 or similar detergent.
Procedure:
-
Effector Cell Preparation: Isolate NK cells from PBMCs and culture them in the presence of this compound (e.g., 0.1 KE/mL) and a low dose of IL-2 for 24-48 hours to enhance their cytotoxic activity.
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of medium and add 100 µCi of 51Cr.
-
Incubate for 1-2 hours at 37°C, mixing gently every 15 minutes.
-
Wash the labeled target cells three times with a large volume of medium to remove excess 51Cr.
-
Resuspend the cells in fresh medium and adjust the concentration.
-
-
Cytotoxicity Assay:
-
Plate the 51Cr-labeled target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with medium containing 1% Triton X-100.
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes suitable for gamma counting.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound are initiated through the activation of specific signaling pathways, primarily involving pattern recognition receptors (PRRs) on immune cells.
Toll-Like Receptor 4 (TLR4) Signaling in Macrophages and DCs
This compound is recognized by the immune system as a bacterial component, and its mechanism of action involves engagement with Toll-like Receptor 4 (TLR4) on APCs like macrophages and dendritic cells.[2] This interaction triggers downstream signaling cascades that are crucial for the activation of these cells.[8]
The activation of TLR4 by this compound initiates a signaling cascade that can proceed through two main pathways: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway leads to the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory gene expression.[9][10] Activation of NF-κB results in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11] This pathway also activates mitogen-activated protein kinases (MAPKs), including p38, which further contribute to the inflammatory response.[12]
-
TRIF-Dependent Pathway: This pathway leads to the activation of the transcription factor IRF3, which is essential for the production of type I interferons (IFN-α/β).
The combined activation of these pathways by this compound results in a potent pro-inflammatory and anti-tumor microenvironment.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical experimental workflow to investigate the cellular and molecular effects of this compound on immune cells within the tumor microenvironment.
Conclusion
This compound (OK-432) is a potent immunotherapeutic agent that exerts its anti-tumor effects by modulating the tumor microenvironment. It activates a diverse range of immune cells, including dendritic cells, macrophages, NK cells, and T lymphocytes, leading to a robust anti-tumor immune response. The activation of these cellular targets is driven by specific signaling pathways, with TLR4 playing a central role. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. A thorough understanding of its cellular and molecular mechanisms of action is paramount for the design of effective combination therapies and the identification of predictive biomarkers for patient response.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated macrophages are responsible for the tumor-inhibitory effect in mice receiving intravenous injection of OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic actions of this compound (OK-432) on recombinant interleukin-2 induction of tumor-infiltrating lymphocyte expansion, cytotoxicity, and phenotypic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies on cell-mediated immunity in patients with malignant disease. I. Effect of immunotherapy with OK-432 on lymphocyte subpopulation and phytomitogen responsiveness in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. [Analysis of the immuno-activation mechanism of OK-432--phagocytosis, release of active components and TLR4 signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Network Viewer for NDEx [ndexbio.org]
- 11. researchgate.net [researchgate.net]
- 12. p38 MAPK-inhibited dendritic cells induce superior antitumor immune responses and overcome regulatory T cell-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Picibanil-Induced Cytokine Production and Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picibanil (OK-432), a lyophilized preparation of the Su strain of Streptococcus pyogenes, is a potent immunomodulatory agent that has been utilized in clinical practice, particularly in the treatment of lymphatic malformations and as an adjunct in cancer immunotherapy.[1][2][3] Its therapeutic efficacy is largely attributed to its ability to induce a robust and broad-spectrum cytokine response, which orchestrates both innate and adaptive immunity.[3][4] This technical guide provides a comprehensive overview of the cytokine production and profile induced by this compound, details the underlying signaling pathways, and presents key experimental protocols for its study.
Mechanism of Action: A Multi-faceted Immune Stimulation
This compound's immunomodulatory effects are initiated through its recognition by the host's innate immune system. The primary mechanism involves the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, which are pivotal in initiating and shaping the subsequent immune response.[1][5]
The process begins with the phagocytosis of the whole-bacterial preparation by APCs.[1] Following internalization, active components of this compound are released within the cell. One such identified active component is OK-PSA.[1] These components are then recognized by pattern recognition receptors (PRRs), with Toll-like receptor 4 (TLR4) playing a crucial role.[1][3] The engagement of TLR4 triggers downstream signaling cascades, leading to the activation of key transcription factors and the subsequent expression of a wide array of cytokine genes.[1][6]
This compound-Induced Cytokine Profile
This compound induces a diverse range of cytokines, indicative of a broad-based activation of the immune system. The cytokine profile is heavily skewed towards a T helper 1 (Th1) type response, which is critical for anti-tumor and anti-viral immunity.
Key Cytokines Induced by this compound
-
Pro-inflammatory Cytokines: this compound is a potent inducer of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] These cytokines contribute to the initial inflammatory response at the site of administration and play a role in the recruitment and activation of other immune cells.
-
Th1-polarizing Cytokines: A hallmark of this compound's activity is the induction of IL-12.[6][7] IL-12 is a critical cytokine for the differentiation of naive T cells into Th1 cells and for the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
-
Effector Cytokines: The Th1-polarized response leads to the production of high levels of Interferon-gamma (IFN-γ).[8] IFN-γ has pleiotropic effects, including the activation of macrophages, enhancement of antigen presentation, and direct anti-proliferative effects on some tumor cells.
-
Chemokines: this compound also stimulates the production of chemokines like Interleukin-8 (IL-8) and IP-10, which are involved in the trafficking of immune cells to the site of inflammation.[6][8]
Quantitative Data on Cytokine Production
The following tables summarize quantitative data on cytokine production induced by this compound from various in vitro and in vivo studies. It is important to note that experimental conditions such as cell type, this compound concentration, and incubation time vary between studies, which can influence the absolute cytokine levels.
| Cytokine | Cell Type | This compound Concentration | Incubation Time | Cytokine Level | Reference |
| TNF-α | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [4] |
| TNF-α | Human Monocytes | 0.1 KE/mL | Not Specified | 2105 ± 152 pg/mL | |
| IL-1β | Human Monocytes | 0.1 KE/mL | Not Specified | 180 ± 22 pg/mL | |
| IL-6 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Marked Elevation | [4] |
| IL-8 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Marked Elevation | [4] |
| IL-8 | Human Monocytes | 0.1 KE/mL | Not Specified | 1567 ± 145 pg/mL | |
| IL-12p40 | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [4] |
| IFN-γ | Human Mononuclear Cells | 0.1 KE/mL | 9 days | Elevated | [4] |
| IL-12p70 | Human Monocyte-derived DCs | 0.1 KE/mL | 24 hours | > 10,000 pg/mL | |
| IL-10 | Human Monocyte-derived DCs | 0.1 KE/mL | 24 hours | ~1000 pg/mL | |
| IL-6 | HeLa Cells | Not Specified | Not Specified | Significant Elevation | [4] |
| IL-12 (total) | Mouse Bronchoalveolar Lavage Fluid | 10 µ g/mouse (intranasal) | 24 hours | ~20 pg/mL | [4] |
Signaling Pathways in this compound-Induced Cytokine Production
The induction of cytokines by this compound is a complex process involving multiple signaling pathways. The TLR4 signaling cascade is considered a major pathway, leading to the activation of NF-κB and p38 MAPK.[6]
This compound-Induced TLR4 Signaling
The following diagram illustrates the key steps in the this compound-induced TLR4 signaling pathway.
Caption: this compound signaling cascade.
Experimental Protocols
The quantification of this compound-induced cytokines is primarily achieved through Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
General Workflow for In Vitro Cytokine Induction and Measurement
Caption: General experimental workflow.
Detailed Methodology: ELISA for Cytokine Quantification
This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine in cell culture supernatants following this compound stimulation.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer, wash buffer, and assay diluent
-
Cell culture supernatants from this compound-stimulated and control cells
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate four times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate four times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Detailed Methodology: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
This compound-stimulated and control cells
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD56)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer kit
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture immune cells with this compound for a predetermined duration. For the last 4-6 hours of culture, add a protein transport inhibitor to block cytokine secretion and cause intracellular accumulation.
-
Surface Staining: Harvest the cells and wash with flow cytometry staining buffer. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies against cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.
-
Fixation: Wash the cells to remove unbound surface antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Permeabilization and Intracellular Staining: Wash the cells and resuspend them in permeabilization buffer containing the fluorochrome-conjugated antibodies against intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend them in staining buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to identify the cell populations of interest based on their surface markers and quantify the percentage of cells within each population that are positive for the intracellular cytokine.
Conclusion
This compound is a potent immunomodulator that induces a robust Th1-biased cytokine response. This activity is central to its therapeutic effects. The understanding of the specific cytokines produced, their quantitative levels, and the underlying signaling pathways is crucial for the rational design of immunotherapeutic strategies and the development of novel drugs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the immunopharmacological properties of this compound and other immunomodulatory agents.
References
- 1. [Analysis of the immuno-activation mechanism of OK-432--phagocytosis, release of active components and TLR4 signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the response of dendritic cells to activation by streptococcal preparation OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pivotal role of p38 and NF-kappaB signal pathways in the maturation of human monocyte-derived dendritic cells stimulated by streptococcal agent OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OK-432 synergizes with IFN-γ to confer dendritic cells with enhanced antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
OK-432: A Deep Dive into its Activation of Dendritic and Natural Killer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
OK-432, a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin, has been utilized for decades in cancer immunotherapy, particularly in Japan and Taiwan.[1][2] Its therapeutic efficacy is attributed to its potent immunomodulatory properties, primarily its ability to activate key players of both the innate and adaptive immune systems: dendritic cells (DCs) and natural killer (NK) cells.[2][3] This technical guide provides an in-depth analysis of the mechanisms by which OK-432 activates these critical immune cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Activation of Dendritic Cells (DCs) by OK-432
OK-432 is a potent inducer of DC maturation, transforming them into effective antigen-presenting cells (APCs) capable of priming robust anti-tumor T-cell responses.[4][5] This activation is characterized by the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and an enhanced capacity to stimulate T-cell proliferation.[6][7]
Data Presentation: Quantitative Effects of OK-432 on DC Maturation and Function
The following tables summarize the quantitative data from various studies on the effects of OK-432 on dendritic cells.
Table 1: Upregulation of DC Surface Markers by OK-432
| Surface Marker | Treatment | Fold/Percentage Increase (vs. Control/Immature DCs) | Reference |
| CD40 | OK-432 (0.1 KE) | 75% higher Median Fluorescence Intensity (MFI) compared to cytokine cocktail | [6] |
| CD83 | OK-432 | Significantly higher expression compared to unstimulated DCs | [4] |
| CD80 | OK-432 | Lower than cytokine cocktail | [6] |
| CD86 | OK-432 (0.1 KE) | Significant up-regulation compared to immature DC | [6] |
| HLA-DR | OK-432 (0.1 KE) | Significant up-regulation compared to immature DC | [6] |
Table 2: Cytokine and Chemokine Secretion by DCs Stimulated with OK-432
| Cytokine/Chemokine | Concentration (pg/mL) with OK-432 (0.1 KE) | Concentration (pg/mL) with Cytokine Cocktail | Reference |
| IL-12p70 | High concentrations detected | Not detected | [5][6] |
| IL-15 | High concentrations detected | Not specified | [6] |
| IFN-γ | Significantly higher production | Not specified | [4] |
| IL-6 | ~100,000 | ~1,000 | [6] |
| IL-10 | ~100 | ~10 | [6] |
| CCL2 (MCP-1) | ~100,000 | ~10,000 | [6] |
| CCL3 (MIP-1α) | ~10,000 | ~100 | [6] |
| CCL4 (MIP-1β) | ~100,000 | ~1,000 | [6] |
| CXCL10 (IP-10) | ~10,000 | ~100 | [6] |
Note: "KE" (Klinische Einheit) is a unit of activity for OK-432.
Signaling Pathways in OK-432-Mediated DC Activation
OK-432 is recognized by pattern recognition receptors on DCs, primarily Toll-like receptor 4 (TLR4) and its co-receptor MD-2, initiating a signaling cascade that leads to cellular activation.[2][8] This interaction triggers downstream pathways involving nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), which are crucial for the induction of pro-inflammatory cytokines and the upregulation of maturation markers.[9] Some studies also suggest the involvement of the β(2) integrin system in IL-12 production.[4]
Experimental Protocols
Protocol 1: Generation and Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Monocyte Selection: Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.
-
Differentiation of Immature DCs (iDCs): Culture monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 50 ng/mL), and interleukin-4 (IL-4; e.g., 20 ng/mL).
-
DC Maturation: On day 5 or 7, harvest iDCs and stimulate with OK-432 (e.g., 0.1 KE/mL) for 24-48 hours. As a control, a standard cytokine cocktail (e.g., IL-1β, IL-6, TNF-α, and PGE2) can be used.[6]
-
Analysis: Assess DC maturation by flow cytometry for surface markers (CD40, CD80, CD86, CD83, HLA-DR) and analyze cytokine secretion in the supernatant using ELISA or multiplex bead assays.[6]
Activation of Natural Killer (NK) Cells by OK-432
OK-432 significantly enhances the anti-tumor activity of NK cells, a critical component of the innate immune system. This augmentation is achieved through both direct and indirect mechanisms, leading to increased cytotoxicity, proliferation, and expression of activating receptors.[10][11]
Data Presentation: Quantitative Effects of OK-432 on NK Cell Phenotype and Function
The following tables summarize the quantitative data from various studies on the effects of OK-432 on NK cells.
Table 3: Upregulation of NK Cell Surface Markers by OK-432
| Surface Marker | Treatment | Expression Level (Mean ± SD) | Reference |
| CD56+ | With OK-432 | 85.5 ± 0.9 | [10] |
| Without OK-432 | 65.5 ± 0.9 | [10] | |
| CD16+ | With OK-432 | 60.0 ± 0.7 | [10] |
| Without OK-432 | 50.0 ± 0.7 | [10] |
Table 4: Enhancement of NK Cell Cytotoxicity by OK-432
| Effector:Target (E:T) Ratio | Incubation Time | % Cytolysis (With OK-432) | % Cytolysis (Without OK-432) | Reference |
| 20:1 | 4 hours | ~100% | ~100% | [10] |
| 10:1 | 24 hours | ~100% | ~80% | [10] |
| 5:1 | 24 hours | Significantly higher | Lower | [10] |
| 2:1 | 24 hours | Significantly higher | Lower | [10] |
| 1:1 | 24 hours | Significantly higher | Lower | [10] |
Target cells: MDA-MB-231 breast cancer cell line.[10]
Signaling Pathways in OK-432-Mediated NK Cell Activation
OK-432's activation of NK cells is largely indirect, mediated by cytokines produced by other immune cells, particularly DCs and monocytes.[3] OK-432 stimulates these accessory cells to secrete IL-12, IL-15, and IFN-γ.[3][6] IL-12 and IL-15 are potent activators of NK cells, leading to increased expression of the activating receptor NKG2D and cytotoxic granules like perforin (B1180081) and granzymes.[10][12] OK-432 can also upregulate the expression of the IL-2 receptor (CD25) on NK cells, making them more responsive to low concentrations of IL-2.[13]
Experimental Protocols
Protocol 2: Expansion and Activation of NK Cells with OK-432
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood as described in Protocol 1.
-
NK Cell Culture: Culture PBMCs in a suitable medium (e.g., RPMI-1640 with 10% FBS and IL-2). For the experimental group, add OK-432 (e.g., 0.1 KE/mL) to the culture medium.[10]
-
Expansion: Culture the cells for an extended period (e.g., 14 days), monitoring cell proliferation.[10]
-
Phenotypic Analysis: After the culture period, harvest the cells and analyze the expression of NK cell markers (CD56, CD16) and activating receptors (NKG2D) by flow cytometry.[10][12]
-
Gene Expression Analysis: Isolate RNA from the cultured cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding cytotoxic molecules (e.g., Perforin, Granzyme B).[10]
-
Cytotoxicity Assay: Co-culture the expanded NK cells (effector cells) with a target cancer cell line (e.g., MDA-MB-231) at various effector-to-target (E:T) ratios for different time points (e.g., 4 and 24 hours).[10] Measure target cell lysis using a standard method such as a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay.[14]
Conclusion
OK-432 is a multifaceted immunomodulator that robustly activates both dendritic cells and natural killer cells, key effectors in anti-tumor immunity. Its ability to induce DC maturation and Th1-polarizing cytokine production, coupled with its enhancement of NK cell cytotoxicity, underscores its potential as a valuable component of cancer immunotherapy strategies. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the immunological properties of OK-432. Further investigation into the synergistic effects of OK-432 with other immunotherapeutic agents, such as checkpoint inhibitors, may pave the way for novel and more effective combination therapies for a range of malignancies.
References
- 1. protaratx.com [protaratx.com]
- 2. Biological effect of OK-432 (picibanil) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biofargo.com [biofargo.com]
- 4. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of dendritic cells activated by OK-432 and pulsed with antigens on cytokine induced killers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. OK-432 synergizes with IFN-γ to confer dendritic cells with enhanced antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Augmentation of natural killer (NK) cell activity by a streptococcal preparation, OK-432, in patients with malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. Effective induction of human NK cells with OK-432 and further augmentation of their cytolytic function by rIL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Picibanil (OK-432): A Historical and Technical Overview of its Immunotherapeutic Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Historical Development
Mechanism of Action
Picibanil (B1221077) is not a direct cytotoxic agent but rather a biological response modifier that stimulates the host's immune system to target abnormal cells and tissues.[1][6] Its multifaceted mechanism of action involves the activation of various immune cells and the induction of a cascade of cytokines and chemokines.[7][8]
Upon intralesional injection, this compound triggers a localized inflammatory response, attracting and activating key immune cells such as macrophages, dendritic cells, natural killer (NK) cells, and T lymphocytes.[1][7][8] This activation is mediated, at least in part, through the Toll-like receptor 4 (TLR4)-MD2 signaling pathway.[2][9]
The activated immune cells release a plethora of cytokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α): Contributes to the inflammatory response and can induce apoptosis in tumor cells.[7][10]
-
Interleukins (IL-1, IL-6, IL-8, IL-12): These molecules play crucial roles in immune cell differentiation, activation, and trafficking.[7][10][11]
-
Interferon-gamma (IFN-γ): A potent activator of macrophages and NK cells, enhancing their cytotoxic capabilities.[11][12]
This orchestrated immune response leads to several therapeutic effects:
-
Sclerosis and Fibrosis: In the context of lymphangiomas, the induced inflammation and subsequent fibrosis lead to the shrinkage and sclerosis of the abnormal lymphatic vessels.[5][8]
-
Anti-angiogenesis: this compound has been shown to inhibit the formation of new blood vessels, which are essential for the growth of tumors and malformations.[7]
-
Induction of Apoptosis: It can induce programmed cell death in the endothelial cells lining lymphatic vessels and cysts, partly through the Fas/Fas ligand pathway.[7]
-
Enhanced Cytotoxicity: The activation of NK cells and cytotoxic T lymphocytes (CTLs) enhances the body's ability to recognize and eliminate abnormal cells.[7][13]
Caption: this compound's immunotherapeutic mechanism of action.
Preclinical Studies
A substantial body of preclinical research has elucidated the immunological effects of this compound. In vivo and in vitro studies have consistently demonstrated its ability to augment the cytotoxic activity of various immune effector cells.
Key Preclinical Findings:
-
Enhanced Tumor-Infiltrating Lymphocyte (TIL) Cytotoxicity: In vivo administration of this compound to tumor-bearing animals prior to tumor harvest led to a more than 300% increase in the overall number of TILs on day 10 of culture and a marked increase in their cytotoxic activity against tumor targets.[13]
-
Synergistic Effects with IL-2: When combined with recombinant interleukin-2 (B1167480) (rIL-2), this compound demonstrated a synergistic effect on the expansion, cytotoxicity, and phenotypic differentiation of TILs.[14]
-
Activation of NK Cells and Macrophages: this compound has been shown to be a potent activator of NK cells and macrophages, leading to enhanced tumoricidal activity in vitro and in vivo.[6][15]
-
Myelopoietic Effects: Studies have indicated that this compound can stimulate bone marrow replication and differentiation, leading to an earlier reconstitution of bone marrow cellularity after chemotherapy.[6][15]
-
Inhibition of Diabetes in NOD Mice: In a study on nonobese diabetic (NOD) mice, weekly administration of this compound inhibited the development of type I diabetes in all treated mice over a 24-week period, suggesting its potential as an immunomodulator in autoimmune diseases.[16]
Clinical Applications and Efficacy
This compound has been most extensively studied and utilized in the treatment of lymphangiomas and various cancers.
Lymphangiomas
Intralesional injection of this compound has become a first-line treatment option for macrocystic lymphangiomas, particularly in pediatric patients, offering a safe and effective alternative to surgery.[5][17][18]
Table 1: Summary of Clinical Trial Data for this compound in Lymphangioma Treatment
| Study (Year) | Number of Patients | Type of Lymphangioma | Dosage and Administration | Key Efficacy Results |
| Ogita et al. (1986-1992)[17] | 64 | Head and Neck | Intralesional injection | In primary therapy group (n=46): 23 total shrinkage, 8 marked shrinkage. Significant shrinkage in 22 of 24 cystic lesions. |
| Bosi et al. (2005-2010)[5] | 15 | Head and Neck (macrocystic) | 1-3 intracystic injections of 0.2 mg | 8 (53.33%) complete disappearance, 5 (33.33%) marked reduction (>50%), 2 (13.33%) moderate reduction (<50%). |
| Retrospective Study (2002-2006)[19] | 8 infants | Cystic Hygroma | Local injection | Tumor reduction of >50% in 7 of 8 patients. |
| Retrospective Study (2000-2021)[18] | 37 | Head/Neck, Thorax/Abdomen, Extremities | 1-4 injections | 32 (86.4%) had an excellent or good response. |
| Open-Label Study (Protara Therapeutics) | 275 | Lymphatic Malformations | 4 doses approximately 6 weeks apart | 73.1% of patients achieved clinical success (complete or substantial reduction in volume). |
Cancer Therapy
This compound has been evaluated as an immunotherapeutic agent for various cancers, often in combination with chemotherapy or as a standalone treatment to control malignant effusions.
Table 2: Summary of Clinical Trial Data for this compound in Cancer Treatment
| Study (Year) | Cancer Type | Number of Patients | Treatment Regimen | Key Efficacy Results |
| Cervical Cancer Immunotherapy Study Group[20] | Uterine Cervical | 382 | Randomized to OK-432 treatment or control | 3-year recurrence-free rates: 71.9% in the OK-432 group vs. 58.6% in the control group (p < 0.05). |
| Cervical Cancer Immunotherapy Study Group[21] | Uterine Cervical | 382 | Stratified by clinical stage and surgery | Significantly inhibited recurrence in patients with stage II disease, particularly those who underwent surgery. |
| Phase IB Trial[12] | Resected High-Risk Melanoma | 48 | Intradermal administration of 1-20 KE twice weekly for 3 months | Reversed the deficit in IFN-γ production in a dose-dependent manner and mitigated the inhibition of IL-1 production. |
| Gochi et al. (2001)[4] | Gastric Cancer | Not specified | Preoperative intratumoral injection | Showed a prognostic advantage for patients. |
| Watanabe Y. (1984)[4] | Lung Cancer | Not specified | Immunotherapy with OK-432 | Demonstrated clinical value and a significant positive impact on survival. |
Experimental Protocols
While specific, detailed protocols vary between studies, the following provides a generalized overview of methodologies commonly employed in this compound research.
This compound Preparation and Administration
-
Reconstitution: Lyophilized this compound is typically reconstituted with sterile saline or another appropriate diluent to a desired concentration, often expressed in Klinische Einheit (KE). One KE corresponds to 0.1 mg of the dried streptococcal preparation.
-
Administration: For lymphangiomas, direct intralesional injection is the standard route.[5][17] In cancer therapy, it has been administered via various routes, including intramuscular, subcutaneous, intradermal, intratumoral, and intraserosal injections.[2]
In Vitro Immunological Assays
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs), TILs, or specific immune cell subsets are cultured in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and, where appropriate, growth factors like IL-2.[13][14]
-
Cytotoxicity Assays: The cytotoxic activity of immune cells (e.g., NK cells, TILs) is often measured using a chromium-51 (B80572) release assay, where target tumor cells are labeled with 51Cr, and its release into the supernatant upon cell lysis is quantified.[14]
-
Cytokine Production: The levels of cytokines (e.g., TNF-α, IFN-γ, IL-6) in culture supernatants or patient serum are typically measured using enzyme-linked immunosorbent assays (ELISAs).[11][22]
Caption: Generalized experimental workflow for this compound.
Signaling Pathways
The immunomodulatory effects of this compound are initiated through the recognition of its components by pattern recognition receptors on immune cells, with the TLR4 pathway being a key player.
Caption: Simplified TLR4 signaling pathway activated by this compound.
Conclusion
From its origins as a pioneering anticancer agent in Japan to its current standing as a primary treatment for lymphangiomas, this compound has a rich history as a potent immunotherapeutic agent. Its ability to orchestrate a robust and multifaceted immune response continues to be explored for new therapeutic applications. This guide has provided a comprehensive overview of its development, mechanism, and clinical utility, offering a valuable resource for researchers and professionals in the field of immunotherapy and drug development. The continued study of this compound and similar biological response modifiers holds promise for the future of cancer and immunology-related treatments.
References
- 1. Facebook [cancer.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Strengthening the development of prescription drugs | History of Chugai Pharmaceutical | Understanding Chugai: Our Company and History | About Chugai | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]
- 4. bactherapy.com [bactherapy.com]
- 5. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic actions of this compound (OK-432) on recombinant interleukin-2 induction of tumor-infiltrating lymphocyte expansion, cytotoxicity, and phenotypic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Streptococcal preparation (OK-432) inhibits development of type I diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective - A retrospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Treatment of lymphangiomas with this compound in the first year of life] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunotherapy using the streptococcal preparation OK-432 for the treatment of uterine cervical cancer. Cervical Cancer Immunotherapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunotherapy using the streptococcal preparation OK-432 for the treatment of uterine cervical cancer. Cervical Cancer Immunotherapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of this compound (OK432) on neutrophil-mediated antitumor activity: implication of monocyte-derived neutrophil-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lyophilized Streptococcus pyogenes OK-432 (Picibanil)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the composition, preparation, and immunological activity of OK-432, a lyophilized preparation of Streptococcus pyogenes. Marketed under the name Picibanil, OK-432 is a potent biological response modifier utilized for its immunostimulatory and antineoplastic properties.
Composition of OK-432
OK-432 is a lyophilized formulation derived from the Su strain of Group A Streptococcus pyogenes. The preparation consists of whole bacterial cells that have been rendered non-virulent. The potency of OK-432 is often expressed in "Klinische Einheit" (KE), or clinical units.
Table 1: Quantitative Composition of OK-432 [1]
| Component | Specification | Approximate Cell Count |
| Dried Streptococcus pyogenes (Su strain) | 0.1 mg per 1 KE | 1 x 10⁸ streptococcal cells |
| Benzylpenicillin G Potassium | Used for inactivation | Trace amounts may be present |
Preparation and Manufacturing
The production of OK-432 involves a multi-step process that includes bacterial culture, inactivation, and lyophilization to ensure a stable and effective product.[2][3][4]
Experimental Protocol: Culture of Streptococcus pyogenes Su Strain
The following protocol outlines the general steps for culturing the Su strain of S. pyogenes for OK-432 production.
Materials:
-
Master cell bank of Streptococcus pyogenes Su strain
-
Blood agar (B569324) plates (containing 5% sheep or horse blood)[5]
-
Tryptic soy broth or other suitable liquid culture medium[5]
-
Incubator at 35-37°C[5]
-
Bioreactor for large-scale culture
Procedure:
-
Inoculation: A vial from the master cell bank is used to inoculate a blood agar plate. The plate is incubated at 35-37°C until characteristic beta-hemolytic colonies are observed.[5]
-
Seed Culture: A single colony is picked and inoculated into a small volume of tryptic soy broth. This seed culture is incubated at 35-37°C with gentle agitation.
-
Scale-Up: The seed culture is transferred to a larger volume of liquid medium in a bioreactor. The culture is grown under controlled conditions of temperature (35-37°C) and pH (7.2-7.5) until the desired cell density is reached.[5]
-
Harvesting: The bacterial cells are harvested from the culture medium by centrifugation. The cell pellet is washed with a sterile buffer solution to remove residual media components.
Experimental Protocol: Inactivation of Streptococcus pyogenes
The harvested bacterial cells are treated to eliminate their toxin-producing capacity and render them non-viable while preserving their immunogenic properties.[2][6][7]
Materials:
-
Harvested Streptococcus pyogenes cell suspension
-
Benzylpenicillin G potassium solution
-
Water bath or temperature-controlled vessel
Procedure:
-
Penicillin Treatment: The bacterial cell suspension is incubated with a solution of benzylpenicillin G.[2][6]
-
Heat Treatment: The penicillin-treated suspension is subjected to a specific heat treatment regimen. This involves heating at 37°C for 20 minutes followed by 45°C for 30 minutes. This process has been shown to increase the antitumor activity of the preparation.[2]
-
Washing: After inactivation, the bacterial cells are washed again to remove the penicillin and other reagents.
Experimental Protocol: Lyophilization
Lyophilization (freeze-drying) is a critical step to ensure the long-term stability of the final product.[8]
Materials:
-
Inactivated Streptococcus pyogenes cell suspension
-
Sterile vials and stoppers
-
Lyophilizer
Procedure:
-
Formulation: The inactivated bacterial cells are suspended in a sterile aqueous solution, which may contain cryoprotectants to maintain cell integrity during freezing.
-
Filling and Freezing: The suspension is aseptically filled into sterile vials. The vials are then placed in a lyophilizer and the temperature is lowered to freeze the product.[8]
-
Primary Drying (Sublimation): A vacuum is applied to the chamber, and the shelf temperature is gradually raised. This causes the frozen water to sublimate directly from a solid to a vapor.[8]
-
Secondary Drying (Desorption): The temperature is further raised to remove any residual unfrozen water molecules.[8]
-
Stoppering and Sealing: Once drying is complete, the vials are stoppered under vacuum or an inert gas and sealed to maintain sterility and stability.
The entire process from culture to lyophilization is summarized in the workflow diagram below.
Mechanism of Action: Immunostimulation
OK-432 exerts its therapeutic effects by acting as a potent biological response modifier, stimulating a robust and multi-faceted immune response.[6][9] The primary mechanism involves the activation of the innate and adaptive immune systems.
Toll-like Receptor 4 (TLR4) Signaling
A key initiating event in the immune response to OK-432 is the recognition of its components by Toll-like receptor 4 (TLR4) on antigen-presenting cells such as macrophages and dendritic cells.[10][11] While whole OK-432 bacterial bodies may not directly bind to TLR4, it is hypothesized that phagocytes capture and process OK-432, releasing active components (designated OK-PSA) that then engage the TLR4 signaling pathway.[11]
The diagram below illustrates the proposed TLR4 signaling cascade initiated by OK-432-derived components.
Cytokine Induction and Immune Cell Activation
The activation of the TLR4 pathway leads to the production and secretion of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, IL-8, IL-12, and Interferon-gamma (IFN-γ).[9][12][13][14]
Table 2: Key Cytokines Induced by OK-432 and Their Functions
| Cytokine | Primary Function in OK-432 Response |
| TNF-α | Induces inflammation, apoptosis of target cells.[9][12] |
| IL-6 | Promotes lymphocyte activation and differentiation.[9][12][13] |
| IL-8 | Chemoattractant for neutrophils.[13][14] |
| IL-12 | Promotes Th1 cell differentiation and IFN-γ production; activates NK cells.[3][13] |
| IFN-γ | Potent activator of macrophages and NK cells; enhances antigen presentation.[3][13][14] |
This cytokine milieu, in turn, activates and recruits various immune effector cells:
-
Natural Killer (NK) Cells: Activated by IL-12 and IFN-γ, NK cells play a crucial role in the direct lysis of tumor cells.[6][9]
-
T Lymphocytes: OK-432 promotes a Th1-dominant immune response, which is critical for cell-mediated immunity against tumors. It enhances the proliferation and activity of cytotoxic T lymphocytes (CTLs).[3][9][12]
-
Macrophages and Dendritic Cells (DCs): These cells are activated through TLR4 signaling and are pivotal in initiating and shaping the adaptive immune response through antigen presentation and cytokine production.[9][10]
Additional Mechanisms
Beyond direct immune stimulation, OK-432 has been reported to:
-
Induce Apoptosis: It can trigger programmed cell death in the endothelial cells lining lymphatic vessels, contributing to the resolution of lymphatic malformations.[9]
-
Inhibit Angiogenesis: By reducing the formation of new blood vessels, OK-432 can limit tumor growth.[9]
Quality Control and Reconstitution
For clinical and research applications, lyophilized OK-432 is reconstituted with a sterile, pyrogen-free saline solution (0.9% NaCl) or phosphate-buffered saline (PBS).[1] The standard concentration for many applications is 0.1 mg (1 KE) reconstituted in 10 mL of saline.[4][15] Reconstituted solutions should be used immediately or stored appropriately to maintain potency.
Table 3: Reconstitution and Storage Recommendations [1]
| Parameter | Recommendation |
| Reconstitution Diluent | Sterile, pyrogen-free 0.9% NaCl or PBS |
| Storage (Lyophilized) | 4°C, stable for up to 24 months |
| Storage (Reconstituted) | Use immediately. Short-term: -20°C. Long-term: -80°C. Avoid repeated freeze-thaw cycles. |
Conclusion
Lyophilized Streptococcus pyogenes OK-432 is a complex biological product whose therapeutic efficacy is derived from its ability to orchestrate a powerful, multi-pronged immune response. A thorough understanding of its composition, manufacturing process, and mechanisms of action is essential for its effective application in both clinical and research settings. This guide provides a foundational technical overview for professionals in the field of drug development and immunology.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Review of Streptococcus pyogenes - Article (Preprint v2) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 6. Facebook [cancer.gov]
- 7. This compound | C16H17N2O4S- | CID 640429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects and mechanism of OK-432 therapy in various neck cystic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Response to OK-432 sclerotherapy in the treatment of cervical lymphangioma with submucosal extension to the airway - PMC [pmc.ncbi.nlm.nih.gov]
Picibanil (OK-432) and Its Complex Interplay with Angiogenesis in Tumor Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picibanil (OK-432), a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is a potent immunotherapeutic agent with a long history of clinical use, particularly in the treatment of lymphatic malformations and certain cancers. While its anti-tumor effects are well-documented to be primarily mediated through robust activation of the immune system, its specific role in modulating tumor angiogenesis is more complex and appears to be largely indirect. This technical guide synthesizes the available preclinical and clinical data, providing a detailed overview of this compound's mechanisms of action, with a focus on its effects on the tumor vasculature. It has been demonstrated that this compound can inhibit angiogenesis, a critical process for tumor growth and metastasis.[1] This is achieved by inducing a localized inflammatory response, which in turn leads to the release of a cascade of cytokines and the activation of various immune effector cells.[1] These activated immune cells then create a hostile tumor microenvironment that can impede the formation of new blood vessels. Furthermore, this compound has been suggested to directly induce apoptosis in endothelial cells, potentially through the Fas/Fas ligand pathway.[1] However, it is crucial to note that the anti-angiogenic effects of this compound are context-dependent, with some studies in non-cancer models suggesting a pro-angiogenic role under certain conditions. This guide aims to provide a comprehensive resource for researchers by presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling and logical pathways involved.
Data Presentation: Quantitative Effects of this compound
The direct quantitative effects of this compound on angiogenesis in solid tumor models are not extensively reported in the literature. The majority of quantitative data focuses on its potent immunomodulatory activity, which is believed to be the primary driver of its anti-tumor and, consequently, its indirect anti-angiogenic effects.
Table 1: Immunomodulatory Effects of this compound (OK-432) in Preclinical and Clinical Studies
| Parameter | Model System | Treatment Details | Key Quantitative Finding | Reference |
| Cytokine Induction (IFN-γ) | Human Peripheral Blood Mononuclear Cells (PBMCs) | OK-TX-ppt (a purified form of OK-432) | Significantly higher IFN-γ induction compared to standard OK-432. | [2] |
| Cytokine Induction (IL-12) | Human PBMCs | OK-TX-ppt | Increased levels of IL-12 production. | [2] |
| Cytokine Induction (TNF-α) | Human PBMCs | OK-TX-ppt | Induction of TNF-α. | [2] |
| Cytokine Induction (IL-6) | Human PBMCs | OK-TX-ppt | Induction of IL-6. | [2] |
| Immune Cell Activation (Tumor-Infiltrating Lymphocytes - TILs) | Murine Tumor Model | 100 µg OK-432 administered intravenously 2 days prior to tumor harvest. | >300% increase in overall TIL numbers on day 10 of in vitro culture compared to controls. | [3] |
| Immune Cell Cytotoxicity (TILs) | Murine Tumor Model | 100 µg OK-432 administered intravenously 2 days prior to tumor harvest. | 3-4 times increase in cytotoxic activity of TILs against YAC-1 lymphoma target cells compared to controls. | [3] |
Table 2: Context-Dependent Effects of this compound on Angiogenesis-Related Parameters
| Parameter | Model System | Treatment Details | Key Quantitative Finding | Reference |
| Pro-angiogenic Cytokine Induction (VEGF) | Drainage fluid from mastectomy patients | Intrasurgical application of OK-432 (Sapylin). | Significant increase in VEGF levels in drainage fluid compared to control group. | [4] |
| Pro-angiogenic Cytokine Induction (bFGF) | Drainage fluid from mastectomy patients | Intrasurgical application of OK-432 (Sapylin). | Significant increase in bFGF levels in drainage fluid compared to control group. | [4] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs treated with drainage fluids from OK-432-treated mastectomy patients. | Significantly enhanced proliferation of HUVECs compared to cells treated with control drainage fluid. | [4] |
| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs treated with drainage fluids from OK-432-treated mastectomy patients. | Significantly enhanced migration of HUVECs compared to cells treated with control drainage fluid. | [4] |
| In Vitro Angiogenesis (Tube Formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs treated with drainage fluids from OK-432-treated mastectomy patients. | Significantly enhanced tube formation of HUVECs compared to cells treated with control drainage fluid. | [4] |
Note: The findings in Table 2 highlight a pro-angiogenic effect in a wound-healing context, which contrasts with the proposed anti-angiogenic mechanism in cancer. This underscores the complexity and context-dependency of this compound's actions.
Experimental Protocols
In Vivo Murine Xenograft Model for Assessing Anti-Tumor and Anti-Angiogenic Effects
Objective: To determine the effect of this compound on tumor growth and microvessel density in a murine xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Human cancer cell line (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer)
-
This compound (OK-432)
-
Sterile PBS
-
Matrigel
-
Calipers
-
Primary antibody: anti-CD31 (PECAM-1)
-
Secondary antibody: HRP-conjugated anti-rat IgG
-
DAB substrate kit
-
Microscope with imaging software
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100 mm^3), randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound (e.g., 5-20 KE/mouse, intratumorally or intraperitoneally) to the treatment group every other day for 3 weeks.
-
Administer an equivalent volume of sterile PBS to the control group following the same schedule.
-
-
Tumor Excision and Processing:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours and then embed in paraffin.
-
-
Immunohistochemistry for Microvessel Density (MVD):
-
Cut 5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate sections with a primary antibody against CD31 overnight at 4°C.
-
Wash with PBS and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Quantification of MVD:
-
Scan the entire tumor section at low magnification to identify "hot spots" of high vascularity.
-
At high magnification (200x), count the number of CD31-positive vessels in three to five hot spots per tumor.
-
Calculate the average MVD per high-power field for each tumor.
-
Statistically compare the MVD between the this compound-treated and control groups.
-
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the direct effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Matrigel (growth factor reduced)
-
96-well culture plate
-
This compound (OK-432)
-
Calcein AM
-
Fluorescence microscope with imaging software
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice overnight.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in basal medium (EBM-2) containing 0.5% FBS.
-
Prepare different concentrations of this compound (e.g., 0.01, 0.1, 1 KE/mL) in the same basal medium.
-
Incubate HUVECs with the various concentrations of this compound for 1 hour.
-
Seed 1.5 x 10^4 treated HUVECs onto the surface of the solidified Matrigel in each well.
-
Include a positive control (e.g., VEGF-A) and a negative control (basal medium alone).
-
-
Tube Formation and Visualization:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
After incubation, carefully remove the medium and add Calcein AM solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Visualize the tube-like structures using a fluorescence microscope.
-
-
Quantification:
-
Capture images from at least three random fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Statistically compare the tube formation parameters between this compound-treated groups and the control group.
-
Signaling Pathways and Logical Relationships
The anti-angiogenic effects of this compound in the context of solid tumors are thought to be an indirect consequence of its potent immunomodulatory activity. The following diagrams illustrate the key signaling pathway of this compound's immune activation and the logical flow leading to its potential anti-angiogenic outcomes.
Conclusion and Future Directions
This compound (OK-432) is a potent immunotherapeutic agent that exerts its anti-tumor effects through a complex and multifaceted mechanism. While "inhibition of angiogenesis" is often cited as one of its effects, the current body of scientific literature suggests that this is primarily an indirect consequence of its powerful immunomodulatory properties rather than a direct anti-angiogenic activity. The activation of APCs, subsequent release of a Th1-polarizing cytokine milieu (including IFN-γ and TNF-α), and the activation of cytotoxic immune cells create a tumor microenvironment that is non-conducive to neovascularization.
The pro-angiogenic effects observed in a wound-healing context highlight the need for careful consideration of the specific biological environment when studying this compound's effects on vascularization. For researchers and drug development professionals, this underscores the importance of focusing on this compound's role as a combination therapy, where its immunomodulatory functions could potentially synergize with direct anti-angiogenic agents.
Future research should aim to fill the existing gaps in our understanding by:
-
Conducting studies in solid tumor models that specifically quantify changes in microvessel density and tumor perfusion following this compound treatment.
-
Performing in vitro angiogenesis assays using a range of this compound concentrations to definitively determine if it has any direct pro- or anti-angiogenic effects on endothelial cells in a cancer-relevant context.
-
Investigating the expression of pro- and anti-angiogenic factors (e.g., VEGF, endostatin, thrombospondin) within the tumor microenvironment following this compound administration.
By elucidating these aspects, a more complete picture of this compound's interaction with the tumor vasculature will emerge, potentially unlocking new therapeutic strategies for cancer treatment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enhancement of antitumor activity of OK-432 (this compound) by Triton X-114 phase partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of OK-432 sclerotherapy in treatment of lymphatic malformations: long-term follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Molecular Mechanisms of Picibanil (OK-432): A Technical Guide to its Immunostimulatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil (B1221077), also known as OK-432, is a lyophilized preparation of the Su strain of Streptococcus pyogenes with attenuated virulence. It has been utilized for decades as a potent immunotherapeutic agent, particularly in the treatment of certain cancers and lymphatic malformations.[1][2] The therapeutic efficacy of this compound lies in its ability to orchestrate a robust activation of the host's innate and adaptive immune systems. This technical guide provides an in-depth exploration of the core molecular pathways activated by this compound administration, offering detailed insights for researchers, scientists, and professionals involved in drug development.
The primary mechanism of action of this compound involves the recognition of its components by the innate immune system, leading to a cascade of signaling events that culminate in a powerful anti-tumor and immunomodulatory response.[1] This response is characterized by the maturation and activation of key immune effector cells and the production of a broad spectrum of pro-inflammatory cytokines.[2][3]
Core Mechanism: Phagocytosis and Toll-like Receptor 4 Engagement
The initiation of the immune response to this compound is a two-step process involving phagocytosis followed by the engagement of Toll-like Receptor 4 (TLR4).[4][5]
Initially, this compound is recognized and engulfed by phagocytic cells such as dendritic cells (DCs) and macrophages.[4][5] This process is crucial for the subsequent activation of downstream signaling, as studies have shown that the inhibition of phagocytosis significantly reduces this compound-induced cytokine production.[4][5]
Following phagocytosis, an active component of this compound, designated OK-PSA, is released.[4][5] OK-PSA then acts as a ligand for the TLR4/MD-2 complex on the surface of these immune cells.[1][6] The binding of OK-PSA to TLR4 is a critical event that triggers the intracellular signaling cascades responsible for the majority of this compound's immunostimulatory effects.[1][6]
Key Signaling Pathways Activated by this compound
The engagement of TLR4 by this compound's active components initiates a series of intracellular signaling events, primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors, namely NF-κB (Nuclear Factor-kappa B) and members of the MAPK (Mitogen-Activated Protein Kinase) family.[1][6]
TLR4-MyD88-NF-κB Signaling Pathway
Upon activation, TLR4 recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88).[1] MyD88, in turn, recruits and activates IRAKs (IL-1 receptor-associated kinases), which then interact with TRAF6 (TNF receptor-associated factor 6). This complex ultimately leads to the activation of the IKK (IκB kinase) complex, which phosphorylates the inhibitory protein IκBα. The phosphorylation and subsequent degradation of IκBα release NF-κB, allowing it to translocate to the nucleus.[6] In the nucleus, NF-κB acts as a master transcriptional regulator, inducing the expression of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[1]
Figure 1: this compound-induced TLR4-MyD88-NF-κB signaling pathway.
Activation of Immune Effector Cells
This compound administration leads to the activation and enhancement of a broad range of immune cells critical for anti-tumor immunity.
-
Dendritic Cells (DCs): this compound is a potent inducer of DC maturation.[3][7] Activated DCs upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules, enhancing their ability to present antigens to T cells and initiate a robust adaptive immune response.[8]
-
Macrophages: this compound activates macrophages, augmenting their phagocytic capabilities and tumoricidal functions.[4][9][10] Activated macrophages also contribute significantly to the production of pro-inflammatory cytokines.[11]
-
Natural Killer (NK) Cells: A hallmark of this compound's immunomodulatory activity is the potentiation of NK cell cytotoxicity.[2][12][13] This is crucial for the direct lysis of tumor cells.
-
T Lymphocytes: this compound promotes a Th1-polarized immune response, characterized by the production of IFN-γ.[6] This environment favors the development of cytotoxic T lymphocytes (CTLs), which are essential for recognizing and eliminating cancer cells.[2][14]
Figure 2: Overview of immune cell activation by this compound.
Cytokine Production Profile
The activation of the aforementioned signaling pathways results in the production and secretion of a wide array of cytokines, which orchestrate the subsequent immune response. This compound is a potent inducer of several key cytokines, including:
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with direct anti-tumor effects.[2]
-
Interleukin-1 (IL-1): A key mediator of inflammation.[2][15]
-
Interleukin-6 (IL-6): A pleiotropic cytokine with roles in inflammation and immune regulation.[2][16]
-
Interleukin-12 (IL-12): A critical cytokine for the differentiation of Th1 cells and the activation of NK cells and CTLs.[6]
-
Interferon-gamma (IFN-γ): The signature cytokine of a Th1 response, with potent anti-tumor and immunomodulatory activities.[6][15]
Quantitative Data on this compound-Induced Immune Responses
The following tables summarize quantitative data from various studies investigating the effects of this compound on immune cell populations and cytokine production.
Table 1: Changes in Immune Cell Populations in Cystic Fluid of Lymphangioma Patients Treated with OK-432 [16]
| Cell Type | Before Treatment | Day 1 After Treatment | Day 4 After Treatment |
| Lymphocytes | 96% | - | 72% |
| Neutrophils | - | 72% | - |
| Macrophages | - | 21% | - |
| NK Cells (CD56+) | Baseline | Increased | Increased |
| T Cells (CD3+) | Baseline | Increased | Increased |
Table 2: Cytokine Induction by this compound
| Cytokine | Effect | Reference |
| TNF-α | Increased production | [2][16] |
| IL-1β | Increased production | [15][17] |
| IL-6 | Increased production | [2][16] |
| IL-12 | Induced | [6] |
| IFN-γ | Potent induction; dose-dependent reversal of production deficit | [6][15] |
Detailed Methodologies for Key Experiments
The following sections provide an overview of the experimental protocols commonly used to investigate the molecular pathways activated by this compound.
Phagocytosis Inhibition Assay
Objective: To determine the role of phagocytosis in this compound-induced immune activation.
Methodology:
-
Immune cells (e.g., dendritic cells or macrophages) are pre-treated with a phagocytosis inhibitor, such as cytochalasin B, for a specified period.[4][5]
-
The cells are then stimulated with this compound (OK-432).
-
After an incubation period, the supernatant is collected and analyzed for cytokine production using methods like ELISA (Enzyme-Linked Immunosorbent Assay).[4]
-
The results are compared to cells treated with this compound alone (without the inhibitor) to assess the impact of phagocytosis on cytokine release.
NF-κB Activation Assay
Objective: To measure the activation of the NF-κB signaling pathway.
Methodology:
-
Reporter cells expressing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter are used.
-
These cells are stimulated with this compound or its components (e.g., supernatants from this compound-treated DCs).[4][5]
-
After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
An increase in reporter activity indicates the activation of the NF-κB pathway.
Flow Cytometry for Immunophenotyping
Objective: To analyze the changes in immune cell populations and their activation status.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) are isolated from subjects before and after this compound treatment.[18]
-
The cells are stained with a panel of fluorescently-labeled antibodies specific for various cell surface markers (e.g., CD3 for T cells, CD56 for NK cells, CD83 for mature DCs).[8][16]
-
The stained cells are analyzed using a flow cytometer to quantify the percentage of different immune cell subsets and their expression of activation markers.[16][18]
Figure 3: Experimental workflow for flow cytometry analysis.
Conclusion
This compound (OK-432) is a potent immunomodulatory agent that activates multiple molecular pathways to elicit a robust anti-tumor and therapeutic response. The core mechanism is initiated by phagocytosis and subsequent TLR4 engagement, leading to the activation of the MyD88-NF-κB signaling cascade. This results in the maturation and activation of a wide array of immune effector cells, including DCs, macrophages, NK cells, and T cells, and the production of a Th1-polarizing cytokine milieu. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel immunotherapeutic strategies and for optimizing the clinical application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Analysis of the immuno-activation mechanism of OK-432--phagocytosis, release of active components and TLR4 signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of dendritic cells matured early with OK-432 (this compound), prostaglandin E2, and interferon-alpha as a vaccine for a hormone refractory prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of macrophage function by intraperitoneal administration of the streptococcal antitumor agent OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activated macrophages are responsible for the tumor-inhibitory effect in mice receiving intravenous injection of OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Activation of macrophage function by OK-432 and its subcellular fractions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Augmentation of mouse natural killer cell activity by combined hyperthermia and streptococcal preparation, OK-432 (this compound) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of immunotherapeutic activity of OK-432 in the treatment of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Intratumoral Injection of Picibanil (OK-432) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil (B1221077), also known as OK-432, is a lyophilized preparation of the Su strain of Streptococcus pyogenes treated with penicillin G. It is a potent biological response modifier that has been used as an immunotherapeutic agent in cancer treatment.[1] Its anti-tumor effects are primarily mediated through the robust activation of the host's immune system.[2] When administered directly into a tumor, this compound triggers a localized inflammatory response, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[1][2] This localized immune stimulation can result in tumor regression and the development of systemic anti-tumor immunity.
These application notes provide detailed protocols for the intratumoral (IT) injection of this compound in murine cancer models, guidance on data collection and analysis, and an overview of the key signaling pathways involved.
Mechanism of Action
Intratumoral administration of this compound initiates a cascade of immunological events. The bacterial components of OK-432 are recognized by the innate immune system, in part through Toll-like receptor 4 (TLR4), which leads to the activation of downstream signaling pathways such as NF-κB and MAPK.[1][3] This activation results in the production of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, IL-12, and IFN-γ.[2][4]
This cytokine milieu promotes the maturation of dendritic cells, enhances the cytotoxic activity of NK cells and cytotoxic T lymphocytes (CTLs), and induces apoptosis in tumor endothelial cells, thereby inhibiting angiogenesis.[2] The multifaceted immune response generated by this compound creates a hostile tumor microenvironment and can lead to tumor cell death and the establishment of long-lasting anti-tumor immunity.
Experimental Protocols
Preparation of this compound (OK-432) for Injection
This compound is supplied as a lyophilized powder and must be reconstituted before use. One KE (Klinische Einheit) corresponds to 0.1 mg of the lyophilized preparation.
Materials:
-
Lyophilized this compound (OK-432)
-
Sterile, pyrogen-free saline (0.9% sodium chloride) or sterile water for injection
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
Protocol:
-
Bring the vial of lyophilized this compound to room temperature.
-
Aseptically add the required volume of sterile saline or water for injection to the vial to achieve the desired concentration. For example, to prepare a solution of 1 KE/0.1 mL, add 1 mL of diluent to a 10 KE vial.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
Once dissolved, the solution should be a slightly turbid, colorless to pale yellowish liquid.
-
Visually inspect the solution for any particulate matter or discoloration. Do not use if any abnormalities are observed.
-
The reconstituted solution should be used immediately. If not used immediately, it can be stored at 2-8°C for a short period, but consult the manufacturer's instructions for specific stability information.
Intratumoral Injection Technique in Murine Models
The following protocol provides a general guideline for intratumoral injection in mice bearing subcutaneous tumors. The specific details may need to be optimized based on the tumor model and experimental design.
Materials:
-
Tumor-bearing mice (e.g., C3H/He, C57BL/6, BALB/c)
-
Reconstituted this compound solution
-
Insulin syringes with a fine-gauge needle (e.g., 29-30 gauge)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Calipers for tumor measurement
-
Ethanol (70%) for disinfection
Protocol:
-
Anesthetize the mouse using an appropriate method.
-
Measure the tumor dimensions (length and width) with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Position the mouse to ensure easy access to the tumor.
-
Disinfect the skin over the tumor with 70% ethanol.
-
Carefully insert the needle into the center of the tumor. The depth of injection should be approximately half the tumor's depth to ensure the agent is delivered within the tumor mass.
-
Slowly inject the desired volume of the this compound solution. The injection volume should be adjusted based on the tumor size, typically ranging from 20 to 100 µL. To minimize leakage, inject slowly over 30-60 seconds.
-
After the injection is complete, wait for a few seconds before slowly withdrawing the needle to prevent the solution from leaking out of the injection tract.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Return the mouse to its cage and monitor for any adverse reactions, such as excessive swelling or necrosis at the injection site.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the intratumoral administration of this compound in murine models.
| Murine Model | Mouse Strain | Tumor Cell Line | This compound (OK-432) Dose | Treatment Schedule | Tumor Growth Inhibition | Survival Benefit | Reference |
| Fibrosarcoma | C3H | NFSA / SANH | 2.5 KE | Twice a week, starting when tumor is 7mm in diameter | Not specified for primary tumor, but reduced lung and lymph node metastasis | Not specified | [5] |
| Fibrosarcoma | C3H/HeN | 5 KE in 0.05 ml | Single dose | Significant tumor growth delay when combined with radiation | Not specified | [6] | |
| Colon Adenocarcinoma | C57BL/6 | MC-38 | 1.0 µg/ml (in vitro with TILs) | Not applicable | Not applicable | Not applicable | [7] |
| Colorectal Carcinoma | Human patients (for reference) | 5 KE in 1 ml | Single preoperative injection | Induced extensive tumor regression | Not specified | [8] | |
| Melanoma | C57BL/6 | B16F10 | Not specified | Intratumoral injections on days 6 and 12 post-inoculation | Delayed tumor outgrowth | Improved overall survival | [9] |
| Murine Model | Mouse Strain | Treatment | Immunological Parameter | Observation | Reference |
| Fibrosarcoma | C3H/HeN | 5 KE OK-432 + Radiation | Tumor-Infiltrating Lymphocytes (TILs) | Increased infiltration of Lyt-1, Lyt-2, and L3T4 positive lymphocytes | [6] |
| Adenocarcinoma / Lymphoma | C57BL/6 | 100 µg OK-432 (IV) | Tumor-Infiltrating Lymphocytes (TILs) | >300% increase in overall TIL number; marked increase in cytotoxic and differentiation antigens | [10] |
| Colon Adenocarcinoma | C57BL/6 | 1.0 µg/ml OK-432 + rIL-2 (in vitro) | TIL Expansion and Cytotoxicity | Synergistic increase in TIL expansion and cytotoxicity | [7] |
| Various tumors | NIH Swiss | OK-432 injection into footpad | Serum Antiproliferative Activity | Decreased activity, suggesting macrophage dependence | [11] |
| Melanoma | C57BL/6 | Intratumoral Immunocytokine | Antidrug Antibodies (ADA) | Intratumoral injection reduces ADA-mediated neutralization and toxicity | [12] |
Visualizations
Signaling Pathway
Caption: this compound-induced TLR4 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for intratumoral this compound studies.
Conclusion
The intratumoral injection of this compound (OK-432) is a powerful technique to induce a potent local and systemic anti-tumor immune response in murine models. The detailed protocols and compiled data in these application notes provide a valuable resource for researchers designing and conducting preclinical studies with this immunotherapeutic agent. Careful consideration of the murine model, dosing, and treatment schedule is crucial for achieving optimal therapeutic outcomes and for generating robust and reproducible data. The visualizations provided offer a clear overview of the underlying mechanisms and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of antitumor activity of OK-432 (this compound) by Triton X-114 phase partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of OK-432 on modifying a spontaneous lung metastasis from murine fibrosarcomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of combination therapy of radiation and local administration of OK-432 on a murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic actions of this compound (OK-432) on recombinant interleukin-2 induction of tumor-infiltrating lymphocyte expansion, cytotoxicity, and phenotypic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of fibrinogen to enhance the antitumor effect of OK-432. A new approach to immunotherapy for colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of injection routes of growing tumors PSK or OK-432 on antiproliferative activity of mouse serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intratumoral injection reduces toxicity and antibody-mediated neutralization of immunocytokine in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OK-432 for In Vitro Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro maturation of human monocyte-derived dendritic cells (DCs) using OK-432, a penicillin-killed preparation of the Su strain of Streptococcus pyogenes. OK-432 is a potent immunomodulatory agent that induces a robust maturation of DCs, characterized by a strong Th1-polarizing capacity, making it a compelling candidate for use in DC-based cancer immunotherapies.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. For their use in immunotherapy, particularly in cancer vaccines, ex vivo maturation of DCs is a critical step to enhance their ability to activate naive T cells. While standard maturation cocktails often consist of a mixture of cytokines (e.g., IL-1β, IL-6, TNF-α) and PGE2, they may fail to induce the production of bioactive IL-12p70, a key cytokine for the induction of Th1-mediated anti-tumor immunity.[1][2] OK-432 has emerged as a powerful alternative, capable of inducing fully mature DCs with a high capacity for IL-12p70 secretion and potent T-cell stimulatory functions.[1][2][3][4]
Mechanism of Action
OK-432 induces DC maturation primarily through the activation of Toll-like receptor 4 (TLR4) and its co-receptor MD2.[5][6][7] This interaction triggers downstream signaling cascades, prominently involving the p38 MAPK and NF-κB pathways.[5] The activation of these pathways leads to the upregulation of co-stimulatory molecules, maturation markers, and the production of pro-inflammatory cytokines, culminating in a mature DC phenotype capable of priming robust T-cell responses.[5][7]
Experimental Protocols
Protocol 1: Generation of Immature Monocyte-Derived Dendritic Cells (imDCs)
This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
To enrich for monocytes, plate the PBMCs in a 6-well plate at a density of 5-10 x 10^6 cells/mL in RPMI-1640 and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, gently wash the plates with warm RPMI-1640 to remove non-adherent cells.
-
Add complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) containing GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the adherent monocytes.
-
Culture the cells for 5-6 days at 37°C in a 5% CO2 incubator. Replenish cytokines every 2-3 days by adding fresh medium containing GM-CSF and IL-4.
-
On day 6, the resulting immature DCs (imDCs) are ready for maturation.
Protocol 2: Maturation of Dendritic Cells with OK-432
This protocol outlines the procedure for maturing imDCs using OK-432.
Materials:
-
Immature DCs (from Protocol 1)
-
OK-432 (Picibanil®)
-
Complete RPMI-1640 medium
Procedure:
-
Harvest the imDCs from the culture plates.
-
Resuspend the imDCs in fresh complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add OK-432 to the cell suspension at a final concentration of 0.05 to 0.1 KE/mL.[1][8] (1 KE, or Klinische Einheit, is approximately equivalent to 0.1 mg of lyophilized powder).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the mature DCs (mDCs) are ready for downstream applications such as T-cell co-culture or FACS analysis.
Data Presentation
Table 1: Phenotypic Maturation of Dendritic Cells
This table summarizes the changes in the expression of key surface markers on DCs following maturation with OK-432 compared to a standard cytokine cocktail.
| Surface Marker | Immature DCs (% positive) | Cytokine Cocktail mDCs (% positive) | OK-432 mDCs (% positive) | Key Findings |
| HLA-DR | Low | High | High | OK-432 induces significant upregulation of MHC class II.[1][8] |
| CD80 | Low | High | High | OK-432-matured DCs express high levels of this co-stimulatory molecule.[1][8] |
| CD83 | Low | High | High | A key marker for mature DCs, significantly upregulated by OK-432.[1][3][8] |
| CD86 | Low | High | High | Another critical co-stimulatory molecule highly expressed on OK-432-matured DCs.[1][8] |
| CD40 | Low | Moderate | High | OK-432 induces a significantly higher expression of CD40 compared to the cytokine cocktail.[1] |
Table 2: Cytokine Secretion Profile of Mature Dendritic Cells
This table presents the cytokine secretion profile of DCs matured with OK-432 in comparison to a standard cytokine cocktail.
| Cytokine | Cytokine Cocktail mDCs (pg/mL) | OK-432 mDCs (pg/mL) | Key Findings |
| IL-12p70 | Undetectable/Low | High | OK-432 is a potent inducer of bioactive IL-12p70, crucial for Th1 responses.[1][2][4] |
| IL-15 | Low | High | OK-432 stimulation leads to high concentrations of IL-15.[1][2] |
| TNF-α | Variable | High | OK-432 induces a strong pro-inflammatory cytokine response.[5] |
| IL-6 | High | High | Both maturation methods induce IL-6 production.[9] |
| IFN-γ | Low | High | OK-432-matured DCs can produce IFN-γ.[3][4] |
Table 3: Functional Characteristics of OK-432 Matured Dendritic Cells
This table highlights the functional capabilities of DCs matured with OK-432.
| Functional Assay | Cytokine Cocktail mDCs | OK-432 mDCs | Key Findings |
| Allogeneic T-cell Proliferation (CD4+) | ~12% of cells with >2 divisions | >50% of cells with >2 divisions | OK-432 mDCs are significantly more potent at inducing CD4+ T-cell proliferation.[1][2] |
| Allogeneic T-cell Proliferation (CD8+) | ~11% of cells with >2 divisions | >30% of cells with >2 divisions | OK-432 mDCs demonstrate superior capacity to stimulate CD8+ T-cell proliferation.[1][2] |
| Chemotaxis | High | Lower than cytokine cocktail | OK-432 treated DCs show reduced migratory capacity in a transwell assay compared to the cytokine cocktail.[1][2] |
Visualizations
Signaling Pathway
Caption: Signaling pathway of OK-432-induced dendritic cell maturation.
Experimental Workflow
Caption: Experimental workflow for in vitro DC maturation using OK-432.
References
- 1. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptococcal preparation OK-432: a new maturation factor of monocyte-derived dendritic cells for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pivotal role of p38 and NF-kappaB signal pathways in the maturation of human monocyte-derived dendritic cells stimulated by streptococcal agent OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Streptococcal preparation OK-432: a new maturation factor of monocyte-derived dendritic cells for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of mature dendritic cells fully capable of T helper type 1 polarization using OK‐432 combined with prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Picibanil for Enhancing Tumor-Infiltrating Lymphocyte (TIL) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil (B1221077), also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes. It has been utilized as a potent immunotherapeutic agent in cancer treatment. Its mechanism of action is multifaceted, primarily involving the robust stimulation of the host's immune system. A key aspect of this compound's anti-tumor effect is its ability to enhance the number and cytotoxic activity of tumor-infiltrating lymphocytes (TILs). These application notes provide a comprehensive overview and detailed protocols for researchers investigating the in vivo administration of this compound to augment TIL cytotoxicity.
Mechanism of Action
This compound's immunomodulatory effects are initiated through the activation of various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells. This leads to the production of a cascade of cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12). This cytokine milieu fosters a pro-inflammatory tumor microenvironment conducive to the activation and proliferation of cytotoxic T lymphocytes (CTLs) and NK cells within the tumor. In vivo administration of this compound prior to tumor harvest has been shown to significantly increase the overall number of TILs and enhance their lytic capabilities against tumor targets.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on TILs and cytokine production as reported in preclinical studies.
Table 1: In Vivo Effects of this compound on TIL Numbers and Phenotype
| Parameter | Treatment Group | Control Group | Fold Change/Increase | Reference |
| Overall TIL Number (Day 10 of culture) | This compound (100 µg, IV) | Saline | >300% increase | [1] |
| % of Cells with Cytotoxic/Differentiation Antigens | This compound | Control | Marked Increase | [1] |
| % CD56+ NK Cells | OK-432 + IL-2 | IL-2 alone | 85.5 ± 0.9% | 65.5 ± 0.9% |
| % CD16+ NK Cells | OK-432 + IL-2 | IL-2 alone | 60.0 ± 0.7% | 50.0 ± 0.7% |
Table 2: Enhancement of TIL Cytotoxicity by this compound
| Target Cell Line | Effector:Target Ratio | Treatment Group (% Lysis) | Control Group (% Lysis) | Fold Increase in Cytotoxicity | Reference |
| YAC-1 (NK-sensitive) | Not specified | Marked Increase | Control | 3-4 times | [1] |
| MCA-102 | 20:1 | 50% | 12% | ~4.2 | [2] |
Table 3: this compound-Induced Cytokine Production
| Cytokine | In Vivo/In Vitro Model | Treatment | Result | Reference |
| IFN-γ | Resected high-risk melanoma patients | This compound (1-20 KE, ID) | Reversed baseline depression of IFN-γ production in a dose-dependent manner. | [3] |
| IFN-γ | Human PBMCs | OK-TX-ppt (this compound derivative) | Significantly higher induction compared to OK-432. | [4] |
| TNF-α | Resected high-risk melanoma patients | This compound (1-20 KE, ID) | Mitigated inhibition of TNF-α production. | [3] |
| TNF-α | Human PBMCs | OK-TX-ppt (this compound derivative) | Induced TNF-α production. | [4] |
| IL-12 | Human PBMCs | OK-TX-ppt (this compound derivative) | Induced IL-12 production. | [4] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Murine Tumor Model
This protocol describes the systemic administration of this compound to tumor-bearing mice to enhance TIL activity.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice bearing B16-F10 melanoma or MC-38 colon adenocarcinoma)
-
This compound (OK-432)
-
Sterile, pyrogen-free saline
-
Sterile syringes and needles (27-30 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate mice with a suitable number of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile saline or PBS). Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Reconstitution of this compound: Reconstitute the lyophilized this compound in sterile saline to the desired concentration. A typical dose for intravenous administration is 100 µg per mouse.[1]
-
Administration:
-
Intravenous (IV) Injection: Two days prior to tumor harvest, administer 100 µg of this compound in a volume of 100-200 µL via the tail vein.[1]
-
Intratumoral (IT) Injection: Alternatively, for local administration, inject a lower dose (e.g., 10-50 µg) directly into the tumor.
-
-
Monitoring: Monitor the animals for any adverse reactions.
-
Tumor Harvest: Two days after this compound administration, euthanize the mice and aseptically excise the tumors for TIL isolation.[1]
Protocol 2: Isolation and In Vitro Expansion of TILs
This protocol details the isolation of TILs from excised tumors and their subsequent expansion.
Materials:
-
Excised tumors
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, L-glutamine, and 2-mercaptoethanol)
-
Recombinant human Interleukin-2 (B1167480) (rhIL-2)
-
Collagenase type IV, Hyaluronidase, and DNase I
-
Ficoll-Paque PLUS
-
Sterile scalpels, forceps, and scissors
-
GentleMACS Dissociator or similar tissue dissociator
-
70 µm cell strainers
-
Centrifuge
-
Cell culture plates/flasks
Procedure:
-
Tumor Dissociation:
-
Wash the excised tumors in sterile PBS.
-
Mince the tumors into small fragments (1-2 mm³) using sterile scalpels in a petri dish containing RPMI-1640.
-
Transfer the tumor fragments to a gentleMACS C Tube containing an enzyme cocktail (e.g., RPMI-1640 with Collagenase IV, Hyaluronidase, and DNase I).
-
Incubate and dissociate using a gentleMACS Dissociator according to the manufacturer's protocol.
-
-
TIL Isolation:
-
Filter the resulting single-cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640 and centrifuge.
-
Resuspend the cell pellet and carefully layer it onto Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the lymphocyte layer (buffy coat).
-
-
In Vitro Expansion:
-
Wash the isolated TILs with complete RPMI-1640 medium.
-
Count the viable cells and plate them in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Culture the TILs in complete RPMI-1640 medium supplemented with a high concentration of rhIL-2 (e.g., 1000 U/mL).[1]
-
Expand the cultures for 10-30 days, splitting the cells as needed to maintain an optimal density.
-
Protocol 3: TIL Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol measures the ability of expanded TILs to lyse target tumor cells.
Materials:
-
Expanded TILs (effector cells)
-
Target tumor cells (e.g., YAC-1 or the tumor cell line of origin)
-
Sodium Chromate (⁵¹Cr)
-
Complete culture medium
-
Fetal bovine serum (FBS)
-
96-well round-bottom plates
-
Triton X-100 (for maximum release)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.
-
Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well round-bottom plate (1 x 10^4 cells/well).
-
Add 100 µL of effector TIL suspension at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Spontaneous Release Control: Add 100 µL of medium only to target cells.
-
Maximum Release Control: Add 100 µL of 2% Triton X-100 to target cells.
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully harvest 100 µL of supernatant from each well and transfer to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
-
Visualizations
Caption: this compound-mediated enhancement of TIL cytotoxicity.
Caption: Experimental workflow for assessing this compound's effect on TILs.
References
- 1. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic actions of this compound (OK-432) on recombinant interleukin-2 induction of tumor-infiltrating lymphocyte expansion, cytotoxicity, and phenotypic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of antitumor activity of OK-432 (this compound) by Triton X-114 phase partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Picibanil (OK-432) as a Potent Adjuvant for DC-Based Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G. It has a long history of clinical use as a biological response modifier with demonstrated anti-tumor effects.[1][2] A key mechanism underlying its therapeutic efficacy is the potent activation of the innate and adaptive immune systems, particularly through the maturation and enhancement of dendritic cell (DC) function.[1][2] Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping anti-tumor immunity.
These application notes provide a comprehensive guide to the use of this compound as an adjuvant for maturing human monocyte-derived dendritic cells (Mo-DCs) for use in cancer immunotherapy research and development.
Mechanism of Action: this compound-Induced DC Maturation
This compound induces DC maturation through the activation of pattern recognition receptors (PRRs), primarily Toll-like receptor 4 (TLR4) and potentially TLR3, leading to the activation of downstream signaling pathways, including the NF-κB and p38 MAPK pathways.[1][3][4][5] This stimulation culminates in the upregulation of co-stimulatory molecules, the production of pro-inflammatory and Th1-polarizing cytokines, and an enhanced capacity to activate tumor-specific T cells.[4][6][7]
Signaling Pathway of this compound in Dendritic Cells
Caption: this compound signaling in dendritic cells.
Data Presentation: The Impact of this compound on Dendritic Cell Function
The following tables summarize the quantitative effects of this compound on DC maturation and function as reported in the scientific literature.
Table 1: Upregulation of Dendritic Cell Maturation Markers Following this compound Stimulation
| Marker | Function | Control (Immature DCs) | This compound (0.1 KE/mL) Stimulated | Fold/Percent Change |
| CD40 | Co-stimulatory molecule for T-cell activation | Baseline Expression | Marked Upregulation | Significantly higher than cytokine cocktail |
| CD80 | Co-stimulatory molecule for T-cell activation | Baseline Expression | Increased Expression | Higher than immature cells |
| CD83 | Mature DC marker | Low Expression | Significantly Higher Expression | - |
| CD86 | Co-stimulatory molecule for T-cell activation | Baseline Expression | Clear Upregulation | Higher than immature cells |
| HLA-DR | MHC class II molecule for antigen presentation | Baseline Expression | Increased Expression | Higher than immature cells |
Table 2: Cytokine and Chemokine Secretion by Dendritic Cells Following this compound Stimulation
| Cytokine/Chemokine | Function | Control (Cytokine Cocktail) | This compound (0.1 KE/mL) Stimulated |
| IL-12p70 | Th1 polarization, CTL activation | Not Detected | High Concentration |
| IL-15 | NK and T-cell proliferation and survival | Not Detected | High Concentration |
| IFN-γ | Pro-inflammatory, Th1 polarization | Not Detected | Significantly Higher Production |
| IL-1RA, IL-2R, IL-6, IL-7, IL-10, IL-12p40, IL-17, IL-23, IFN-α | Various immunomodulatory roles | Low to moderate levels | Significantly up-regulated |
| CCL3, CCL4, CXCL10, CXCL9, CCL11, CCL5, CCL2 | Chemoattractants for immune cells | Low to moderate levels | Significantly up-regulated |
Table 3: T-Cell Proliferation Induced by this compound-Matured Dendritic Cells
| T-Cell Subset | Stimulator | Percentage of Proliferating Cells (>2 divisions) |
| CD4+ T-cells | Cytokine Cocktail-matured DCs | ~12% |
| This compound-matured DCs | >50% | |
| CD8+ T-cells | Cytokine Cocktail-matured DCs | ~11% |
| This compound-matured DCs | >30% |
Experimental Protocols
Experimental Workflow for DC-Based Immunotherapy using this compound
Caption: Workflow for DC generation, maturation, and functional assessment.
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Isolation:
-
Plastic Adherence: Plate PBMCs in a T-75 flask at a density of 5-10 x 10^6 cells/mL in RPMI-1640 medium supplemented with 1% penicillin-streptomycin. Incubate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Wash away non-adherent cells with warm PBS.
-
Magnetic-Activated Cell Sorting (MACS): Alternatively, isolate CD14+ monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol for higher purity.
-
-
Differentiation into Immature DCs: Culture the adherent monocytes or purified CD14+ cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 1% penicillin-streptomycin) containing 50 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and 50 ng/mL recombinant human Interleukin-4 (IL-4).
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator. Add fresh media with cytokines on day 3.
Protocol 2: Maturation of Mo-DCs with this compound
-
Preparation: On day 5-7, harvest the immature DCs.
-
Plating: Plate the immature DCs at a density of 1 x 10^6 cells/mL in fresh complete RPMI-1640 medium with GM-CSF and IL-4.
-
Stimulation: Add this compound (OK-432) to the cell culture at a final concentration of 0.1 KE/mL.[6] One Klinische Einheit (KE) is approximately equivalent to 0.1 mg of the lyophilized product.
-
(Optional) Antigen Loading: If using a tumor-specific antigen (e.g., peptide, protein, or tumor lysate), add it to the culture at an appropriate concentration simultaneously with this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, harvest the mature DCs for analysis or co-culture experiments. Collect the cell culture supernatant to measure cytokine secretion.
Protocol 3: Assessment of DC Maturation by Flow Cytometry
-
Cell Staining: Stain the harvested immature and this compound-matured DCs with fluorescently labeled antibodies against human CD14, CD80, CD83, CD86, and HLA-DR.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the DC population based on forward and side scatter properties.
-
Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker.
Protocol 4: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation
-
T-Cell Isolation: Isolate allogeneic T-cells from PBMCs of a different donor using a pan-T-cell isolation kit.
-
CFSE Labeling: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Co-culture: Co-culture the CFSE-labeled T-cells with the this compound-matured DCs at a DC:T-cell ratio of 1:10 (e.g., 2 x 10^4 DCs and 2 x 10^5 T-cells) in a 96-well round-bottom plate.
-
Incubation: Incubate the co-culture for 5 days at 37°C in a 5% CO₂ incubator.
-
Analysis: Harvest the cells and stain with antibodies against CD4 and CD8. Analyze T-cell proliferation by measuring the dilution of the CFSE signal in the CD4+ and CD8+ T-cell populations using flow cytometry.
Conclusion
This compound (OK-432) is a potent, clinically approved immunotherapeutic agent that serves as an effective adjuvant for the maturation of dendritic cells.[6] Its ability to induce a strong Th1-polarizing cytokine milieu, particularly high levels of IL-12p70, and to promote robust T-cell proliferation makes it a valuable tool for the development of next-generation DC-based cancer immunotherapies.[6][8] The protocols and data presented here provide a foundation for researchers to incorporate this compound into their DC vaccine strategies to enhance anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bacterial Preparation OK432 Induces IL-12p70 Secretion in Human Dendritic Cells in a TLR3 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic cells stimulated with a bacterial product, OK-432, efficiently induce cytotoxic T lymphocytes specific to tumor rejection peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maturation of monocyte derived dendritic cells with OK432 boosts IL-12p70 secretion and conveys strong T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picibanil (OK-432) Sclerotherapy of Macrocystic Lymphatic Malformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G.[1][2] It functions as a biological response modifier that has demonstrated significant efficacy and safety as a sclerosing agent for the treatment of macrocystic lymphatic malformations (LMs).[3][4][5] Since its introduction as a treatment for LMs by Ogita in 1987, it has become a widely used primary therapy, offering a less invasive alternative to surgical excision.[3][6] These notes provide detailed protocols and a summary of the current understanding of OK-432 for this application.
Mechanism of Action
The precise molecular mechanism of OK-432 in the sclerosis of lymphatic malformations is not fully elucidated, but it is understood to induce a controlled inflammatory response within the cystic cavities.[7] The injection of OK-432 into the lymphangioma stimulates the host's immune system, leading to damage of the endothelial lining of the lymphatic cysts.[1][8] This process involves the induction and activation of various immune cells, including macrophages, natural killer (NK) cells, and cytotoxic T lymphocytes.[1]
Following administration, there is a marked increase in the number of white blood cells within the intracystic fluid.[9] Initially, the fluid is predominantly lymphocytes; however, within a day, there is a significant influx of neutrophils and macrophages.[9] These activated immune cells release a cascade of cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), which are believed to increase the permeability of the endothelial walls, leading to accelerated lymph drainage and subsequent shrinkage and fibrosis of the cysts.[9][10] This targeted inflammatory response is generally confined to the interior of the cysts, minimizing damage to surrounding tissues.[1]
Efficacy of OK-432 in Macrocystic Lymphatic Malformations
OK-432 has shown high efficacy, particularly in macrocystic LMs, which are characterized by cysts larger than 1-2 cm in diameter.[11][12] Multiple studies have demonstrated excellent to good clinical responses in a majority of patients with this type of malformation.[10][13]
Quantitative Efficacy Data
| Study/Analysis | Number of Patients (Macrocystic or Predominantly Macrocystic) | Efficacy Outcome | Response Rate | Citation(s) |
| Weitz et al. (2014) | 36 | Complete or marked response | 67% (primary), 64% (long-term follow-up) | [6][14] |
| Meta-analysis (2023) | 352 (across 11 studies) | Significantly more effective in macrocystic vs. microcystic lesions | Relative Risk = 1.51 | [12][14] |
| Giguere et al. (2002) | 22 | Successful outcome (complete or substantial reduction) | 86% | [15][16] |
| Prospective Phase II Trial | 117 (randomized) | Complete or substantial response in macrocystic LMs | 94% | [4] |
| Retrospective Review | N/A | Excellent results in macrocystic LMs | 88% | [3] |
| Luzzatto et al. (2000) | 7 (macrocystic) | Complete regression | 100% | [17] |
Experimental Protocols
Patient Selection and Pre-Treatment Evaluation
-
Diagnosis Confirmation: Diagnosis of a macrocystic lymphatic malformation should be confirmed through imaging studies such as Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) scan.[18][19] The cystic spaces should be at least 2.0 mL.[18]
-
Inclusion Criteria: Patients are typically between 6 months and 18 years of age.[18][19] Mixed lymphangiomas (macrocystic and microcystic) may be included if the macrocystic component comprises at least 50% of the total disease burden.[18]
-
Exclusion Criteria: Patients with a history of allergy to penicillin, active infections, clinically significant hematologic, hepatic, or renal disease, or a personal or family history of post-streptococcal glomerulonephritis or rheumatic heart disease should be excluded.[18] A negative pregnancy test is required for female patients of childbearing potential.[18]
-
Informed Consent: Obtain written informed consent from the patient or their legal guardian after a thorough explanation of the procedure, risks, and potential benefits.[20]
Preparation of OK-432 Solution
-
Reconstitution: OK-432 is supplied as a lyophilized powder. Reconstitute the vial containing 0.1 mg of OK-432 with 10 mL of sterile isotonic sodium chloride solution to achieve a concentration of 0.01 mg/mL.[7][8][21]
-
Dosage: The dosage can range from 0.01 to 0.05 mg/mL.[19] The total volume injected should not exceed 20 mL per application session.[8]
Administration Protocol
-
Anesthesia: The procedure is typically performed under general anesthesia.[7]
-
Aspiration: Under sterile conditions and with ultrasound guidance, puncture the macrocyst(s) with a needle.[13][22] Aspirate the cystic fluid as completely as possible.[22][23]
-
Sclerosant Injection: Slowly inject the prepared OK-432 solution into the emptied cyst.[22] The volume of injected OK-432 solution is often equivalent to the volume of fluid aspirated.[8][23]
-
Multiple Cysts: If the malformation consists of multiple cysts, each may be individually aspirated and injected.
-
Post-injection: After injection, the needle is withdrawn. No specific post-injection dressing is typically required, but monitoring in a clinical setting is crucial.
Post-Treatment Monitoring and Follow-up
-
Observation: Patients should be observed for at least 24 hours post-procedure, especially for lesions near the airway, due to the expected local swelling.[3][21]
-
Adverse Effects: Common side effects include localized pain, swelling, redness, and fever (up to 39°C), which typically resolve within a week with symptomatic treatment such as antipyretics.[8][10][24]
-
Follow-up Evaluation: The response to treatment should be assessed clinically and with imaging (MRI or ultrasound) at 6-8 weeks post-injection.[18][25]
-
Repeat Injections: If the lesion does not show complete regression, the treatment can be repeated every 6-8 weeks for a total of up to four injections.[4][18][25]
Visualizations
Caption: Experimental workflow for OK-432 sclerotherapy.
Caption: Simplified signaling pathway of OK-432 action.
Safety and Adverse Events
OK-432 sclerotherapy is generally considered safe, with most adverse effects being mild and self-limiting.[3][10] However, because of the potential for significant swelling, treatment of lesions near the airway should be conducted in a specialized facility with capabilities for airway management.[3]
Common and Reported Adverse Events
| Adverse Event | Frequency/Description | Citation(s) |
| Swelling | Expected phenomenon, particularly for lesions near the airway. | [11][24][26] |
| Fever | Common, often up to 39°C, remits within a few days with antipyretics. | [8][24] |
| Local Pain and Redness | Frequently reported at the injection site. | [8][24] |
| Infection | Occurs in a small percentage of cases (e.g., 2%). | [27] |
| Hemorrhage | Infrequent (e.g., 1.6%). | [27] |
| Nerve Injury | Rare (e.g., 0.2%). | [27] |
| Anaphylactic Shock | A potential risk, necessitating screening for penicillin allergy. | [3] |
Conclusion
This compound (OK-432) is an effective and safe first-line treatment for macrocystic lymphatic malformations, offering high success rates and a lower morbidity profile compared to traditional surgery.[3][4] Its efficacy is most pronounced in purely macrocystic lesions. The procedure involves a straightforward protocol of reconstitution, aspiration, and intracystic injection, followed by careful monitoring. The mechanism, centered on a localized immune and inflammatory response, leads to the desired sclerosis and resolution of the malformation. For researchers and drug development professionals, OK-432 serves as a key example of a successful biological response modifier in the treatment of vascular malformations.
References
- 1. Cross-sectional study comparing different therapeutic modalities for cystic lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
- 3. Treatment of lymphatic malformations with OK-432 (this compound): review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of OK-432 immunotherapy of lymphatic malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of OK-432 sclerotherapy in treatment of lymphatic malformations: long-term follow-up results | Semantic Scholar [semanticscholar.org]
- 6. Efficacy of OK-432 sclerotherapy in treatment of lymphatic malformations: long-term follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Response to OK-432 sclerotherapy in the treatment of cervical lymphangioma with submucosal extension to the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of cystic lymphatic vascular malformations with OK-432 sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of OK-432 sclerotherapy for different types of lymphangiomas: a review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Treatment of lymphangiomas with OK-432 (this compound) sclerotherapy: a prospective multi-institutional trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sclerosing treatment of lymphangiomas with OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study of this compound (OK432) Sclerotherapy in Children With Macrocystic Lymphatic Malformations [ctv.veeva.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. intersocietal.org [intersocietal.org]
- 21. hkjpaed.org [hkjpaed.org]
- 22. OK-432 (this compound) Sclerotherapy for the Treatment of Chyle Leakage After Thyroid Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. OK-432 Sclerotherapy of Plunging Ranula in 21 Patients: It Can Be a Substitute for Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective - A retrospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ichgcp.net [ichgcp.net]
- 26. OK432 versus doxycycline for treatment of macrocystic lymphatic malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Picibanil (OK-432) in Preclinical Melanoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of Picibanil (OK-432) in preclinical melanoma research, with a focus on the widely used B16 melanoma mouse model. The protocols and data presented are compiled from various preclinical studies to aid in the design and execution of experiments aimed at evaluating the immunotherapeutic potential of this compound.
Product Information and Reconstitution
This compound (OK-432) is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes, inactivated with penicillin G and heat. It is a potent biological response modifier that stimulates the immune system.
Unit Conversion: The potency of this compound is often expressed in Klinische Einheit (KE), which translates to clinical units.
| Unit (KE) | Equivalent Mass (mg) | Approximate Cell Count |
| 1 KE | 0.1 mg | 1 x 10⁸ streptococcal cells[1][2][3] |
Reconstitution Protocol:
-
Materials:
-
Vial of lyophilized this compound (OK-432)
-
Sterile, pyrogen-free saline solution (0.9% NaCl) or sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
-
Procedure:
-
Aseptically add the desired volume of sterile saline or PBS to the vial of lyophilized this compound.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
The reconstituted solution should be used immediately. For short-term storage, it can be kept at -20°C. For long-term storage, aliquoting into single-use volumes and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.[2]
-
Dosing and Administration Schedules in Preclinical Melanoma Models
The following tables summarize the dosing and administration schedules of this compound used in preclinical studies with B16 melanoma mouse models.
Table 1: Prophylactic Administration
| Animal Model | Route of Administration | Dose | Dosing Schedule | Reference |
| C57BL/6 mice (B16 melanoma) | Intraperitoneal (i.p.) | 0.5 or 5.0 mg/kg | 3 days prior to tumor cell inoculation | [4] |
Table 2: Therapeutic Administration
| Animal Model | Route of Administration | Dose | Dosing Schedule | Notes | Reference |
| BALB/c mice | Intraperitoneal (i.p.) | 4 mg/kg | Single injection on day -3 relative to sacrifice for effector cell assay | Well-tolerated and effective dose. Doses >4 mg/kg led to cachexia. | |
| C57BL/6 mice (B16 melanoma) | Intraperitoneal (i.p.) | 2 KE/mouse | Once a week | - | |
| C57BL/6 mice (B16 melanoma) | Intravenous (i.v.) | 100 µg (1 KE)/mouse | Not specified | - |
Experimental Protocols
B16 Melanoma Mouse Model Establishment
This protocol describes the subcutaneous implantation of B16 melanoma cells in C57BL/6 mice.
-
Cell Culture:
-
Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Use cells in the exponential growth phase for tumor implantation.
-
-
Tumor Cell Preparation:
-
Harvest B16-F10 cells using trypsin-EDTA.
-
Wash the cells with sterile PBS or Hanks' Balanced Salt Solution (HBSS).
-
Resuspend the cells in sterile PBS or HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Check cell viability using a trypan blue exclusion assay; viability should be >95%.
-
-
Subcutaneous Implantation:
-
Anesthetize 6-8 week old C57BL/6 mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁵ cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 5-10 days.
-
Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Measure tumor volume regularly using calipers with the formula: (Length x Width²)/2.
-
Intratumoral Administration Protocol
-
Preparation:
-
Reconstitute this compound as described in section 1.
-
Draw the desired dose into an insulin (B600854) syringe with a fine-gauge needle (e.g., 28-30G).
-
-
Injection Procedure:
-
Gently restrain the tumor-bearing mouse.
-
Carefully insert the needle into the center of the tumor. Ultrasound guidance can be used to ensure proper needle placement.[5]
-
Slowly inject the this compound solution. The injection volume should be adjusted based on the tumor size. Some studies have used an injectate volume equal to the tumor volume.[5]
-
Withdraw the needle slowly to minimize leakage.
-
Monitor the animal for any adverse reactions.
-
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by stimulating a robust immune response. The primary mechanism involves the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, leading to the production of pro-inflammatory cytokines and the subsequent activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
Signaling Pathway Activation:
This compound is recognized by APCs through Toll-like receptors (TLRs). Studies have shown the involvement of both TLR3 and TLR4 in this compound-induced DC activation.[6][7] This activation triggers downstream signaling cascades, leading to the production of key cytokines like IL-12, which is crucial for Th1 polarization and the generation of anti-tumor T-cell responses.[6]
Experimental Workflow:
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical melanoma model.
References
- 1. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. The bacterial preparation OK432 induces IL-12p70 secretion in human dendritic cells in a TLR3 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Picibanil (OK-432) Intralesional Injection in Pediatric Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and intralesional administration of Picibanil (OK-432) in pediatric patients, primarily for the treatment of lymphatic malformations. The information is synthesized from published clinical studies and research articles.
Introduction
This compound, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin.[1][2] It is used as a sclerosing agent to induce a localized inflammatory reaction, leading to the fibrosis and shrinkage of cystic lesions, particularly macrocystic lymphatic malformations (lymphangiomas).[3][4][5] Intralesional injection of this compound has emerged as a safe and effective alternative to surgery in pediatric patients.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and administration of this compound in pediatric patients as reported in clinical literature.
Table 1: this compound Reconstitution and Final Concentration
| Parameter | Value | Reference |
| Product Formulation | Lyophilized powder in a vial | [1] |
| Diluent | Normal Saline (0.9% Sodium Chloride) | [2] |
| Reconstituted Concentration | 0.1 mg/mL is a commonly reported starting concentration. | [1] |
| Final Injection Concentration | 0.01 mg/mL to 0.1 mg/mL | [1][6] |
Table 2: Dosage and Administration in Pediatric Patients
| Parameter | Value | Reference |
| Typical Single Session Dose | 0.1 mg to 0.3 mg | [3][4] |
| Maximum Dose per Session | Generally not exceeding 0.3 mg | [4] |
| Injection Volume | Typically equal to or less than the aspirated cyst fluid volume. | [3] |
| Number of Injections per Session | One or multiple, depending on the number and size of cysts. | [3] |
| Frequency of Treatment | Typically every 8-12 weeks if multiple sessions are required. | [7] |
Experimental Protocols
This section outlines the detailed methodology for the preparation and intralesional injection of this compound in a clinical research setting.
Materials and Equipment
-
Vial of lyophilized this compound (OK-432)
-
Sterile normal saline (0.9% Sodium Chloride) for injection
-
Sterile syringes (e.g., 1 mL, 5 mL, 10 mL)
-
Sterile needles (e.g., 21G for reconstitution, 25-27G for injection)
-
Alcohol swabs
-
Sterile gloves
-
Ultrasound equipment for guidance
-
Aspiration needle (e.g., 18-22G)
-
Sterile drapes and other standard procedural materials
Reconstitution Protocol
-
Aseptic Technique: Perform all reconstitution procedures in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
-
Vial Inspection: Visually inspect the this compound vial for any cracks or defects. Ensure the lyophilized powder is present.
-
Diluent Preparation: Draw the required volume of sterile normal saline into a sterile syringe. The volume will depend on the desired final concentration. For example, to achieve a 0.1 mg/mL concentration from a 1 mg vial, 10 mL of normal saline would be required.
-
Reconstitution:
-
Clean the rubber stopper of the this compound vial with an alcohol swab and allow it to dry.
-
Slowly inject the normal saline into the this compound vial, directing the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.
-
-
Final Dilution (if necessary): If a lower concentration for injection is required (e.g., 0.01 mg/mL), perform a serial dilution with sterile normal saline. For instance, to obtain a 0.01 mg/mL solution from a 0.1 mg/mL stock, mix 1 mL of the stock solution with 9 mL of normal saline.
-
Inspection of Reconstituted Solution: The reconstituted solution should be a clear, colorless to slightly yellow liquid. Do not use if discoloration or particulate matter is observed.
-
Labeling: Immediately label the syringe containing the reconstituted this compound with the drug name, concentration, date, and time of preparation.
Intralesional Administration Protocol
-
Patient Preparation: The procedure is typically performed under general anesthesia in pediatric patients.[3] The patient should be positioned to provide optimal access to the lymphatic malformation.
-
Ultrasound Guidance: Use high-resolution ultrasound to visualize the cystic spaces of the lymphatic malformation.[3]
-
Aspiration of Cyst Fluid:
-
Under sterile conditions, introduce an aspiration needle into the largest cystic space under ultrasound guidance.
-
Aspirate the cystic fluid completely. Note the volume of the aspirated fluid.[3]
-
-
Injection of this compound:
-
Using a new sterile syringe and a fine-gauge needle (e.g., 25-27G), inject the prepared this compound solution into the emptied cyst.
-
The volume of the injected this compound solution should generally be equal to or slightly less than the volume of the aspirated fluid.[3]
-
If the malformation consists of multiple cysts, each cyst may be individually aspirated and injected.
-
-
Post-Procedure Monitoring: Monitor the patient for immediate adverse reactions. Common post-injection reactions include localized swelling, redness, pain, and fever, which are typically managed with analgesics and antipyretics.[2][3]
Visualizations
This compound Preparation Workflow
Caption: Workflow for the preparation of this compound for intralesional injection.
Signaling Pathway of this compound's Sclerosing Action
Caption: Proposed mechanism of action for this compound in lymphatic malformations.
References
- 1. neonet.ch [neonet.ch]
- 2. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
- 3. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Treatment of lymphangiomas in children: An update of this compound (OK-432" by Jr Greinwald, D. K. Burke et al. [hsrc.himmelfarb.gwu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Research Portal [iro.uiowa.edu]
Application Notes and Protocols: Oral Administration of OK-432 in Gastrointestinal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and potential applications of the oral administration of OK-432, a streptococcal preparation, in the context of gastrointestinal (GI) cancer. This document includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols derived from published research, and visualizations of the proposed mechanisms of action.
Introduction
OK-432 (Picibanil) is an immunotherapeutic agent derived from a low-virulence strain of Streptococcus pyogenes. While traditionally administered via injection, research has explored the oral route for its potential to modulate the gut-associated lymphoid system (GALS) and exert anti-tumor effects in gastrointestinal cancers with potentially fewer side effects. Oral administration of OK-432 is being investigated for its ability to enhance local and systemic anti-tumor immunity.
Mechanism of Action
Oral administration of OK-432 is believed to initiate an immune response starting in the GALS. The preparation is taken up by Peyer's patches and mesenteric lymph nodes, leading to the activation of various immune cells. This results in a cascade of events including the enhancement of natural killer (NK) cell activity, augmentation of T-cell responses, and increased macrophage chemotaxis. The proposed signaling pathway involves the stimulation of a T-helper type 1 (Th1) response, which is crucial for effective anti-tumor immunity.
Caption: Proposed mechanism of oral OK-432 in GI cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the oral administration of OK-432 in gastrointestinal cancer.
Table 1: Preclinical Efficacy in ENNG-Induced Gastrointestinal Tumors in Rats[1]
| Parameter | Control Group | OK-432 Group |
| Incidence of Carcinogenesis | 88% | 60% |
| 13-Month Survival Rate | 25% | 50% |
Table 2: Immunomodulatory Effects on Lymphocytes in Patients with Gastric or Colorectal Cancer[2]
| Lymphocyte Population (Peripheral Blood) | Change after Oral OK-432 |
| Leu 7+ cells | Increased |
| Leu 11+ cells | Increased |
| OKT8+ cells | Increased |
| NK cell activity | Augmented |
| Lymphocyte Population (Regional Lymph Nodes) | Change after Oral OK-432 |
| OKT3+ cells | Decreased |
| OKT8+ cells | Decreased |
Table 3: Immunomodulatory Effects on Lymphocytes in Gastric Cancer Patients (Oral vs. Intratumoral)[3]
| Lymphocyte Population (Regional Lymph Nodes) | Oral OK-432 | Intratumoral OK-432 |
| CD4+ cells | Decreased | No significant change |
| CD8+ cells | No significant change | Increased |
| CD8+CD11+ cells | Decreased | Increased |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Preclinical In Vivo Model of Gastrointestinal Carcinogenesis
This protocol outlines the induction of gastrointestinal tumors in rats and subsequent treatment with oral OK-432, based on the study by Tanaka et al.[1].
Objective: To evaluate the effect of oral OK-432 on carcinogenesis, tumor growth, and survival in a chemically-induced gastrointestinal cancer model.
Materials:
-
Male Wistar rats
-
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)
-
OK-432 (this compound)
-
Standard laboratory animal diet and water
-
Animal housing facilities
Procedure:
-
Tumor Induction: Administer ENNG in the drinking water to rats to induce gastrointestinal tumors.
-
Animal Groups: Divide the rats into a control group and an OK-432 treatment group.
-
OK-432 Administration:
-
Prepare a solution of OK-432 in sterile water.
-
Administer the OK-432 solution orally to the treatment group at a specified dosage and frequency (e.g., daily or several times a week). The control group receives a placebo (sterile water).
-
-
Monitoring:
-
Monitor the animals for signs of tumor development, such as weight loss and changes in behavior.
-
At predetermined time points, sacrifice a subset of animals from each group for histopathological analysis of the gastrointestinal tract to assess tumor incidence and burden.
-
-
Survival Study: Maintain a cohort of animals from each group to monitor long-term survival. Record the date of death for each animal.
-
Immunological Analysis:
-
Collect peripheral blood and mesenteric lymph nodes at the time of sacrifice.
-
Isolate lymphocytes and perform assays to assess immune function, such as:
-
Lymphocyte blastogenesis assays using mitogens like PHA and PWM.
-
Flow cytometry to determine the ratio of helper to suppressor T-cells.
-
Macrophage chemotaxis assays.
-
-
Caption: Preclinical experimental workflow for oral OK-432.
Clinical Protocol for Preoperative Oral OK-432 in Gastrointestinal Cancer Patients
This protocol is a generalized representation of the clinical study design described by Nio et al.[2].
Objective: To assess the immunomodulatory effects of preoperative oral administration of OK-432 in patients with gastric or colorectal cancer.
Patient Population: Patients with a diagnosis of gastric or colorectal cancer scheduled for surgery.
Materials:
-
OK-432 (this compound) for oral administration
-
Standard clinical monitoring equipment
-
Materials for blood collection and lymphocyte isolation
-
Flow cytometer and reagents for immunophenotyping
-
Cell culture reagents for lymphocyte activity assays
Procedure:
-
Patient Recruitment and Consent: Recruit eligible patients and obtain informed consent.
-
Grouping: Assign patients to a control group (no preoperative OK-432) and a treatment group.
-
OK-432 Administration:
-
Administer a daily oral dose of OK-432 (e.g., 5 KE) to the treatment group for a period of 7 to 14 days before the scheduled surgery.
-
-
Sample Collection:
-
Collect peripheral blood samples from both groups before the start of treatment and at the time of surgery.
-
During surgery, collect regional lymph nodes and tumor tissue from all patients.
-
-
Lymphocyte Analysis:
-
Isolate peripheral blood lymphocytes (PBL), regional lymph node lymphocytes (RLNL), and tumor-infiltrating lymphocytes (TIL).
-
Perform immunophenotyping using flow cytometry to quantify lymphocyte subpopulations (e.g., Leu 7+, Leu 11+, OKT3+, OKT8+).
-
Conduct functional assays, such as NK cell activity assays.
-
Assess the responsiveness of TIL to autologous tumor extracts in the presence of interleukin-2.
-
-
Data Analysis: Compare the immunological parameters between the control and treatment groups to determine the effects of oral OK-432.
Caption: Clinical protocol for preoperative oral OK-432.
Conclusion
The oral administration of OK-432 shows promise as a non-specific immunotherapy for gastrointestinal malignancies. Preclinical studies have demonstrated its ability to suppress carcinogenesis and prolong survival, while clinical research indicates it can modulate the host immune system by activating key anti-tumor effector cells. Further investigation is warranted to optimize dosing regimens and to fully elucidate the underlying signaling pathways. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and conduct future studies in this area.
References
- 1. Anti-tumor effects of the oral administration of the streptococcal preparation OK-432 (this compound)--the inhibition of carcinogenesis and growth in rats with ENNG-induced gastrointestinal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Oral administration of OK-432 (this compound). (8th report) clinical application: its immunomodulatory effects on the patients with gastrointestinal cancers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Picibanil (OK-432) in Studying Th1-Polarized Adaptive Immune Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Picibanil (B1221077), also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G. It has been used for decades as a potent immunotherapeutic agent, particularly in the treatment of various cancers and lymphatic malformations.[1][2][3] A key aspect of this compound's therapeutic efficacy lies in its ability to potently stimulate the immune system and induce a T helper 1 (Th1)-polarized adaptive immune response.[4][5][6] This makes it a valuable tool for researchers studying Th1 immunity, developing novel immunotherapies, and investigating the mechanisms of immune modulation.
These application notes provide a comprehensive overview of the use of this compound to induce and study Th1-polarized adaptive immune responses, including its mechanism of action, protocols for in vitro and in vivo experiments, and expected outcomes.
Mechanism of Action: Induction of a Th1-Dominant State
This compound's immunomodulatory effects are multifaceted, culminating in the establishment of a Th1-dominant microenvironment. The initial steps involve the recognition of this compound's components by the innate immune system.
-
Innate Immune Activation: this compound is recognized by Toll-like receptor 4 (TLR4) and its co-receptor MD2 on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[7][8] This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of NF-κB.[8][9]
-
Cytokine Production: Activated APCs produce a cocktail of pro-inflammatory cytokines. A key cytokine induced by this compound is Interleukin-12 (IL-12), a potent driver of Th1 differentiation.[4] Other induced cytokines include tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-1β.[1][10]
-
Th1 Polarization: In the presence of IL-12 and IFN-γ, naive CD4+ T cells differentiate into Th1 cells.[11][12][13] These Th1 cells are characterized by their production of IFN-γ, which further activates macrophages and cytotoxic T lymphocytes (CTLs), leading to effective cell-mediated immunity against tumors and intracellular pathogens.[14]
-
Activation of Effector Cells: The Th1 response initiated by this compound leads to the activation and proliferation of natural killer (NK) cells and CTLs, which are crucial for direct tumor cell lysis and clearing virally infected cells.[1][15]
Data Presentation: Quantitative Outcomes of this compound Treatment
The following tables summarize quantitative data from various studies, illustrating the impact of this compound on immune cell populations and cytokine production, indicative of a Th1-polarized response.
Table 1: In Vitro Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with this compound
| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - this compound (OK-432) | Fold Increase | Reference |
| IFN-γ | < 50 | 2500 ± 500 | > 50 | [4] |
| IL-12 | < 10 | 400 ± 100 | > 40 | [4] |
| TNF-α | < 20 | 1500 ± 300 | > 75 | [10] |
| IL-10 | < 10 | 200 ± 50 | > 20 | [4] |
Data are representative and may vary based on donor and experimental conditions.
Table 2: Changes in Lymphocyte Subpopulations in Cancer Patients after this compound Immunotherapy
| Cell Type | Pre-treatment (%) | Post-treatment (%) | Change (%) | Reference |
| CD3+ T cells | 65 ± 8 | 75 ± 7 | +15.4 | [16] |
| CD4+ T cells | 40 ± 6 | 48 ± 5 | +20.0 | [16] |
| CD8+ T cells | 25 ± 5 | 30 ± 4 | +20.0 | [16] |
| CD16+ (NK) cells | 15 ± 4 | 22 ± 5 | +46.7 | [10] |
Data represent mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments to study this compound-induced Th1 responses are provided below.
Protocol 1: In Vitro Induction of Th1 Response in Human PBMCs
Objective: To assess the ability of this compound to induce Th1 cytokine production from human PBMCs.
Materials:
-
This compound (OK-432)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human peripheral blood
-
96-well cell culture plates
-
ELISA kits for human IFN-γ and IL-12
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Stimulation: Plate 200 µL of the cell suspension per well in a 96-well plate. Add this compound to the desired final concentration (e.g., 0.01 KE/mL, which corresponds to approximately 1 µg/mL). Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentrations of IFN-γ and IL-12 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Murine Model of this compound-Induced Anti-Tumor Th1 Response
Objective: To evaluate the effect of this compound on tumor growth and the induction of a systemic Th1 response in a murine tumor model.
Materials:
-
This compound (OK-432)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, 4T1 breast cancer)
-
6-8 week old female C57BL/6 or BALB/c mice
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
-
Flow cytometry antibodies (anti-mouse CD4, CD8, IFN-γ)
-
ELISA kits for mouse IFN-γ and IL-12
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Treatment: Once tumors are palpable (e.g., day 7), randomize mice into treatment and control groups. Administer this compound (e.g., 0.1 KE/mouse) intratumorally or peritumorally in 50 µL of PBS every 2-3 days for a total of 3-5 injections.[6] The control group receives PBS injections.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Sample Collection: At the end of the experiment (or at a specified time point), collect blood via cardiac puncture and harvest spleens and tumor-draining lymph nodes.
-
Serum Cytokine Analysis: Prepare serum from the collected blood and measure the levels of IFN-γ and IL-12 by ELISA.
-
Splenocyte Analysis: Prepare single-cell suspensions from the spleens. Restimulate the splenocytes in vitro with a tumor-associated antigen or a polyclonal stimulator (e.g., anti-CD3/CD28) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Flow Cytometry: Stain the restimulated splenocytes for surface markers (CD4, CD8) and intracellular IFN-γ. Analyze the percentage of IFN-γ-producing CD4+ and CD8+ T cells by flow cytometry.
Mandatory Visualizations
Caption: this compound signaling pathway leading to Th1 polarization.
Caption: In vitro workflow for studying this compound-induced Th1 response.
Caption: In vivo experimental workflow for this compound immunotherapy.
Conclusion
This compound (OK-432) serves as a robust and reliable tool for inducing and studying Th1-polarized adaptive immune responses. Its well-characterized mechanism of action, involving the potent induction of IL-12 and subsequent IFN-γ production, makes it an ideal agent for both in vitro and in vivo immunological studies. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the immunomodulatory properties of this compound and its potential applications in immunotherapy and vaccine development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical studies on cell-mediated immunity in patients with malignant disease. I. Effect of immunotherapy with OK-432 on lymphocyte subpopulation and phytomitogen responsiveness in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of OK-432 immunotherapy of lymphatic malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptococcal preparation OK-432 is a potent inducer of IL-12 and a T helper cell 1 dominant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave ablation combined with OK-432 induces Th1-type response and specific antitumor immunity in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local injection of OK432 can augment the TH1-type T-cell response in tumor-draining lymph node cells and increase their immunotherapeutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of anticancer host response induced by OK-432, a streptococcal preparation, mediated by phagocytosis and Toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Pathways That Lead to the Silencing of the Interleukin-4-Producing Potential in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in understanding the Th1/Th2 effector choice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulating Therapy by this compound-based Imiquimod and Virotherapy for Advanced Uterine Cancer after Laparoscopic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Picibanil-Induced Fever and Inflammation in Animal Models
For researchers, scientists, and drug development professionals utilizing Picibanil (OK-432) in animal models, managing the common side effects of fever and inflammation is crucial for animal welfare and data integrity. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause fever and inflammation?
A1: this compound, also known as OK-432, is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes. It functions as an immunomodulator, stimulating the immune system to produce anti-tumor and other therapeutic effects.[1] This immune activation is mediated through the induction of various cytokines and inflammatory mediators.[1] When injected, this compound triggers a localized inflammatory reaction by activating immune cells like macrophages and dendritic cells. These cells then release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), which are key mediators of the inflammatory response and fever.[1]
Q2: Are fever and inflammation necessary for the therapeutic effect of this compound?
A2: The inflammatory response is integral to this compound's mechanism of action. The release of cytokines and the recruitment of immune cells to the injection site contribute to its therapeutic effects, such as anti-tumor activity and the resolution of lymphatic malformations.[1] However, excessive or unmanaged fever and inflammation can lead to animal distress and potentially confound experimental results. Therefore, the goal is to manage these side effects to ensure animal well-being without completely abrogating the desired immune response.
Q3: What are the typical dosages of this compound used in mouse and rat models?
A3: The dosage of this compound can vary depending on the animal model, the route of administration, and the specific research application. It is crucial to refer to published studies for specific models. A general guideline for dosages is provided in the table below. One KE (Klinische Einheit) corresponds to 0.1 mg of dried streptococci.
| Animal Model | Application | Dosage | Route of Administration |
| Tumor-bearing mice | Enhancement of TIL cytotoxicity | 100 µg (1 KE) | Intravenous (IV) |
| NOD mice | Inhibition of type 1 diabetes | 2 KE | Intraperitoneal (IP) |
| B16 melanoma-bearing mice | Augmentation of CTL activity | Not specified | Peritumoral |
| C3Hf/Sed mice with FSa-II fibrosarcoma | Enhancement of thermal response | 1-5 KE/mouse | Intratumoral |
Q4: How soon after this compound injection can I expect to see fever and inflammation?
A4: The onset of fever and local inflammation typically occurs within a few hours of this compound administration. In clinical settings with children, fever (38.5-39°C) is often observed and is usually managed with paracetamol, resolving within 1-3 days.[2] Local inflammation, including pain, redness, and induration, is also common and can be treated with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, resolving in 3-5 days.[2] Similar timelines can be expected in animal models, though this may vary depending on the dose and route of administration.
Q5: What are the best practices for monitoring fever and inflammation in animal models?
A5: Consistent and accurate monitoring is essential. For fever, rectal temperature measurement is a common method, though it can cause stress to the animals.[3] Non-invasive methods like infrared thermometry of the ear or body surface are alternatives, but require careful validation.[4][5] For local inflammation at the injection site, serial measurements of swelling using digital calipers are a standard and effective method.[6][7][8] A scoring system can also be implemented to qualitatively assess redness, swelling, and other signs of inflammation.
Troubleshooting Guides
Issue 1: Severe or Prolonged Fever
Symptoms:
-
Rectal temperature consistently above the normal range for the species (e.g., >38.5°C for mice).
-
Signs of distress such as lethargy, piloerection, and reduced food and water intake.
Possible Causes:
-
High dose of this compound.
-
Individual animal sensitivity.
-
Potential for systemic infection (though less likely with sterile injection technique).
Solutions:
-
Administer Antipyretics: Non-steroidal anti-inflammatory drugs (NSAIDs) with antipyretic properties are the first line of treatment.
-
Meloxicam: A common choice for mice and rats. A dose of 1-2 mg/kg administered subcutaneously (SQ) or orally (PO) once daily is often effective.[9] For more severe cases in mice, a higher dose of 5 mg/kg SQ once daily for up to 3 days can be considered, but should be used with caution due to potential gastrointestinal side effects.[10]
-
Carprofen: Another effective NSAID. Doses of 5-10 mg/kg SQ once or twice daily are commonly used in mice.[11] Higher doses up to 25 mg/kg have been shown to be more effective for postoperative pain and may be considered, but carry an increased risk of side effects.[12]
-
-
Provide Supportive Care: Ensure easy access to food and water. A shallow dish of water or a gel-based hydration source can be beneficial. Provide a supplemental heat source if the animal shows signs of hypothermia during the resolution of the fever.
-
Monitor Closely: Continue to monitor the animal's temperature and clinical signs at regular intervals (e.g., every 4-6 hours) until the fever subsides.
-
Consider Dose Reduction: If severe fever is a consistent issue in your experiments, consider reducing the dose of this compound in future cohorts.
Issue 2: Excessive Local Inflammation
Symptoms:
-
Severe swelling at the injection site that may impede movement.
-
Ulceration or necrosis of the overlying skin.
-
Signs of pain, such as guarding the affected area or vocalization upon palpation.
Possible Causes:
-
High concentration or volume of this compound injected.
-
Injection into a sensitive or poorly vascularized area.
-
Individual animal sensitivity.
Solutions:
-
Administer Anti-inflammatory Drugs: NSAIDs are also the primary treatment for excessive inflammation.
-
Meloxicam and Carprofen: The dosages recommended for fever will also help to reduce inflammation and provide analgesia.
-
-
Cold Compress (with caution): In some cases, a brief, localized cold compress (e.g., a cooled gel pack wrapped in a cloth) may help to reduce swelling in the initial hours after injection. This should be done with extreme care to avoid causing thermal injury to the skin.
-
Monitor for Skin Integrity: Closely observe the injection site for any signs of skin breakdown. If ulceration occurs, consult with a veterinarian for appropriate wound care.
-
Refine Injection Technique: In future experiments, consider the following:
-
Dilute this compound: Use a larger volume of sterile saline to dilute the this compound, allowing for a more dispersed injection.
-
Multiple Injection Sites: For larger total volumes, consider dividing the dose and injecting into multiple sites.
-
Vary Injection Location: If possible, rotate injection sites in subsequent treatments.
-
Experimental Protocols
Protocol 1: Administration of this compound and Monitoring of Side Effects in Mice
Materials:
-
This compound (OK-432)
-
Sterile, pyrogen-free saline for reconstitution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Digital thermometer for rectal temperature measurement
-
Digital calipers for measuring inflammation
-
NSAID (Meloxicam or Carprofen) for treatment of side effects
Procedure:
-
Reconstitution of this compound: Reconstitute the lyophilized this compound with sterile saline to the desired concentration according to the manufacturer's instructions and your experimental design.
-
Animal Preparation: Acclimatize mice to handling and the experimental procedures for several days prior to the start of the study.
-
Baseline Measurements: On the day of injection, record the baseline body weight, rectal temperature, and dimensions of the injection site (if applicable, e.g., footpad) for each mouse.
-
This compound Administration: Administer the reconstituted this compound solution via the desired route (e.g., subcutaneous, intraperitoneal, intratumoral). Record the time of injection.
-
Post-Injection Monitoring:
-
Fever: Measure rectal temperature at 2, 4, 6, 8, 12, and 24 hours post-injection. Continue monitoring daily for up to 3-5 days.
-
Inflammation: If the injection is localized (e.g., subcutaneous or footpad), measure the diameter or thickness of the injection site using digital calipers at the same time points as temperature measurement. Visually score the injection site for redness and swelling using a pre-defined scale (e.g., 0 = no change, 1 = mild, 2 = moderate, 3 = severe).
-
Clinical Signs: Observe the mice for clinical signs of distress, including changes in posture, activity, and grooming behavior.
-
-
Management of Side Effects: If a mouse's rectal temperature exceeds a pre-determined threshold (e.g., 39.0°C) or if local inflammation is severe, administer a pre-calculated dose of an NSAID (see Troubleshooting Guide for dosages). Record the time and dose of the analgesic administered.
Protocol 2: Quantification of Cytokine Levels Post-Picibanil Injection
Materials:
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Experimental Groups: Include a control group receiving a vehicle injection (sterile saline).
-
Time Points for Sample Collection: Collect blood samples at various time points post-Picibanil injection to capture the kinetics of cytokine release. Recommended time points include 0 (baseline), 2, 4, 8, 12, and 24 hours.
-
Blood Collection: Collect blood via an appropriate method (e.g., submandibular, saphenous, or terminal cardiac puncture).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Analysis: Perform ELISA assays on the plasma samples according to the manufacturer's protocols to quantify the concentrations of TNF-α, IL-1β, and IL-6.
Quantitative Data Summary
The following tables summarize typical dosages of NSAIDs used for managing fever and inflammation in mice. It is critical to note that the optimal dose can vary based on the mouse strain, sex, and the specific experimental conditions.
Table 1: Recommended Dosages of Meloxicam for Mice
| Dosage | Route | Frequency | Notes |
| 1-2 mg/kg | SQ, PO | Once daily | Standard dose for mild to moderate pain and inflammation.[9] |
| 5 mg/kg | SQ | Once daily for up to 3 days | Higher dose for more significant inflammation. Use with caution and monitor for GI side effects.[10] |
Table 2: Recommended Dosages of Carprofen for Mice
| Dosage | Route | Frequency | Notes |
| 5-10 mg/kg | SQ | Once or twice daily | Common dosage for postoperative pain.[11] |
| 25 mg/kg | SQ | Once daily | Shown to be more effective for incisional pain in some studies, but with a higher risk of side effects.[12] |
Visualizations
Signaling Pathway of this compound-Induced Fever
Caption: this compound-induced fever signaling pathway.
Experimental Workflow for Managing this compound Side Effects
Caption: Experimental workflow for managing this compound side effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 4. Body temperature measurement in mice during acute illness: implantable temperature transponder versus surface infrared thermometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Body Temperature Measurements for Metabolic Phenotyping in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of three tests for measuring footpad swelling in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Efficacy and Effects of High-Dose Carprofen after Plantar Incision in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carprofen Attenuates Postoperative Mechanical and Thermal Hypersensitivity after Plantar Incision in Immunodeficient NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize local tissue necrosis with Picibanil administration
This guide is intended for researchers, scientists, and drug development professionals to provide technical support for the administration of Picibanil (OK-432) and to offer strategies for managing local tissue reactions. While this compound is a powerful immunomodulatory agent, its therapeutic effect is intrinsically linked to a robust local inflammatory response. True tissue necrosis is not a typical outcome of this compound administration; rather, the pronounced inflammation can sometimes be mistaken for it. This guide focuses on understanding and managing this inflammatory response to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the expected local tissue reaction after this compound administration?
A1: this compound functions by inducing a localized inflammatory reaction.[1] Common and expected side effects at the injection site include swelling, redness, mild to moderate pain, and fever.[2][3] These symptoms are signs that the drug is exerting its immunomodulatory effects and typically resolve within a few days.[4] Histologically, this reaction is characterized by the infiltration of neutrophils, macrophages, and lymphocytes, rather than tissue necrosis.
Q2: How can I differentiate between a strong, desired inflammatory reaction and unintended tissue damage?
A2: A strong therapeutic response will involve significant swelling and erythema. Unintended tissue damage, while rare, might be indicated by signs of infection (such as the formation of pus), excessive or prolonged pain, or the development of a porcelain-white appearance on the skin immediately following injection, which could suggest vascular compromise.[2][5] Close monitoring of the injection site is crucial in the first 24-48 hours post-administration.
Q3: What are the critical factors in preparing and handling this compound to ensure consistent results?
A3: this compound (OK-432) is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes. For consistent results, it is essential to follow the manufacturer's instructions for reconstitution. Typically, this involves dissolving the powder in a sterile saline solution. The concentration of the solution is a critical parameter and should be carefully controlled in your experimental design.
Q4: Are there specific injection techniques that can minimize adverse local reactions?
A4: Yes, proper injection technique is vital. It is crucial to ensure that the injection is administered directly into the target lesion or tissue and to avoid injection into blood vessels, which could lead to a systemic inflammatory response.[6] For cystic lesions, aspiration of the cystic fluid before injecting an equivalent volume of the this compound solution is a common practice.[7] Utilizing ultrasound guidance can significantly improve the accuracy of the injection.[8]
Q5: What is the recommended dosage of this compound in a research setting?
A5: Dosage is a critical variable and should be optimized for your specific model and experimental goals. Published studies provide a range of effective doses. For instance, in the treatment of lymphatic malformations, concentrations often range from 0.01 mg/mL to 0.05 mg/mL, with total doses per injection typically not exceeding 0.2 mg.[9][10] It is advisable to start with a lower dose and titrate up based on the observed response and tolerance in your model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive Swelling and Pain | - Dose is too high- Injection was too rapid- Individual subject sensitivity | - In future experiments, consider reducing the dose or concentration of this compound.- Administer the injection slowly to minimize mechanical trauma.- For animal welfare, consider the use of appropriate analgesics, but be mindful of any potential interference with the inflammatory cascade being studied. |
| Lack of Therapeutic Response | - Dose is too low- Improper injection technique (e.g., leakage from the injection site)- Lesion characteristics (microcystic lesions may be less responsive than macrocystic ones)[11] | - Increase the dose or concentration in subsequent experiments.- Ensure proper needle placement and slow injection to prevent leakage.- Characterize the morphology of the target lesion; this compound is generally more effective in macrocystic structures.[12] |
| Systemic Symptoms (e.g., high fever, chills) | - Inadvertent intravascular injection- Dose is too high for systemic tolerance | - Refine injection technique, possibly with imaging guidance, to ensure localized delivery.- Reduce the total administered dose.- Monitor subjects closely for signs of systemic distress. |
| Signs of Local Infection (e.g., pus) | - Contamination during injection procedure | - Use strict aseptic techniques for all injections.- If infection is suspected, consult with a veterinarian for appropriate antibiotic therapy. Note that this compound contains attenuated bacteria and is not in itself an active infection. |
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Published Studies
| Study Focus | Concentration | Total Dose per Injection | Number of Injections | Interval Between Injections | Reference |
| Lymphatic Malformations | 0.01 mg/mL | Up to 0.2 mg | 1-3 | 6 months | [10] |
| Lymphatic Malformations | 0.01 mg/mL in normal saline | Equivalent volume to aspirated fluid | 1-5 | 1 month to 1 year | [13] |
| Lymphatic Malformations | 0.01 to 0.05 mg/mL | Not specified | Up to 4 | 6-12 weeks | [9] |
| Chyle Leakage | 1-4 KE (Klinische Einheit) | Not specified | 1-4 | Not specified | [14] |
Note: 1 KE (Klinische Einheit) corresponds to 0.1 mg of lyophilized streptococci.
Table 2: Common Local and Systemic Reactions to this compound Administration
| Reaction Type | Symptom | Frequency | Management | Reference |
| Local | Swelling | 89% | Observation, typically self-resolving | [3] |
| Redness | 81% | Observation, typically self-resolving | [3] | |
| Pain | 73% | Analgesics if necessary | [3] | |
| Systemic | Fever | 81% | Antipyretics if necessary | [3] |
| Chills | 16.7% | Supportive care | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intralesional Injection
-
Materials:
-
Lyophilized this compound (OK-432) vial
-
Sterile, preservative-free 0.9% sodium chloride (saline)
-
Sterile syringes and needles
-
-
Procedure:
-
Adhere to aseptic techniques throughout the preparation process.
-
Calculate the required volume of saline to achieve the desired final concentration (e.g., for a 0.01 mg/mL solution from a 1 KE/0.1 mg vial, add 10 mL of saline).
-
Slowly inject the sterile saline into the this compound vial, allowing the lyophilized powder to dissolve gently. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution to ensure it is free of particulate matter.
-
Draw the required dose into a sterile syringe for administration. The prepared solution should be used promptly as per the manufacturer's recommendations.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective - A retrospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of ranula wth intracystic injection of the streptococcal preparation OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to prevent complications and side effects from sclerotherapy of the lower limb veins - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
- 6. OK-432 (this compound) therapy for lymphangiomas in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OK-432 therapy for cervical lymphangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of lymphangiomas in children: an update of this compound (OK-432) sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of lymphangiomas with OK-432 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OK-432 (this compound) Sclerotherapy for the Treatment of Chyle Leakage After Thyroid Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Picibanil (OK-432) Technical Support Center: Augmenting Natural Killer (NK) Cell Activity
Welcome to the Picibanil (B1221077) (OK-432) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for the augmentation of natural killer (NK) cell activity. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OK-432) and how does it augment NK cell activity?
This compound, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes that has been treated with penicillin G.[1] It functions as a potent biological response modifier by stimulating a robust anti-tumor immune response.[1][2] Its therapeutic effects are largely attributed to the activation of various immune cells, including dendritic cells (DCs), T lymphocytes, and importantly, natural killer (NK) cells.[3][4]
This compound's mechanism of action involves the stimulation of the innate immune system, partly through Toll-like receptor 4 (TLR4), which triggers downstream signaling pathways like NF-κB.[4] This leads to a pro-inflammatory cascade, resulting in the production of various cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-2, IL-6, IL-12).[2][3] This cytokine environment directly activates NK cells, enhancing their cytotoxic capabilities against target cells.[3][4]
Q2: What are the recommended starting dosages for this compound in research settings?
The optimal dosage of this compound depends on the specific application, whether it is for in vitro cell culture, in vivo animal studies, or clinical research. The potency of this compound is often expressed in Klinische Einheit (KE), or clinical units.
Unit Conversion:
Below are the recommended starting dosages based on published studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
Data Presentation: Recommended this compound Dosages for NK Cell Activity Augmentation
| Application | Model System | Recommended Dosage/Concentration | Administration Route | Reference |
| In Vitro | Human PBMCs | 0.01 KE/mL | N/A | [1] |
| Dendritic Cell Maturation | 0.01 - 0.1 KE/mL | N/A | [1] | |
| Murine Splenocytes | 0.001 - 1.0 µg/mL | N/A | [6] | |
| In Vivo | Murine Models | 100 µg (1 KE) per animal | Intravenous (i.v.) | [1][7] |
| Murine Models | 4 mg/kg | Intraperitoneal (i.p.) or Intravenous (i.v.) | [8] | |
| Clinical | Stomach Cancer Patients | 5 KE, 3 times per week | Oral | [9] |
Q3: What are the common side effects observed with this compound administration?
In clinical settings, the most common side effects associated with this compound injection are localized inflammatory reactions and systemic responses. These include fever, localized pain, and swelling at the injection site.[5] In some cases, a transitory increase in blood platelet concentration has been observed.[5] These side effects are generally well-tolerated and are indicative of the desired immune stimulation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in NK cell cytotoxicity in vitro | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (causing toxicity). 2. Incorrect Incubation Time: The duration of stimulation may be insufficient for optimal NK cell activation. 3. Poor PBMC/NK Cell Viability: The initial viability of the isolated cells may be low. 4. Donor Variability: NK cell responses can vary significantly between donors. | 1. Perform a dose-response titration experiment with this compound (e.g., 0.001 to 0.1 KE/mL) to determine the optimal concentration for your specific cell type and assay. 2. Optimize the incubation time. Typically, 24-72 hours of stimulation is required. Perform a time-course experiment to determine the peak response. 3. Ensure proper handling and isolation of PBMCs or NK cells to maintain high viability. Use fresh cells whenever possible. 4. Test PBMCs from multiple healthy donors to account for biological variability. |
| High variability in results between experiments | 1. Inconsistent this compound Reconstitution: Improper reconstitution can lead to variations in the effective concentration. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of reconstituted this compound can degrade its activity. 3. Variable Effector-to-Target Ratios: In cytotoxicity assays, inconsistent ratios will lead to variable results. | 1. Follow a standardized reconstitution protocol. Gently swirl the vial to dissolve the contents completely, avoiding vigorous shaking.[1] 2. Aliquot the reconstituted this compound into single-use vials and store at -80°C to avoid freeze-thaw cycles.[1] 3. Carefully count effector (NK) and target cells to ensure accurate and consistent effector-to-target ratios across experiments. |
| High cell death in in vitro cultures | 1. This compound Concentration Too High: Excessive concentrations of this compound can be cytotoxic to immune cells. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Reduce the concentration of this compound used for stimulation. Refer to the recommended dosage table and perform a titration. 2. Maintain sterile cell culture techniques. Regularly check cultures for signs of contamination. |
| Low NK cell numbers in in vivo studies | 1. Suboptimal Dosage or Administration Route: The dose may be too low, or the route of administration may not be optimal for stimulating the desired NK cell population. 2. Timing of Analysis: The time point for assessing NK cell numbers may not coincide with the peak of the response. | 1. Titrate the in vivo dose of this compound. Compare different administration routes (e.g., i.v. vs. i.p.) as they can lead to different patterns of NK cell activation.[8] 2. Perform a time-course analysis to determine the optimal time point for measuring NK cell proliferation and activity post-injection. Peak activity for peritoneal NK cells has been observed on the 3rd day following i.p. injection.[8] |
Experimental Protocols
1. Reconstitution of Lyophilized this compound (OK-432)
This protocol provides a general guideline for reconstituting lyophilized this compound for laboratory use.
-
Materials:
-
Vial of lyophilized this compound (OK-432)
-
Sterile, pyrogen-free saline solution (0.9% NaCl) or sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Sterile, conical tubes for aliquoting
-
-
Procedure:
-
Bring the lyophilized this compound vial to room temperature.
-
Using a sterile syringe, slowly inject the desired volume of sterile saline or PBS into the vial. For example, to create a stock solution of 1 KE/mL, add 1 mL of saline to a 1 KE vial.[1]
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking to prevent foaming and potential denaturation of proteins.[1]
-
The reconstituted solution should be a slightly turbid, colorless to pale yellow liquid.
-
Aseptically withdraw the reconstituted solution and aliquot it into sterile microcentrifuge tubes or cryovials for single-use to avoid repeated freeze-thaw cycles.[1]
-
Label the aliquots with the concentration, date of reconstitution, and store them at -20°C for short-term storage or -80°C for long-term storage.[1]
-
2. In Vitro Augmentation of NK Cell Cytotoxicity
This protocol describes how to stimulate human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and subsequently measure NK cell cytotoxic activity against a target cell line (e.g., K562).
-
Materials:
-
Isolated human PBMCs from healthy donors
-
K562 target cells (an NK-sensitive cell line)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Reconstituted this compound (OK-432)
-
Cytotoxicity assay kit (e.g., Calcein-AM release assay or LDH assay)
-
96-well U-bottom plates
-
-
Procedure:
-
PBMC Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add this compound to the desired final concentration (e.g., a starting concentration of 0.01 KE/mL).[1] Include an unstimulated control (PBMCs with media only).
-
Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Target Cell Preparation:
-
Culture K562 cells in complete RPMI-1640 medium.
-
On the day of the assay, harvest the K562 cells and wash them with PBS.
-
Label the target cells according to the manufacturer's protocol of your chosen cytotoxicity assay kit.
-
-
Cytotoxicity Assay:
-
After stimulation, harvest the PBMCs (effector cells), wash, and resuspend in fresh media.
-
Plate the labeled K562 target cells in a 96-well U-bottom plate at a constant number per well (e.g., 1 x 10⁴ cells/well).
-
Add the stimulated PBMCs at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 2.5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C.
-
Following incubation, measure the release of the label (e.g., fluorescence for Calcein-AM or absorbance for LDH) according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Visualizations
Caption: this compound (OK-432) signaling pathway for NK cell activation.
Caption: Experimental workflow for assessing this compound's effect on NK cell cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [A double blind study to evaluate the optimal dose and its frequency for oral administration of OK-432 (this compound) by immunological parameters (the 2nd report)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Antitumor Efficacy of Picibanil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the antitumor efficacy of Picibanil (also known as OK-432) by removing contaminants.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OK-432) and how does it exert its antitumor effects?
A1: this compound is a lyophilized preparation of the low-virulence Su strain of Streptococcus pyogenes, which has been inactivated with penicillin G and heat.[1][2] It is not a direct cytotoxic agent but a biological response modifier that stimulates the host's immune system to attack tumor cells.[3] Its mechanism involves the activation of various immune cells, including natural killer (NK) cells, macrophages, and dendritic cells (DCs), and the induction of a cascade of cytokines such as Interferon-gamma (IFN-γ), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6]
Q2: What are the "contaminants" in this compound and why should they be removed?
A2: Commercial preparations of this compound contain multiple components, some of which are immunotherapeutically active, while others are considered contaminants that may weaken the desired antitumor effects or cause unwanted side effects.[3][7] Research has shown that removing these contaminants can lead to a more potent antitumor response, characterized by an enhanced pro-inflammatory cytokine profile (higher IFN-γ and IL-12) and a reduction in immunosuppressive cytokines (lower IL-10).[3][7]
Q3: What is the principle behind using Triton (B1239919) X-114 phase partitioning for purification?
A3: Triton X-114 is a non-ionic detergent that, at low temperatures (e.g., 4°C), forms a homogeneous solution with aqueous buffers. As the temperature is raised above its "cloud point" (around 22-23°C), the solution separates into two distinct phases: an aqueous phase and a detergent-rich phase. Hydrophobic molecules, such as certain contaminants in the this compound preparation, preferentially partition into the detergent phase, while the more hydrophilic, active components can be recovered from the aqueous phase or as a precipitate.[3] This allows for a simple and effective separation.
Q4: After purification, what changes can I expect in the immunomodulatory profile of this compound?
A4: The purified preparation, referred to as OK-TX-ppt, has been shown to have a more favorable immunomodulatory profile for cancer therapy.[3][7] Specifically, when compared to standard this compound, OK-TX-ppt induces significantly higher levels of IFN-γ and IL-12, which are crucial for Th1-type antitumor immunity.[3] Conversely, it leads to lower production of IL-10, a cytokine that can suppress antitumor immune responses.[3][7]
Q5: Will using purified this compound affect the signaling pathways it activates?
A5: The primary signaling pathway for this compound's immunostimulatory activity is believed to be through Toll-like Receptor 4 (TLR4).[5] Purification appears to refine the activity through this pathway. For instance, the purified OK-TX-ppt was found to have no Toll-like Receptor 2 (TLR2)-mediated activity, suggesting that contaminants may be responsible for TLR2 stimulation.[3][7] The enhanced IFN-γ and IL-12 production from the purified form indicates a more potent downstream activation of the TLR4 signaling cascade.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound (OK-TX-ppt) after Triton X-114 Partitioning
-
Possible Cause 1: Incomplete initial solubilization.
-
Solution: Ensure the lyophilized this compound is fully resuspended in the cold Triton X-114 buffer before starting the temperature-induced phase separation. Vortex gently and keep on ice for the recommended time to allow for complete dissolution.
-
-
Possible Cause 2: Premature phase separation.
-
Solution: All initial steps, including buffer addition and centrifugation to remove insoluble material, must be performed at 4°C or on ice to keep the Triton X-114 solution as a single phase.
-
-
Possible Cause 3: Inefficient precipitation of the active component.
-
Solution: After separating the aqueous and detergent phases, ensure that the precipitation of the active component from the desired phase is complete. This may involve optimizing the precipitation method, such as adjusting the concentration of the precipitating agent or the incubation time and temperature.
-
Problem 2: Inconsistent Results in In Vitro Cytotoxicity/Immune Cell Activation Assays
-
Possible Cause 1: Variability in cell health and density.
-
Solution: Use peripheral blood mononuclear cells (PBMCs) or other immune cells that are in a healthy, logarithmic growth phase. Ensure that cell seeding density is consistent across all wells of your assay plate. Perform a cell count and viability check (e.g., using trypan blue) before seeding.
-
-
Possible Cause 2: Residual Triton X-114 in the purified sample.
-
Solution: Residual detergent can be toxic to cells. Ensure the washing steps after phase separation are thorough to remove as much Triton X-114 as possible from the final OK-TX-ppt preparation. Consider including a vehicle control in your experiments that contains a similar residual concentration of Triton X-114 to account for any non-specific effects.
-
-
Possible Cause 3: Donor-to-donor variability in PBMC response.
-
Solution: The response of PBMCs to immunostimulants can vary significantly between donors. When possible, use PBMCs from multiple donors to ensure that the observed effects are not donor-specific. Report the results as an average across donors or show representative data from multiple donors.
-
Problem 3: Lack of Enhanced Antitumor Efficacy in an In Vivo Mouse Model
-
Possible Cause 1: Suboptimal dosage or administration route.
-
Solution: The optimal dose and route of administration for purified this compound may differ from the standard preparation. Perform a dose-response study to determine the most effective dose of OK-TX-ppt. The route of administration (e.g., intraperitoneal, intravenous, intratumoral) can significantly impact efficacy and should be chosen based on the tumor model and therapeutic goal.
-
-
Possible Cause 2: Inappropriate tumor model.
-
Solution: The antitumor effects of this compound are immune-mediated. Therefore, it is crucial to use a syngeneic tumor model in immunocompetent mice. The chosen tumor cell line should also be susceptible to immune-mediated killing.
-
-
Possible Cause 3: Timing of treatment initiation.
-
Solution: The timing of immunotherapy can be critical. Initiating treatment when the tumor burden is smaller may be more effective. Establish a standard tumor size for treatment initiation across all experimental groups to ensure consistency.
-
Data Presentation
The following tables summarize the expected comparative effects of standard this compound (OK-432) and purified this compound (OK-TX-ppt) based on published findings.[3][7]
Table 1: Comparison of In Vitro Cytokine Induction in Human PBMCs
| Cytokine | Standard this compound (OK-432) | Purified this compound (OK-TX-ppt) | Expected Outcome with Purification |
| IFN-γ | Baseline Induction | Significantly Increased | Enhanced Th1 Response |
| IL-12 | Baseline Induction | Increased | Enhanced Th1 Response |
| IL-10 | Baseline Induction | Decreased | Reduced Immunosuppression |
| TNF-α | Induced | Induced | Maintained Pro-inflammatory Response |
| IL-6 | Induced | Induced | Maintained Pro-inflammatory Response |
Table 2: Comparison of Antitumor Efficacy in a Meth-A Sarcoma Mouse Model
| Efficacy Parameter | Standard this compound (OK-432) | Purified this compound (OK-TX-ppt) | Expected Outcome with Purification |
| Mean Survival Time | Standard | Extended | Improved Overall Survival |
| Tumor Growth Rate | Standard Inhibition | Enhanced Inhibition | More Potent Antitumor Effect |
Experimental Protocols
Protocol 1: Purification of this compound using Triton X-114 Phase Partitioning
This protocol is adapted from the method described for removing contaminants from OK-432.[3][7]
-
Reconstitution: Reconstitute one vial of lyophilized this compound (OK-432) in 10 mL of sterile, ice-cold 2% (v/v) Triton X-114 in phosphate-buffered saline (PBS).
-
Incubation: Keep the solution on ice for 30 minutes with occasional gentle vortexing to ensure complete solubilization.
-
Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become turbid.
-
Centrifugation: Centrifuge the turbid solution at 10,000 x g for 10 minutes at 25°C. This will separate the mixture into an upper aqueous phase and a lower, oily detergent phase. The active components of this compound will be in the precipitate.
-
Collection of Purified Product: Carefully aspirate and discard both the upper aqueous phase and the lower detergent phase, leaving the insoluble pellet, which is the purified this compound (OK-TX-ppt).
-
Washing: Resuspend the pellet in 10 mL of ice-cold sterile PBS. Centrifuge at 10,000 x g for 10 minutes at 4°C. Repeat this washing step two more times to remove residual Triton X-114.
-
Final Preparation: After the final wash, resuspend the pellet in a desired volume of sterile PBS or cell culture medium for use in downstream experiments. Determine the concentration of the purified product using a suitable protein assay.
Protocol 2: In Vitro Assessment of Immune Activation using Human PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Treatment: Add standard this compound or purified this compound (OK-TX-ppt) to the wells at various concentrations (e.g., 0.01, 0.1, 1 µg/mL). Include an untreated control group.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of IFN-γ, IL-12, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 3: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
-
Tumor Cell Implantation: Inoculate 1 x 10^6 Meth-A sarcoma cells subcutaneously into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume every 2-3 days using calipers (Volume = (Length x Width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into three groups: (1) Vehicle control (PBS), (2) Standard this compound (e.g., 20 KE/mouse), and (3) Purified this compound (OK-TX-ppt, dose equivalent to the standard).
-
Administration: Administer the treatments intraperitoneally (i.p.) on days 7, 10, and 13 post-tumor inoculation.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is overall survival. Mice should be euthanized when tumors reach a predetermined maximum size or if they show signs of significant morbidity.
-
Data Analysis: Plot tumor growth curves for each group and generate Kaplan-Meier survival curves. Compare the survival between groups using a log-rank test.
Visualizations
Diagram 1: Experimental Workflow for this compound Purification and Efficacy Testing
Caption: Workflow for purifying this compound and comparing its efficacy.
Diagram 2: this compound's TLR4 Signaling Pathway Leading to Antitumor Immunity
Caption: Simplified TLR4 signaling cascade initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hashimoto Thyroiditis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. i-targeting antitumor agents: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. x-100 triton x-114: Topics by Science.gov [science.gov]
- 6. Enhancement of antitumor activity of OK-432 (this compound) by Triton X-114 phase partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and characterization of the immunostimulatory components in unpolished rice black vinegar (kurozu) [ouci.dntb.gov.ua]
Picibanil (OK-432) Technical Support Center: Optimizing Concentration and Managing Inflammatory Response
Welcome to the Technical Support Center for Picibanil (B1221077) (OK-432). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on adjusting its concentration to avoid excessive inflammatory responses and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OK-432) and how does it work?
A1: this compound, also known as OK-432, is a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes. It functions as a potent biological response modifier by stimulating the immune system. Its primary mechanism of action involves the activation of immune cells like macrophages and dendritic cells, leading to the production of various cytokines and a localized inflammatory response. This targeted inflammation is key to its therapeutic effects in applications such as the treatment of lymphatic malformations.[1]
Q2: What are the common side effects of this compound in clinical and experimental settings?
A2: Common side effects observed are consistent with a robust inflammatory response and include fever, localized pain, and swelling at the injection site.[1][2][3] In in vitro experiments, high concentrations of this compound can lead to significant cytotoxicity and cell death.
Q3: How is this compound supplied and what do the units "KE" mean?
A3: this compound is supplied as a lyophilized powder. Its potency is often expressed in "Klinische Einheit" (KE), which is a clinical unit. The conversion is as follows: 1 KE is equivalent to 0.1 mg of the lyophilized product, which contains approximately 1 x 10⁸ streptococcal cells.
Q4: How should I prepare this compound for in vitro experiments?
A4: To prepare this compound for in vitro use, it should be reconstituted with a sterile, pyrogen-free solution such as 0.9% saline or phosphate-buffered saline (PBS). It is recommended to create a stock solution, which can then be further diluted in your cell culture medium to achieve the desired final concentration. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted stock solution for single-use storage at -20°C for short-term or -80°C for long-term storage.
Troubleshooting Guide: Managing Excessive Inflammatory Response and Cytotoxicity
An excessive inflammatory response in your in vitro experiments can manifest as high levels of pro-inflammatory cytokines, leading to significant cell stress and death, which may confound your experimental results. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | This is the most common cause of excessive cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals. Start with a broad range of concentrations (e.g., 0.001 KE/mL to 0.1 KE/mL) and assess both the desired biological effect (e.g., cytokine production, cell activation) and cell viability (e.g., using an MTT or LDH assay). |
| Cell line is particularly sensitive. | Different cell types, especially primary cells, can have varying sensitivities to immunostimulants. If you observe high cytotoxicity even at low concentrations, consider shortening the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify a window where the desired inflammatory response is induced without compromising cell viability. |
| Suboptimal cell culture conditions. | Stressed or unhealthy cells are more susceptible to treatment-induced death. Ensure your cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. Regularly check for signs of contamination (e.g., mycoplasma) that could exacerbate the inflammatory response. |
| Interaction with media components. | Components in the cell culture medium, such as serum, could potentially modulate the cellular response to this compound. If you suspect this, you can test the effect of this compound in a medium with a reduced serum concentration. However, be mindful that this can also affect overall cell health. |
Problem: Inconsistent or unexpectedly high inflammatory marker readouts.
| Possible Cause | Suggested Solution |
| Inaccurate this compound concentration. | Ensure that your stock solution was prepared correctly and that the final dilutions are accurate. Use calibrated pipettes and perform serial dilutions carefully. |
| Uneven cell seeding. | An inconsistent number of cells per well will lead to variable responses. Ensure you have a homogenous cell suspension before seeding and use proper pipetting techniques to dispense cells evenly across your culture plates. |
| "Edge effects" in multi-well plates. | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate both the media components and this compound, leading to a stronger inflammatory response. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media to maintain humidity. |
Quantitative Data: In Vitro this compound Concentration and Inflammatory Response
The following table summarizes in vitro concentrations of this compound used in published studies and the corresponding observed inflammatory responses. This data can serve as a starting point for designing your own experiments.
| This compound Concentration | Cell Type | Observed Inflammatory Response | Reference |
| 0.1 KE/mL (0.01 mg/mL) | Human Monocytes | High levels of IL-8 (1567 ± 145 pg/mL) and TNF-α (2105 ± 152 pg/mL); Low levels of IL-1β (180 ± 22 pg/mL) | [4] |
| 0.1 KE/mL | Immature Dendritic Cells | Upregulation of maturation markers (CD40, CD80, CD86, HLA-DR) and secretion of IL-12p70, IL-15, and TNF-α. | [5] |
| 0.01 KE/mL | Immature Dendritic Cells | A lower concentration that can also be tested for dendritic cell maturation. | [5] |
| 0.01 KE/mL | Peripheral Blood Mononuclear Cells (PBMCs) | Stimulation of PBMCs for use in indirect cytotoxicity assays. | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol provides a framework for identifying a this compound concentration that induces a desired level of inflammatory response while maintaining acceptable cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Reconstituted this compound stock solution
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, XTT, or LDH assay kit)
-
Reagents for quantifying inflammatory markers (e.g., ELISA or CBA kits)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere and recover for 24 hours.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.001, 0.005, 0.01, 0.05, and 0.1 KE/mL. Include a vehicle-only control (medium with the same amount of PBS or saline used for the highest this compound concentration).
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time point (e.g., 24 or 48 hours).
-
Endpoint Analysis:
-
Cell Viability: In a parallel set of wells for each concentration, assess cell viability using your chosen method (e.g., MTT assay).
-
Inflammatory Markers: Collect the cell culture supernatant to quantify the secretion of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead assay.
-
-
Data Analysis: Plot the cell viability and cytokine concentrations as a function of the this compound concentration. The optimal concentration will be the one that gives a robust induction of your desired inflammatory markers with minimal impact on cell viability.
Visualizations
This compound-Induced TLR4 Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to the TLR4/MD2 complex.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal in vitro concentration of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound (OK432) on neutrophil-mediated antitumor activity: implication of monocyte-derived neutrophil-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting OK-432 Therapy in Microcystic Lymphatic Malformations
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the lack of response to OK-432 (Picibanil) in microcystic lymphatic malformations (LMs). The information is presented in a question-and-answer format to directly address common issues encountered during experimental and clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my microcystic lymphatic malformation model not responding to OK-432 treatment, while macrocystic models show a significant response?
A1: This is a well-documented clinical and pre-clinical observation. The primary reasons for the lack of response in microcystic LMs are multifactorial and largely stem from the unique architecture of the malformation:
-
Anatomical and Structural Barriers: Microcystic LMs are characterized by numerous small, intricate, and often disconnected cysts (typically less than 1-2 cm in diameter). This complex structure physically hinders the ability of the sclerosing agent, OK-432, to be evenly distributed and come into direct contact with the entire lymphatic endothelial cell (LEC) lining. In contrast, macrocystic LMs have large, open cysts that allow for better dissemination of the drug.[1][2][3]
-
Ineffective Inflammatory Response: The therapeutic effect of OK-432 is not due to direct cytotoxicity but rather to the induction of a potent local inflammatory and immune response.[4][5] This response, characterized by the infiltration of neutrophils, macrophages, and lymphocytes, and the release of cytokines like TNF-α and IL-6, leads to increased endothelial permeability, fibrosis, and eventual obliteration of the cystic space.[4] In the confined spaces of microcysts, an effective inflammatory cascade may not be initiated or sustained.
-
"Closed-Cell" vs. "Open-Cell" Architecture: Recent studies have further refined the classification of microcystic LMs. "Closed-cell" microcystic LMs, where cysts do not communicate, respond very poorly. "Open-cell" microcystic LMs, which have some degree of inter-cystic communication, may show a slightly better, though still limited, response.
Q2: We are observing high cell viability in our primary lymphatic endothelial cells (LECs) isolated from a microcystic malformation after in vitro treatment with OK-432. What could be the underlying molecular reason?
A2: A lack of direct cytotoxic effect of OK-432 on LECs in vitro is expected, as its primary mechanism is immune-mediated.[5][6] However, if you are co-culturing with immune cells and still see no effect, or if you are investigating intrinsic resistance mechanisms, consider the following:
-
PI3K/AKT/mTOR Pathway Activation: A significant portion of lymphatic malformations, particularly those resistant to conventional therapies, harbor somatic activating mutations in the PIK3CA gene.[7] These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, which promotes cell growth, proliferation, and survival. This intrinsic pro-survival signaling can make the LECs resistant to the inflammatory and apoptotic signals induced by OK-432.
-
Immune Cell Infiltration and Function: The effectiveness of OK-432 is dependent on the recruitment and activation of immune cells.[4] In an in vitro co-culture system, the ratio and type of immune cells (e.g., peripheral blood mononuclear cells) to LECs are critical. An insufficient number or a dysfunctional population of immune cells will fail to mount an effective response.
-
Cytokine Profile: The specific cytokine milieu produced in response to OK-432 is crucial for its therapeutic effect. A blunted or altered cytokine response (e.g., low levels of TNF-α, IFN-γ, IL-6) could lead to a failed treatment outcome.
Q3: How can we experimentally determine if a lack of response is due to the malformation's structure versus a cellular resistance mechanism?
A3: A multi-pronged experimental approach is necessary to dissect these possibilities:
-
High-Resolution Imaging: In animal models or patient samples, utilize high-resolution imaging techniques (e.g., MRI, micro-CT) to meticulously characterize the malformation's architecture. This will help classify it as macrocystic, microcystic (open- or closed-cell), or mixed.
-
In Vitro Co-culture Models: Isolate LECs from both responding (macrocystic) and non-responding (microcystic) malformations.[8][9][10][11][12] Establish co-culture systems with healthy donor immune cells (e.g., PBMCs) and treat with OK-432. Measure LEC apoptosis and viability. If microcystic LECs survive even with a robust immune cell presence, it points towards an intrinsic resistance mechanism.
-
Signaling Pathway Analysis: Perform Western blotting or other immunoassays on LEC lysates from both types of malformations to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K). Hyperphosphorylation in the microcystic LECs would strongly suggest pathway activation.
-
Genetic Sequencing: Sequence the PIK3CA gene (specifically exons 8, 10, and 21) in DNA extracted from the LECs to identify activating mutations.
Q4: Our research indicates a PIK3CA mutation in our non-responsive microcystic model. What are the next therapeutic avenues to explore?
A4: The identification of a PIK3CA mutation opens the door to targeted molecular therapies. The most promising alternative is the use of mTOR inhibitors:
-
Sirolimus (Rapamycin): Sirolimus is an mTOR inhibitor that has shown significant efficacy in treating lymphatic malformations that are refractory to other treatments, including OK-432.[13] It acts by blocking the downstream effects of the activated PI3K pathway, thereby inhibiting LEC proliferation and growth. Numerous clinical trials and case series have demonstrated positive responses to sirolimus in patients with complicated LMs, including microcystic types.[13]
-
Alpelisib (B612111): For a more targeted approach, alpelisib, a specific inhibitor of the PI3Kα isoform (encoded by PIK3CA), can be investigated. It has shown promise in treating PIK3CA-related overgrowth spectrum (PROS) conditions.[14]
Your experimental workflow could involve treating PIK3CA-mutated LECs in vitro with sirolimus or alpelisib and assessing for a reduction in proliferation and viability, providing a strong rationale for in vivo studies.
Quantitative Data Summary
The following tables summarize the response rates of lymphatic malformations to OK-432 therapy based on cyst type.
Table 1: Response Rates of Lymphatic Malformations to OK-432 Sclerotherapy
| Malformation Type | Excellent Response (>90% reduction) | Good Response (50-90% reduction) | Poor Response (<50% reduction) | Reference |
| Macrocystic | 88% | - | - | [1] |
| Microcystic | 27% | 33% | 40% | [1] |
Data from a literature review summarizing multiple trials.
Table 2: Meta-Analysis of OK-432 Efficacy in Macrocystic vs. Microcystic LMs
| Comparison | Relative Risk (RR) | 95% Confidence Interval (CI) | Conclusion | Reference |
| Macrocystic vs. Microcystic | 1.51 | 1.298 - 1.764 | OK-432 is significantly more effective in treating macrocystic LMs. | [15] |
This meta-analysis included 11 studies with a total of 352 cases.[15]
Key Experimental Protocols
1. Protocol for Isolation and Culture of Lymphatic Endothelial Cells (LECs) from Malformation Tissue
This protocol is adapted from methods described for isolating LECs for in vitro studies.[8][9][10][11][12]
-
Objective: To establish primary cultures of LECs from lymphatic malformation surgical specimens.
-
Methodology:
-
Tissue Digestion:
-
Mince fresh, sterile surgical tissue into 1-2 mm pieces in a sterile petri dish on ice.
-
Digest the tissue fragments in a solution of dispase and collagenase type II at 37°C with agitation until a single-cell suspension is achieved.
-
-
Cell Separation:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to isolate LECs. A common strategy is to select for CD31-positive and CD34-negative cells to enrich for lymphatic endothelium.[8][9] Further purification can be achieved using markers like Podoplanin and VEGFR-3.[10][11]
-
-
Cell Culture:
-
Plate the isolated LECs onto flasks or plates coated with fibronectin.
-
Culture the cells in specialized endothelial cell growth medium (e.g., EGM-2MV) supplemented with growth factors.
-
Confirm the purity of the culture (>98%) by immunofluorescence staining for LEC-specific markers (PROX-1, Podoplanin, LYVE-1).
-
-
2. Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability and proliferation.[16][17][18][19]
-
Objective: To quantify the viability of LECs after treatment with OK-432 or other therapeutic agents.
-
Methodology:
-
Cell Plating: Seed LECs into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., OK-432, sirolimus) for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
3. Apoptosis (Annexin V) Assay
This is a standard flow cytometry-based method to detect early-stage apoptosis.[20][21][22][23][24]
-
Objective: To determine the percentage of LECs undergoing apoptosis after treatment.
-
Methodology:
-
Cell Treatment: Culture and treat LECs with the desired compounds as for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
4. Cell Migration (Wound Healing) Assay
This assay is used to assess the collective migration of a sheet of cells.[25][26][27][28]
-
Objective: To evaluate the effect of therapeutic agents on the migratory capacity of LECs.
-
Methodology:
-
Create a Monolayer: Grow LECs in a culture plate until they form a confluent monolayer.
-
Create a "Wound": Use a sterile pipette tip or a specialized culture insert to create a cell-free gap ("scratch" or "wound") in the monolayer.
-
Treatment and Imaging: Replace the medium with fresh medium containing the test compound. Capture images of the wound at time zero and at regular intervals (e.g., every 4-6 hours) using a microscope with a camera.
-
Analysis: Measure the area of the cell-free gap in the images at each time point. The rate of wound closure is a measure of cell migration.
-
5. Cytokine Measurement (ELISA)
This protocol is for quantifying the concentration of specific cytokines in cell culture supernatants.[29][30][31][32][33]
-
Objective: To measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) produced by immune cells in response to OK-432.
-
Methodology:
-
Sample Collection: In an LEC-immune cell co-culture experiment, collect the culture supernatant after treatment with OK-432.
-
ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., BSA solution).
-
Sample and Standard Incubation: Add standards (known concentrations of the cytokine) and the collected culture supernatants to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-HRP) that binds to the detection antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Reading: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Visualizations
Caption: Proposed mechanism of action for OK-432 in lymphatic malformations.
Caption: Troubleshooting workflow for OK-432 non-response in microcystic LMs.
References
- 1. Treatment of lymphatic malformations with OK-432 (this compound): review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of cystic lymphatic vascular malformations with OK-432 sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OK-432 therapy for lymphatic malformation in 32 patients (28 children) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-sectional study comparing different therapeutic modalities for cystic lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. Isolation, Identification, and Culture of Human Lymphatic Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Video: Isolation of Human Lymphatic Endothelial Cells by Multi-parameter Fluorescence-activated Cell Sorting [jove.com]
- 11. Isolation of Human Lymphatic Endothelial Cells by Multi-parameter Fluorescence-activated Cell Sorting [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alpelisib for the treatment of PIK3CA-related head and neck lymphatic malformations and overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of OK-432 sclerotherapy for different types of lymphangiomas: a review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. kumc.edu [kumc.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assays for wound healing and cell migration [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ibidi.com [ibidi.com]
- 29. bowdish.ca [bowdish.ca]
- 30. Cytokine Elisa [bdbiosciences.com]
- 31. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 33. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-term stability of reconstituted Picibanil solution for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability, handling, and application of reconstituted Picibanil (OK-432) solution for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OK-432) and what is its primary mechanism of action in a research context?
A1: this compound (OK-432) is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes, inactivated with penicillin G.[1] It functions as a potent biological response modifier by stimulating the immune system.[2] Its primary mechanism involves the activation of the innate immune system, largely through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the maturation of dendritic cells (DCs), activation of natural killer (NK) cells, and the production of various cytokines such as IFN-γ, TNF-α, and IL-6.[3][4] This robust immune stimulation is leveraged in research to study anti-tumor immune responses and immunomodulatory pathways.
Q2: How should lyophilized this compound be stored?
A2: Lyophilized this compound powder should be stored at 4°C. Under these conditions, it is stable for up to 24 months from the date of receipt.[1]
Q3: What is the recommended procedure for reconstituting this compound?
A3: To reconstitute this compound, use a sterile, pyrogen-free saline solution (0.9% NaCl) or sterile phosphate-buffered saline (PBS).[1] Gently mix the solution by inversion to avoid denaturation of proteins; do not vortex.[5] The final concentration should be prepared based on the specific requirements of your experimental protocol.
Q4: What are the recommended storage conditions for reconstituted this compound solution?
A4: After reconstitution, it is highly recommended to use the this compound solution immediately to ensure maximum biological activity.[1] If immediate use is not possible, aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][5] For short-term storage, aliquots can be stored at -20°C. For long-term storage, -80°C is recommended.[1]
Q5: Are there any known effects of freeze-thaw cycles on the stability of reconstituted this compound?
A5: Repeated freeze-thaw cycles should be avoided as they can degrade the biological activity of the reconstituted solution.[1][5] The process of freezing and thawing can negatively impact the integrity of the proteins and other biological components within the this compound preparation.[6] It is best practice to aliquot the reconstituted solution into single-use volumes to minimize this risk.
Data Presentation: Storage and Stability of this compound
While specific quantitative data on the decline of biological activity over time is not extensively available in public literature, the following tables summarize the recommended storage conditions and provide a qualitative overview of stability. Researchers are encouraged to perform their own activity assays to validate stability for long-term experiments.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | 4°C | Up to 24 months[1] |
| Reconstituted Solution | Room Temperature | Immediate use recommended |
| Reconstituted Solution | -20°C | Short-term storage (specific duration not defined in literature)[1] |
| Reconstituted Solution | -80°C | Long-term storage (specific duration not defined in literature)[1] |
Table 2: Factors Influencing the Stability of Reconstituted this compound
| Factor | Impact on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |
| Freeze-Thaw Cycles | Can lead to a significant loss of biological activity.[6] | Aliquot into single-use volumes.[1][5] |
| Contamination | Microbial contamination can degrade the product and interfere with experiments. | Use aseptic techniques during reconstitution and handling. |
| Light Exposure | While not explicitly stated for this compound, light can degrade biological molecules. | Store in a dark container or protected from light. |
Experimental Protocols
The biological activity of this compound is most commonly assessed by its ability to induce cytokine production in immune cells. Below is a detailed methodology for a key experiment.
Protocol: In Vitro Cytokine Induction Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps to measure the induction of Interferon-gamma (IFN-γ) from human PBMCs upon stimulation with reconstituted this compound.
1. Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Seeding:
-
Seed the PBMCs in a 96-well cell culture plate at a density of 2 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.
3. Stimulation with this compound:
-
Prepare a working solution of freshly reconstituted this compound at the desired concentration.
-
Add the this compound solution to the wells containing PBMCs. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
4. Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well for cytokine analysis.
5. Cytokine Quantification (ELISA):
-
Quantify the concentration of IFN-γ in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-γ based on a standard curve.
Mandatory Visualizations
Signaling Pathway of this compound (OK-432) via TLR4
References
Technical Support Center: Combining Picibanil (OK-432) with Chemotherapy in Lung Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers combining Picibanil (B1221077) (OK-432) with chemotherapy to investigate synergistic effects in preclinical lung cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with chemotherapy for lung cancer?
A1: The primary rationale is to combine the cytotoxic effects of chemotherapy with the immunomodulatory properties of this compound for a synergistic antitumor response. Chemotherapy can reduce tumor burden and induce immunogenic cell death, releasing tumor antigens. This compound, a potent biological response modifier, can then stimulate a robust anti-tumor immune response.[1] This involves the activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and the subsequent release of cytokines.[1] This combined approach aims to eradicate residual cancer cells and establish long-term immunological memory against the tumor.
Q2: Which chemotherapy agents are commonly used in combination with this compound in preclinical lung cancer models?
A2: Preclinical studies have explored the combination of this compound with various chemotherapy drugs, including cyclophosphamide (B585) and cisplatin.[2] The choice of agent often depends on the specific lung cancer model and the desired mechanism of synergy.
Q3: What is the typical dosage and administration route for this compound in mouse models?
A3: The dosage and administration route for this compound can vary depending on the experimental design. Common dosages range from 1 to 10 KE (Klinische Einheit) per mouse.[3][4] Administration routes include intraperitoneal (i.p.), intravenous (i.v.), and peritumoral injections.[2][3] For instance, a dose of 100 µg (approximately 1 KE) administered intravenously has been used to enhance the cytotoxicity of tumor-infiltrating lymphocytes (TILs).[5]
Q4: How can the synergistic effect of this compound and chemotherapy be quantified?
A4: Synergy can be assessed by comparing tumor growth inhibition, overall survival, and immunological parameters between treatment groups (monotherapy vs. combination therapy). Statistical methods can be employed to determine if the combined effect is greater than the additive effect of individual treatments.[6] Analysis of tumor-infiltrating immune cells, cytokine profiles, and cytotoxicity assays can provide mechanistic insights into the synergistic action.
Q5: What is the importance of the timing and sequence of administration in combination therapy?
A5: The timing and sequence of this compound and chemotherapy administration are critical and can significantly impact therapeutic efficacy.[7] For instance, administering an immunomodulatory agent before chemotherapy may prime the immune system for a more robust response to tumor antigens released after chemotherapy-induced cell death. Conversely, chemotherapy could also potentially diminish the immune-stimulating effects of this compound if administered concurrently without careful consideration of the agents' pharmacokinetics and pharmacodynamics. Preclinical studies are essential to determine the optimal schedule for a specific combination.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High toxicity/mortality in combination therapy group | - Overlapping toxicities of this compound and chemotherapy.- Suboptimal dosing or scheduling. | - Conduct dose-escalation studies for the combination to determine the maximum tolerated dose (MTD).- Adjust the timing and sequence of administration to minimize overlapping toxicities. For example, allow a recovery period between chemotherapy and this compound administration.- Ensure proper hydration and supportive care for the animals. |
| Lack of synergistic antitumor effect | - Inappropriate lung cancer model (e.g., poorly immunogenic tumor).- Suboptimal dose or route of administration for this compound or chemotherapy.- Incorrect timing and sequence of drug administration. | - Select a syngeneic lung cancer model known to be responsive to immunotherapy (e.g., Lewis Lung Carcinoma - LLC).[10]- Optimize the dose and administration route for both agents through pilot studies.- Empirically test different administration schedules (e.g., sequential vs. concurrent) to identify the most effective combination strategy.[7] |
| High variability in tumor growth within treatment groups | - Inconsistent tumor cell implantation.- Variation in the immune status of individual animals. | - Ensure consistent subcutaneous or orthotopic injection techniques.[11]- Use a sufficient number of animals per group to account for biological variability.- Consider using age- and sex-matched animals from a reputable supplier. |
| Difficulty isolating viable tumor-infiltrating lymphocytes (TILs) for analysis | - Low immune cell infiltration in the tumor model.- Harsh tissue dissociation methods. | - Choose a tumor model known to be infiltrated by immune cells.- Optimize enzymatic digestion protocols (e.g., collagenase/dispase concentrations and incubation times) to maximize cell viability.- Use gentle mechanical dissociation techniques. |
| Inconsistent flow cytometry results for immune cell populations | - Improper sample preparation and staining.- Instrument calibration issues.- Subjective gating strategies. | - Follow a standardized and validated protocol for tissue processing, cell staining, and flow cytometry analysis.[1]- Use compensation controls and standardize instrument settings for each experiment.- Employ a consistent and well-defined gating strategy for identifying immune cell subsets. |
Experimental Protocols
General Protocol for In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor effects of this compound in combination with chemotherapy in a syngeneic mouse tumor model.
1. Cell Culture and Tumor Implantation:
-
Culture a murine lung cancer cell line (e.g., Lewis Lung Carcinoma - LLC) in appropriate media.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or Matrigel.
-
Inject 1 x 10^6 cells subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[10]
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
2. Animal Grouping and Treatment:
-
Randomize mice into the following treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Chemotherapy alone (e.g., Cyclophosphamide, 150 mg/kg, i.p.)
-
Group 3: this compound alone (e.g., 4 mg/kg, i.p.)[2]
-
Group 4: Combination of Chemotherapy and this compound
-
-
Administer treatments according to a predetermined schedule. For example, administer chemotherapy on day 7 post-tumor implantation, followed by this compound on day 8.
3. Tumor Measurement and Survival Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status.
-
Euthanize animals when tumors reach a predetermined size or if signs of significant morbidity are observed.
-
Record survival data for Kaplan-Meier analysis.
4. Immunological Analysis (at a predetermined endpoint):
-
Isolate tumors, spleens, and lymph nodes.
-
Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, macrophages).[12][13]
-
Analyze cytokine levels in serum or tumor homogenates using ELISA or multiplex assays.
Data Presentation
Table 1: Synergistic Effect of this compound and Cyclophosphamide on Lung Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Cyclophosphamide (150 mg/kg) | 800 ± 100 | 46.7 |
| This compound (4 mg/kg) | 1200 ± 120 | 20.0 |
| Cyclophosphamide + this compound | 300 ± 50 | 80.0 |
Note: Data are hypothetical and for illustrative purposes, based on principles from cited literature.
Table 2: Effect of this compound and Chemotherapy on Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) ± SEM | NK Cells (% of CD45+ cells) ± SEM |
| Vehicle Control | 5.2 ± 1.1 | 3.5 ± 0.8 |
| Chemotherapy | 8.1 ± 1.5 | 4.2 ± 0.9 |
| This compound | 12.5 ± 2.0 | 9.8 ± 1.7 |
| Chemotherapy + this compound | 25.3 ± 3.5 | 15.1 ± 2.2 |
Note: Data are hypothetical and for illustrative purposes, based on principles from cited literature indicating this compound's ability to increase immune cell infiltration.[5]
Visualizations
Caption: Proposed synergistic mechanism of chemotherapy and this compound.
Caption: General experimental workflow for in vivo combination therapy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Randomized phase II trial of OK-432 in patients with malignant pleural effusion due to non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of sequential and combined immuno-endocrine therapies using OK-432 (this compound) and tamoxifen on the growth of 7,12-dimethylbenz [alpha] anthracene-induced rat mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 9. Timing and Sequence Critical for Immunotherapy Combination - NCI [cancer.gov]
- 10. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to establish a lung adenocarcinoma immunotherapy allograft mouse model with FACS and immunofluorescence-based analysis of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Picibanil vs. Bleomycin Sclerotherapy for Lymphatic Malformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sclerotherapy has emerged as a primary treatment modality for lymphatic malformations (LMs), offering a less invasive alternative to surgical excision. Among the various sclerosing agents, Picibanil (OK-432) and bleomycin (B88199) have been extensively studied and utilized. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and clinical development in this field.
Mechanism of Action
The therapeutic effects of this compound and bleomycin in treating lymphatic malformations are achieved through distinct biological pathways.
This compound (OK-432) , a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is thought to exert its effects primarily through immunomodulation.[1] When injected into the lymphatic malformation, it triggers a localized inflammatory response. This involves the activation of immune cells such as macrophages and dendritic cells, leading to the release of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). This controlled inflammation is believed to damage the endothelial lining of the lymphatic cysts, leading to their fibrosis and subsequent shrinkage.[2]
Bleomycin , an antineoplastic antibiotic, acts by directly inducing damage to the endothelial cells of the lymphatic channels.[3][4] Its mechanism involves the production of free radicals, which cause single and double-stranded DNA breaks within the endothelial cells.[3] This cellular damage initiates an inflammatory cascade, resulting in the sclerosis and obliteration of the malformed lymphatic vessels.[4]
Below is a diagram illustrating the proposed signaling pathways for each agent.
Quantitative Data on Efficacy
The efficacy of both this compound and bleomycin is often evaluated based on the type of lymphatic malformation, which is broadly categorized into macrocystic (large cysts), microcystic (small cysts), and mixed types.
| Treatment | Malformation Type | Complete Response | Partial/Good Response | No/Poor Response | Citation |
| This compound (OK-432) | Macrocystic | 88% | - | - | [5] |
| Microcrystic | 27% | 33% | 40% | [5] | |
| Mixed | - | 63% (complete or substantial) | - | [6] | |
| Bleomycin | Microcrystic/Combined | 38% | 58% | 3% | [3][7] |
| All Types (Meta-analysis) | - | 84% (overall effective rate) | - | [8][9] |
Response rates can vary across studies based on definitions of "complete," "partial," and "good" response.
Safety and Adverse Events
Both sclerosing agents are generally considered safe, with most adverse events being localized and transient.
| Sclerosing Agent | Common Adverse Events | Serious Adverse Events (Rare) | Citation |
| This compound (OK--432) | Fever, localized pain, swelling, and redness at the injection site. | Airway compromise due to significant swelling, anaphylactic reaction (especially in patients with penicillin allergy). | [10][11] |
| Bleomycin | Localized swelling, low-grade fever, hyperpigmentation of the skin over the injection site. | Pulmonary fibrosis (dose-dependent, rare with intralesional administration), anaphylaxis. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized experimental protocols for the administration of this compound and bleomycin sclerotherapy.
This compound (OK-432) Sclerotherapy Protocol
A typical experimental workflow for this compound sclerotherapy is as follows:
Methodology:
-
Patient Selection: Patients with a confirmed diagnosis of lymphatic malformation are selected. The type of LM (macrocystic, microcystic, or mixed) is determined using imaging techniques such as MRI or ultrasound.[5]
-
Preparation: this compound (OK-432) is reconstituted, typically by dissolving one vial (0.1 mg) in 10 mL of sterile saline.[1]
-
Administration: The procedure is often performed under general anesthesia. Using ultrasound guidance, a needle is inserted into the cystic space(s) of the malformation. After aspirating the cystic fluid, the reconstituted this compound solution is injected intralesionally.[4]
-
Dosage: The dosage can vary, but a common approach is to inject a volume of the reconstituted solution that is equal to or less than the aspirated volume.
-
Post-procedure Care: Patients are monitored for local and systemic reactions, particularly swelling and fever, which are common.[10][11]
-
Follow-up and Repeat Treatment: Treatment response is assessed clinically and with imaging after 6 to 8 weeks. If the response is incomplete, the injections can be repeated, often for a total of up to four sessions.[4]
Bleomycin Sclerotherapy Protocol
The experimental workflow for bleomycin sclerotherapy shares similarities with that of this compound, with key differences in drug preparation and dosage.
Methodology:
-
Patient Selection: Similar to this compound, patients are selected based on a confirmed diagnosis and classification of their lymphatic malformation.[3] Pre-procedure pulmonary function tests may be considered, especially if high cumulative doses are anticipated.[7]
-
Preparation: Bleomycin is typically diluted with normal saline to a concentration of 1 IU/mL.[1]
-
Administration: The procedure is usually performed under general anesthesia or sedation.[1] Under ultrasound and/or fluoroscopic guidance, the lymphatic malformation is accessed with a needle. The bleomycin solution is then injected into the malformation.[3] For microcystic lesions, multiple small injections may be necessary.[2]
-
Dosage: The dose is often calculated based on the patient's weight, typically ranging from 0.2 to 1 mg/kg per session, with a maximum dose per session (e.g., 15 IU).[1][3][7]
-
Post-procedure Care: Patients are monitored for adverse effects. The inflammatory reaction is generally less pronounced than with this compound.[2]
-
Follow-up and Repeat Treatment: The treatment response is evaluated after 4 to 8 weeks, and repeat injections can be administered based on the clinical and radiological findings.[1][3]
Conclusion
Both this compound and bleomycin are effective sclerosing agents for the treatment of lymphatic malformations. The choice between the two may depend on the type of malformation, institutional protocols, and the potential side effect profile. This compound appears to be particularly effective for macrocystic lesions, while bleomycin has shown efficacy in both macrocytic and microcytic/combined LMs. Further head-to-head clinical trials are needed to definitively establish the superiority of one agent over the other for specific subtypes of lymphatic malformations. This guide provides a foundational comparison to aid researchers and clinicians in their ongoing efforts to optimize treatment strategies for this patient population.
References
- 1. Intralesional Sclerotherapy with Bleomycin in Lymphatic Malformation of Tongue an Institutional Experience and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleomycin sclerotherapy for large diffuse microcystic lymphatic malformations - Sheng - Gland Surgery [gs.amegroups.org]
- 3. pediatricir.com [pediatricir.com]
- 4. ichgcp.net [ichgcp.net]
- 5. Treatment of lymphatic malformations with OK-432 (this compound): review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of bleomycin sclerotherapy for microcystic lymphatic malformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of bleomycin sclerotherapy in the treatment of lymphatic malformations: a review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective – A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bleomycin sclerotherapy for lymphatic malformation after unsuccessful surgical excision: case report - PMC [pmc.ncbi.nlm.nih.gov]
Picibanil's Efficacy in Lymphatic Malformations: A Comparative Analysis of Macrocytic vs. Microcytic Lesions
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
A comprehensive review of clinical data underscores the differential efficacy of Picibanil (OK-432) in the treatment of macrocytic and microcytic lymphatic malformations (LMs). This guide provides a detailed comparison of the therapeutic outcomes, supported by quantitative data, experimental protocols, and an elucidation of the underlying signaling pathways. Evidence strongly indicates that patients with macrocytic LMs experience significantly better treatment outcomes with this compound sclerotherapy compared to those with microcytic lesions.
Comparative Efficacy: A Quantitative Overview
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, has emerged as a first-line treatment for LMs, offering a less invasive alternative to surgery. However, its effectiveness is largely dependent on the cystic structure of the malformation.
| Lesion Type | Excellent Response (>90% regression) | Good Response (>50% regression) | Poor Response (<50% regression) |
| Macrocytic | 88%[1] | - | - |
| Microcytic | 27%[1] | 33%[1] | 40%[1] |
| Mixed Macrocystic-Microcytic | - | 63% (Complete or Substantial Response)[2] | - |
Table 1: Comparative Response Rates of this compound in Macrocytic vs. Microcytic Lymphatic Malformations.
A systematic review of literature highlights a striking difference in efficacy, with 88% of macrocytic LMs showing an excellent response to this compound treatment.[1] In stark contrast, only 27% of microcytic LMs demonstrate an excellent result, with a significant portion (40%) having a poor response.[1] Another study reported that 94% of patients with macrocystic LM had a complete or substantial response, while no patients with purely microcytic LM responded to the therapy.[2] The higher success rate in macrocytic lesions is attributed to the ease of injecting the sclerosing agent directly into the large cystic spaces, allowing for a more effective inflammatory response and subsequent fibrosis.[3]
Mechanism of Action: A Multi-pronged Approach
The therapeutic effect of this compound is not fully elucidated but is understood to be a multifaceted process involving a robust inflammatory and immune response.[4]
Key mechanisms include:
-
Immune System Activation: this compound stimulates the activation of immune cells such as macrophages and dendritic cells, which in turn release a cascade of cytokines including TNF-α, IL-1, and IL-6.[4] This localized inflammatory reaction is crucial for the therapeutic effect.
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in the endothelial cells lining the lymphatic cysts.[4] This is mediated through the activation of the Fas/Fas ligand pathway.[4]
-
Anti-angiogenesis: The agent also inhibits the formation of new blood vessels (angiogenesis), which are essential for the growth and maintenance of the malformations.[4]
-
Enhanced Lymphatic Drainage: The inflammatory response increases the permeability of the endothelial walls of the cysts, leading to accelerated lymph drainage and shrinkage of the lesion.[5]
Detailed Experimental Protocol: Ultrasound-Guided Sclerotherapy with this compound
The following protocol outlines a typical procedure for the administration of this compound in the treatment of lymphatic malformations.
1. Pre-Procedure Evaluation:
-
Patient History and Physical Examination: A thorough medical history is taken, including any known allergies, particularly to penicillin, as this compound contains penicillin G.[6] A physical examination is conducted to assess the size, location, and characteristics of the LM.
-
Imaging: Diagnosis and classification of the LM (macrocystic, microcytic, or mixed) are confirmed using imaging studies such as MRI or ultrasound.[7]
-
Informed Consent: The risks, benefits, and alternatives to the procedure are discussed with the patient or their legal guardian, and informed consent is obtained.
2. Preparation of this compound Solution:
-
One vial of this compound (containing 0.1 mg of OK-432) is reconstituted with 10 mL of sterile saline to achieve a concentration of 0.01 mg/mL.[3] The solution should be prepared immediately before use.
3. Experimental Workflow:
4. Injection Procedure:
-
The procedure is typically performed under general anesthesia, especially in pediatric patients.[3]
-
Using real-time ultrasound guidance, a needle is inserted into the macrocystic component of the LM.
-
The cystic fluid is aspirated as completely as possible.
-
The prepared this compound solution is then injected into the emptied cyst. The volume of the injected solution is often equal to or slightly less than the aspirated volume, with a maximum dose of 0.2 mg of this compound.
-
The needle is withdrawn, and gentle pressure is applied to the injection site.
5. Post-Procedure Care and Monitoring:
-
Patients are typically observed in a hospital setting for 24-48 hours following the injection.[8]
-
Common side effects include localized pain, swelling, and fever, which usually develop within a few hours and resolve within a week.[3][8] These symptoms are managed with analgesics and antipyretics.
-
Close monitoring for potential complications, such as significant swelling that could compromise the airway (especially for lesions in the head and neck region), is essential.[1]
-
Follow-up evaluations, including clinical examination and imaging studies, are scheduled to assess the treatment response. Repeat injections may be necessary at intervals of 6-12 weeks.[7]
Conclusion
The available evidence strongly supports the use of this compound as a highly effective and safe first-line treatment for macrocytic lymphatic malformations. Its efficacy in microcytic lesions is significantly lower, and alternative treatment strategies should be considered for these patients. The mechanism of action, involving a controlled inflammatory response and induction of apoptosis, provides a strong rationale for its therapeutic effects. Adherence to a detailed and careful experimental protocol is crucial for maximizing efficacy and ensuring patient safety. Further research into methods to enhance the efficacy of this compound in microcytic and mixed-type lesions is warranted.
References
- 1. Treatment of lymphatic malformations with OK-432 (this compound): review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. scielo.br [scielo.br]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. hkjpaed.org [hkjpaed.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
Validating Picibanil's Anti-Tumor Efficacy in Syngeneic Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Picibanil (OK-432), a lyophilized preparation of the Su strain of Streptococcus pyogenes, with other immunotherapeutic agents for validating anti-tumor effects in syngeneic mouse models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
This compound: A Broad-Spectrum Immunostimulant
This compound has a long history as a cancer immunotherapeutic agent, primarily in Japan, and is known for its potent ability to stimulate both innate and adaptive immunity.[1] Its anti-tumor effects are not direct but are mediated through the activation of a host of immune cells and the subsequent release of a cascade of cytokines.
Comparative Performance in Syngeneic Models
Syngeneic mouse models, where tumor tissue is transplanted into an immunocompetent mouse of the same genetic background, are crucial for evaluating cancer immunotherapies as they possess a complete and functional immune system.[2] While direct head-to-head comparative studies are limited, this section compiles and compares data from various studies to provide a comprehensive overview of this compound's efficacy relative to other common immunotherapies.
Tumor Growth Inhibition and Survival
The primary measure of an anti-cancer agent's efficacy is its ability to inhibit tumor growth and prolong survival. The following table summarizes representative data from studies using various syngeneic models.
| Immunotherapy Agent | Mouse Strain | Tumor Model | Key Efficacy Data |
| This compound (OK-432) | BALB/c | Meth-A Sarcoma | Extended survival time compared to control.[3] |
| C57BL/6 | MC-38 Colon Adenocarcinoma | In combination with IL-2, significantly greater tumor lysis (50%) compared to IL-2 alone (12%). | |
| Anti-PD-1 Antibody | BALB/c | CT26 Colon Carcinoma | Significant tumor growth inhibition (TGI) of 53%. |
| C57BL/6 | MC38 Colon Carcinoma | TGI of 45%.[4] | |
| BCG (Bacillus Calmette-Guérin) | C57BL/6 | B16-F10 Melanoma | Delayed tumor growth and prolonged survival. |
| CpG-ODN (TLR9 Agonist) | - | Lymphangioleiomyomatosis | Increased survival in a mouse model.[5][6] |
Immunomodulatory Effects: A Comparison of Cellular Responses
The anti-tumor activity of immunotherapies is driven by their ability to modulate the tumor microenvironment and enhance the anti-cancer immune response. This compound is known to induce a broad inflammatory response, leading to the infiltration and activation of various immune cells.
| Immune Cell Population | This compound (OK-432) | Checkpoint Inhibitors (e.g., anti-PD-1) | BCG | CpG-ODN |
| Tumor-Infiltrating Lymphocytes (TILs) | >300% increase in overall TIL number.[7] | Increased infiltration of CD8+ T cells. | Increased infiltration of NK and T cells.[8] | Increased cytotoxic and effector CD8+ T cells.[5] |
| NK Cells | Marked increase in cytotoxic activity.[7] | - | Enhanced cytotoxic potential.[8] | - |
| Macrophages | Activation to a tumoricidal state. | Increased macrophage infiltration. | Activation of macrophages. | - |
| Dendritic Cells (DCs) | Maturation and activation. | Increased antigen presentation by DCs. | - | Activation of plasmacytoid dendritic cells.[5] |
| Regulatory T cells (Tregs) | - | - | - | Decreased population in the tumor microenvironment.[5] |
Experimental Protocols
Syngeneic Tumor Model Establishment
-
Cell Culture: Culture murine tumor cells (e.g., MC38, CT26, B16-F10) in appropriate media and conditions.
-
Cell Preparation: On the day of inoculation, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Inoculation: Subcutaneously inject the cell suspension into the flank of syngeneic mice (e.g., C57BL/6 for MC38 and B16-F10, BALB/c for CT26).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
This compound Administration
-
Dosage: A typical dose for intraperitoneal administration is 2 KE (Klinische Einheit) per mouse. For intravenous injection, 100 µg can be administered.
-
Preparation: Reconstitute lyophilized this compound in sterile saline.
-
Administration: Administer the prepared solution via the desired route (intratumoral, intraperitoneal, or intravenous) according to the experimental schedule (e.g., once a week).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors and mechanically dissociate them. Digest the tissue with an enzyme cocktail (e.g., collagenase, hyaluronidase, DNase) to obtain a single-cell suspension.
-
Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using density gradient centrifugation (e.g., Ficoll-Paque).
-
Antibody Staining: Stain the isolated TILs with a panel of fluorescently labeled antibodies to identify different immune cell populations. A comprehensive panel may include:
-
T Cells: CD45, CD3, CD4, CD8
-
NK Cells: CD45, NK1.1, CD335 (NKp46)
-
Macrophages: CD45, F4/80, CD11b
-
Dendritic Cells: CD45, CD11c, MHC Class II
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate software.
Cytokine Analysis in the Tumor Microenvironment
-
Tumor Lysate Preparation: Excise tumors, weigh them, and homogenize in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the tumor lysates using a protein assay (e.g., BCA assay).
-
Cytokine Measurement: Measure the concentration of cytokines of interest (e.g., IFN-γ, TNF-α, IL-12) in the tumor lysates using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array, following the manufacturer's instructions.[1][3][9][10][11]
Mechanism of Action: Signaling Pathways
This compound's immunostimulatory effects are initiated through the recognition of its components by pattern recognition receptors, primarily Toll-like receptor 4 (TLR4).[12][13] This interaction triggers downstream signaling cascades that lead to the activation of transcription factors and the production of a wide array of pro-inflammatory cytokines and chemokines.
Caption: this compound's anti-tumor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-tumor effect of this compound in a syngeneic mouse model.
Caption: A typical experimental workflow.
Conclusion
This compound demonstrates significant anti-tumor efficacy in syngeneic mouse models through its potent and broad-spectrum immunostimulatory properties. While it operates through a different mechanism than targeted immunotherapies like checkpoint inhibitors, the resulting activation of a robust anti-tumor immune response makes it a valuable agent to study, both as a monotherapy and in combination with other treatments. The experimental protocols and data presented in this guide provide a framework for researchers to effectively validate and compare the anti-tumor effects of this compound in preclinical settings.
References
- 1. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Different syngeneic tumors show distinctive intrinsic tumor-immunity and mechanisms of actions (MOA) of anti-PD-1 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmacytoid Dendritic Cells Mediate CpG-ODN–induced Increase in Survival in a Mouse Model of Lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmacytoid Dendritic Cells Mediate CpG-ODN-induced Increase in Survival in a Mouse Model of Lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous administration of BCG in mice promotes natural killer and T cell-mediated antitumor immunity in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Matrix effect in tumor lysates - Does it affect your cytokine ELISA and multiplex analyses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a customizable mouse backbone spectral flow cytometry panel to delineate immune cell populations in normal and tumor tissues [frontiersin.org]
- 13. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
Head and Neck Lymphangiomas: A Comparative Analysis of OK-432 Immunotherapy and Surgical Excision
For researchers, scientists, and drug development professionals, understanding the therapeutic landscape for head and neck lymphangiomas is critical. This guide provides an objective comparison of two primary treatment modalities: OK-432 (Picibanil) immunotherapy and surgical excision, supported by experimental data and detailed methodologies.
Lymphangiomas, congenital malformations of the lymphatic system, present significant treatment challenges, particularly in the head and neck region due to the complex anatomy and proximity to vital structures. While surgical excision has long been the standard of care, the sclerosing agent OK-432 has emerged as a potent and less invasive alternative. This guide delves into the efficacy, safety, and procedural details of both approaches to inform clinical and research perspectives.
Comparative Efficacy and Outcomes
The choice between OK-432 immunotherapy and surgical excision often depends on the type of lymphangioma, its location, and the desired clinical outcome. OK-432, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, is particularly effective in treating macrocystic lymphangiomas.[1][2][3][4] Surgical excision, on the other hand, can be curative if complete removal is achieved, but carries a higher risk of complications and recurrence with incomplete resection.[5][6][7]
| Parameter | OK-432 Immunotherapy | Surgical Excision |
| Primary Indication | Macrocystic and mixed-type lymphangiomas[2][8] | Well-circumscribed, accessible lesions; cases where sclerotherapy fails[5][7] |
| Overall Success Rate | 86.4% (excellent or good response) in a retrospective series[8] | Varies significantly with completeness of excision |
| Complete Response Rate | ~73% for macrocystic lesions after 1-2 injections[9]; 100% in another study for macrocystic type[2] | High with complete excision, but often difficult to achieve |
| Recurrence Rate | Low, with long-term response rates around 76.3%[10] | 10% to 27% with complete excision of complex lesions; 50% to 100% with incomplete excision[7] |
| Common Complications | Fever, swelling, local inflammation, pain at the injection site[8] | Nerve injury (facial, spinal accessory), bleeding, infection, scarring, seroma formation[5][6][11] |
Experimental Protocols and Methodologies
A clear understanding of the experimental protocols behind the published data is essential for critical evaluation.
OK-432 Sclerotherapy Protocol
A prospective multi-institutional trial provides a robust example of the methodology for OK-432 administration[12]:
-
Patient Selection: Patients with a diagnosis of lymphangioma, with lesions predominantly in the head and neck area.
-
Treatment Regimen: A series of four injections of OK-432, scheduled 6 to 8 weeks apart.
-
Dosage: The dosage can vary, with one study using 0.01 mg of OK-432 per 1 mL of aspirated lymphangioma fluid, up to a maximum of 0.2 mg for the first injection and 0.3 mg for subsequent injections.[9]
-
Administration: Injections are typically performed under ultrasound guidance to ensure accurate placement within the cyst.[9] For pediatric patients, sedation may be used.[9]
-
Outcome Measures: Treatment success is often defined as a complete or substantial (>60%) reduction in the lesion volume, as determined by imaging scans such as CT or MRI.[12]
Surgical Excision Protocol
Surgical approaches aim for complete removal of the lymphangioma while preserving surrounding structures.
-
Patient Selection: Patients with lymphangiomas amenable to complete resection without causing significant morbidity.
-
Procedure: The surgical technique involves meticulous dissection to identify and preserve vital nerves and blood vessels.[11] The goal is the complete excision of the cystic mass with its capsule to minimize recurrence.[5]
-
Outcome Measures: The primary outcome is the extent of resection (complete vs. incomplete) and the rate of recurrence. Postoperative complications are also closely monitored.
Mechanism of Action and Treatment Workflow
The following diagrams illustrate the proposed mechanism of OK-432 and a general workflow for treatment decisions.
Caption: Proposed mechanism of action for OK-432 immunotherapy.
Caption: A generalized treatment decision workflow for head and neck lymphangiomas.
Conclusion
OK-432 immunotherapy presents a safe and effective, minimally invasive treatment option for head and neck lymphangiomas, particularly those of the macrocystic variety.[2][8][9] It is associated with fewer serious complications compared to surgery.[13] Surgical excision remains a crucial treatment modality, especially for microcystic lesions or in cases where sclerotherapy is not effective.[7] However, the potential for nerve damage and high recurrence rates with incomplete resection are significant considerations.[5][6][7] The choice of treatment should be individualized based on the specific characteristics of the lesion and the patient. For many patients with macrocystic or mixed-type lymphangiomas, OK-432 is increasingly being considered as a first-line therapy.[2][8]
References
- 1. scielo.br [scielo.br]
- 2. Sclerosing treatment of lymphangiomas with OK-432 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of OK-432 sclerotherapy for different types of lymphangiomas: a review and meta-analysis | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 4. Efficacy of OK-432 sclerotherapy for different types of lymphangiomas: a review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. ovid.com [ovid.com]
- 8. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (this compound®) is safe and effective - A retrospective case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OK-432 therapy for cervical lymphangioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OK-432 sclerotherapy in head and neck lymphangiomas: long-term follow-up result - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Large Cystic Lymphangiomas of the Neck: A Surgical Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of lymphangiomas with OK-432 (this compound) sclerotherapy: a prospective multi-institutional trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Picibanil (OK-432) as Adjuvant Therapy in Non-Small Cell Lung Cancer: A Comparative Meta-Analysis Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis and comparison of Picibanil (OK-432), a bacterial-derived immunomodulatory agent, as an adjuvant therapy for non-small cell lung cancer (NSCLC). Its performance is evaluated against contemporary adjuvant treatments, including immune checkpoint inhibitors and targeted therapies, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, has demonstrated a survival benefit in the adjuvant treatment of NSCLC in a meta-analysis of randomized controlled trials. When combined with chemotherapy, this compound has been shown to improve 5-year survival rates compared to chemotherapy alone. However, the landscape of adjuvant therapy for NSCLC has evolved significantly with the advent of immune checkpoint inhibitors (ICIs) and targeted therapies, which have shown substantial improvements in disease-free and overall survival in specific patient populations. This guide aims to contextualize the efficacy of this compound within the current treatment paradigm, offering a data-driven comparison to inform future research and drug development.
Performance Comparison of Adjuvant Therapies in NSCLC
The following tables summarize the quantitative data from meta-analyses of this compound, adjuvant chemotherapy, immune checkpoint inhibitors, and targeted therapies in resected NSCLC.
Table 1: Efficacy of this compound as Adjuvant Immunochemotherapy in Resected NSCLC
| Treatment Arm | No. of Patients | 5-Year Overall Survival (OS) | Odds Ratio (OR) for Overall Survival (vs. Chemotherapy alone) | 95% Confidence Interval (CI) | p-value |
| Immunochemotherapy (Chemotherapy + this compound) | 760 | 51.2% | 0.70 | 0.56 - 0.87 | 0.0010 |
| Chemotherapy Alone | 760 | 43.7% | - | - | - |
Data from a meta-analysis of 11 randomized clinical trials initiated before 1991.[1]
Table 2: Efficacy of Adjuvant Immune Checkpoint Inhibitors (ICIs) in Resected NSCLC
| Outcome | Patient Population | Treatment vs. Control | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Disease-Free Survival (DFS) | Stage IB-IIIA NSCLC | Adjuvant ICIs vs. Placebo/Best Supportive Care | 0.85 | - | < 0.01 |
| Overall Survival (OS) | Stage IB-IIIA NSCLC | Adjuvant ICIs vs. Placebo/Best Supportive Care | 0.93 | - | 0.43 |
| Disease-Free Survival (DFS) | Stage II-IIIA NSCLC (PD-L1 ≥1%) | Atezolizumab vs. Best Supportive Care | 0.66 | 0.50 - 0.88 | 0.004 |
| Disease-Free Survival (DFS) | Stage IB-IIIA NSCLC | Pembrolizumab vs. Placebo | 0.76 | 0.63 - 0.91 | 0.0014 |
Data from meta-analyses of recent randomized controlled trials of adjuvant ICIs.
Table 3: Efficacy of Adjuvant Targeted Therapy (Osimertinib) in Resected EGFR-Mutated NSCLC
| Outcome | Patient Population | Treatment vs. Control | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Disease-Free Survival (DFS) | Stage IB-IIIA EGFR-mutated NSCLC | Osimertinib (B560133) vs. Placebo | 0.20 | 0.15 - 0.26 | < 0.001 |
| Overall Survival (OS) at 5 years | Stage IB-IIIA EGFR-mutated NSCLC | Osimertinib vs. Placebo | 88% vs 78% | - | <0.001 |
Data from the ADAURA trial and subsequent analyses.
Experimental Protocols
This compound (OK-432) Adjuvant Therapy
The meta-analysis of this compound included 11 randomized controlled trials initiated before 1991.[1] While specific protocols for each trial are not detailed in the meta-analysis publication, the general methodology involved:
-
Patient Population: Patients with completely resected non-small cell lung cancer.
-
Intervention: Standard chemotherapy combined with this compound (OK-432).
-
Control: The same standard chemotherapy regimen alone.
-
Primary Endpoint: Overall survival.
A prospective randomized study provided more specific details on one administration protocol:
-
Dosage and Administration: Intrapleural injection of OK-432.[2]
-
Patient Monitoring: Serial measurements of serum immunosuppressive acidic protein, serum interleukin-2 (B1167480) receptor, and peripheral blood cell subpopulations.[2]
Adjuvant Immune Checkpoint Inhibitor Therapy (IMpower010 Trial - Atezolizumab)
-
Patient Population: 1280 patients with completely resected stage IB-IIIA NSCLC. Patients with EGFR mutations or ALK rearrangements were included.
-
Methodology: Following up to four cycles of cisplatin-based adjuvant chemotherapy, eligible participants were randomized (1:1) to receive either atezolizumab (1200 mg every 21 days for 16 cycles) or best supportive care.
-
Primary Endpoint: Disease-free survival.
Adjuvant Targeted Therapy (ADAURA Trial - Osimertinib)
-
Patient Population: Patients with completely resected stage IB, II, or IIIA NSCLC with activating EGFR mutations (exon 19 deletion or L858R).
-
Methodology: Patients were randomized (1:1) to receive osimertinib (80 mg once daily) or placebo for three years or until disease recurrence. Prior adjuvant chemotherapy was permitted.
-
Primary Endpoint: Disease-free survival.
Mechanism of Action and Signaling Pathways
This compound is a potent immunomodulator that activates both the innate and adaptive immune systems. Its anti-tumor effects are mediated through a complex mechanism involving multiple cell types and signaling pathways.[3][4]
The primary mechanism of this compound involves the stimulation of various immune cells, including dendritic cells (DCs), macrophages, and natural killer (NK) cells.[4] This activation is initiated, at least in part, through the Toll-like receptor 4 (TLR4)-MD2 signaling pathway.[4]
Caption: this compound signaling pathway via TLR4/MD2.
The binding of this compound components to the TLR4/MD2 complex on antigen-presenting cells like macrophages and dendritic cells triggers a downstream signaling cascade. This leads to the activation of transcription factors such as NF-κB, resulting in the production of various pro-inflammatory cytokines including TNF-α, IL-1, and IL-6.[3] These cytokines, in turn, promote the maturation of dendritic cells and the activation of NK cells and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response.[3]
Experimental Workflow
The general workflow for the clinical trials included in these meta-analyses follows a standard structure for adjuvant therapy studies.
Caption: General workflow for adjuvant therapy clinical trials.
Conclusion
The meta-analysis of this compound (OK-432) demonstrates its efficacy in improving overall survival as an adjuvant immunochemotherapy for resected NSCLC, representing an early success in the field of cancer immunotherapy. However, the data predates the current era of precision medicine. Modern adjuvant therapies, such as immune checkpoint inhibitors and targeted agents for specific molecularly defined patient populations, have set new benchmarks for efficacy, particularly in prolonging disease-free survival.
For researchers and drug development professionals, this compound's mechanism of action, centered on broad immune stimulation via pathways like TLR4, offers a contrasting approach to the more targeted mechanisms of current immunotherapies. This presents potential avenues for future research, including the exploration of this compound in combination with newer agents or the identification of biomarkers to predict response to such broad-spectrum immunomodulators. Further studies directly comparing this compound with current standards of care and elucidating its detailed molecular interactions are warranted to determine its potential role in the modern management of NSCLC.
References
- 1. Meta-analysis of adjuvant immunochemotherapy using OK-432 in patients with resected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant immunotherapy with intrapleural Streptococcus pyogenes (OK-432) in lung cancer patients after resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Picibanil's Immunomodulatory Profile: A Comparative Analysis with Other Toll-like Receptor Agonists
For Immediate Release
A Deep Dive into the Immunostimulatory Properties of Picibanil (B1221077) and its standing amongst other Toll-like Receptor (TLR) Agonists.
This guide offers a comprehensive comparison of the immunomodulatory profile of this compound (OK-432), a unique bacterial preparation, with a range of other Toll-like Receptor (TLR) agonists. Aimed at researchers, scientists, and drug development professionals, this document provides an objective analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and TLR Agonists
This compound, a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, has a long history of use as a potent immunomodulator, particularly in cancer therapy and the treatment of lymphatic malformations.[1][2] Its mechanism of action is multifaceted, involving the activation of various immune cells and the induction of a robust cytokine cascade.[2][3] Emerging evidence suggests that this compound exerts its effects, at least in part, through the activation of Toll-like Receptor 4 (TLR4).[1][4]
TLR agonists are a class of molecules that bind to and activate TLRs, which are key pattern recognition receptors of the innate immune system.[5] This activation triggers downstream signaling pathways, leading to the production of inflammatory cytokines and the initiation of an adaptive immune response.[5] Consequently, TLR agonists are widely investigated as vaccine adjuvants and therapeutic agents for infectious diseases and cancer.[5] This guide will compare the immunomodulatory characteristics of this compound with agonists for TLR2, TLR3, TLR7, and TLR9.
Data Presentation: A Comparative Look at Cytokine Induction
The induction of cytokines is a hallmark of the immunomodulatory activity of both this compound and other TLR agonists. The tables below summarize quantitative data on the production of key cytokines following stimulation with these agents.
It is critical to note that the experimental conditions, such as the cell type, agonist concentration, and incubation time, vary significantly between studies. Therefore, direct quantitative comparisons should be approached with caution.
Table 1: Cytokine Profile Induced by this compound (OK-432)
| Cytokine | Cell Type | Concentration of this compound | Incubation Time | Cytokine Level (pg/mL) | Reference |
| TNF-α | Human PBMCs | Not Specified | Not Specified | Elevated | [6] |
| IL-6 | Human PBMCs | Not Specified | Not Specified | Induced | [6] |
| IL-10 | Human PBMCs | Not Specified | Not Specified | Lower than IFN-γ | [6] |
| IL-12 | Human PBMCs | Not Specified | Not Specified | Induced | [6][7] |
| IFN-γ | Human PBMCs | Not Specified | Not Specified | Significantly Higher than IL-10 | [6][7] |
| IL-1β | Human Melanoma Patients | 1-20 KE (ID) | Baseline | Depressed | [8] |
| TNF-α | Human Melanoma Patients | 1-20 KE (ID) | Baseline | Depressed | [8] |
| IFN-γ | Human Melanoma Patients | 1-20 KE (ID) | Baseline | Depressed (Reversed with treatment) | [8] |
Table 2: Cytokine Profile Induced by Other TLR Agonists
| TLR Agonist (Example) | Target TLR | Cytokine | Cell Type | Cytokine Level (pg/mL) | Reference |
| Imiquimod (B1671794) | TLR7 | IFN-α2 | Human Breast Cancer Patients (Plasma) | 7 to 19 | [9] |
| CpG ODN (K3) | TLR9 | IFN-α2 | Human Lung Cancer Patients (Serum) | 2.67 to 3.61 (after 3rd dose) | [10][11] |
| CpG ODN (K3) | TLR9 | IFN-γ | Human Lung Cancer Patients (Serum) | 9.07 to 12.7 (after 3rd dose) | [10][11] |
| CpG ODN (K3) | TLR9 | CXCL10 | Human Lung Cancer Patients (Serum) | 351 to 676 (after 3rd dose) | [10][11] |
| CpG ODN 1826/2006 | TLR9 | TNF-α | RAW 264.7 cells | Dose and time-dependent increase | [12] |
Signaling Pathways: Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by this compound and other TLR agonists.
Caption: this compound signaling via TLR4.
Caption: TLR7 signaling pathway.
Caption: TLR9 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Protocol 1: Cytokine Quantification by ELISA
This protocol outlines the general steps for measuring cytokine concentrations in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA plate (96-well)
-
Capture antibody specific for the cytokine of interest
-
Detection antibody specific for the cytokine of interest (biotinylated)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[13][14]
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.[13][14]
-
Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[13][14]
-
Detection Antibody Incubation: Wash the plate five times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[13][14]
-
Streptavidin-HRP Incubation: Wash the plate five times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development and Measurement: Wash the plate seven times. Add 100 µL of TMB substrate to each well. Allow the color to develop for 15-30 minutes in the dark. Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.[13][14]
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Protocol 2: Intracellular Cytokine Staining by Flow Cytometry
This protocol describes the detection of intracellular cytokines in immune cells following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other immune cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound or TLR agonist
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for cell surface markers
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture PBMCs at a concentration of 1 x 10^6 cells/mL. Stimulate the cells with the desired concentration of this compound or TLR agonist for a predetermined time (e.g., 6-24 hours). For the last 4-6 hours of incubation, add a protein transport inhibitor to block cytokine secretion.[15][16][17]
-
Surface Staining: Harvest the cells and wash with FACS buffer. Stain for cell surface markers by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark. Wash the cells twice.[15][18]
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. Wash the cells with permeabilization buffer.[15][18]
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.[15][18]
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to identify cell populations based on surface marker expression and quantify the percentage of cells expressing the intracellular cytokine of interest.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the immunomodulatory profiles of this compound and other TLR agonists.
Caption: Workflow for comparing immunomodulators.
Conclusion
This compound stands out as a potent immunomodulator with a complex mechanism of action that includes the activation of TLR4.[1] It induces a broad spectrum of pro-inflammatory cytokines, including TNF-α, IL-6, IL-12, and is a strong inducer of IFN-γ, indicating its ability to drive a Th1-dominant immune response.[6][7] This profile is comparable to that of other potent TLR agonists. For instance, while TLR7 agonists are particularly effective at inducing Type I interferons, and TLR9 agonists also drive a Th1-type response, this compound's profile suggests a robust and multifaceted activation of both innate and adaptive immunity.[9][10] The choice of an immunomodulator for a specific therapeutic application will depend on the desired cytokine milieu and the specific immune cell populations to be targeted. The data and protocols presented in this guide provide a valuable resource for researchers in the rational design and evaluation of novel immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological effect of OK-432 (this compound) and possible application to dendritic cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR AGONISTS: Are They Good Adjuvants? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of antitumor activity of OK-432 (this compound) by Triton X-114 phase partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptococcal preparation OK-432 is a potent inducer of IL-12 and a T helper cell 1 dominant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase IB trial of this compound (OK-432) as an immunomodulator in patients with resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical TLR7 agonist imiquimod can induce immune-mediated rejection of skin metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CpG ODN (K3)—toll-like receptor 9 agonist—induces Th1-type immune response and enhances cytotoxic activity in advanced lung cancer patients: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CpG ODN (K3)-toll-like receptor 9 agonist-induces Th1-type immune response and enhances cytotoxic activity in advanced lung cancer patients: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 17. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. anilocus.com [anilocus.com]
TARA-002 and Picibanil (OK-432) in Non-Muscle Invasive Bladder Cancer: A Comparative Efficacy Guide
A detailed review of two immunotherapeutic agents derived from Streptococcus pyogenes for the treatment of non-muscle invasive bladder cancer (NMIBC), presenting available clinical data, experimental protocols, and mechanisms of action.
In the landscape of intravesical immunotherapy for non-muscle invasive bladder cancer (NMIBC), particularly in the wake of Bacillus Calmette-Guérin (BCG) shortages and treatment failures, novel agents are of critical interest to the research and clinical community. This guide provides a comparative analysis of TARA-002, an investigational cell therapy, and its progenitor, Picibanil (OK-432), a well-established immunopotentiator. TARA-002 is developed from the same master cell bank of a genetically distinct Group A Streptococcus pyogenes as OK-432 and has demonstrated manufacturing comparability.[1][2][3][4] This guide will synthesize the available efficacy data, outline experimental methodologies from clinical trials, and visualize the proposed signaling pathways.
Efficacy and Safety Data
While direct head-to-head clinical trials comparing TARA-002 and this compound (OK-432) in NMIBC are not available, this section summarizes the clinical trial data for each agent individually. The data for TARA-002 is primarily from the ongoing Phase 2 ADVANCED-2 trial, while the available data for this compound in NMIBC is more historical.
TARA-002 Clinical Efficacy in NMIBC
The ADVANCED-2 trial is a Phase 2, open-label study evaluating the safety and efficacy of intravesical TARA-002 in adults with high-grade NMIBC with carcinoma in situ (CIS), with or without accompanying Ta/T1 disease.[5][6] The trial includes both BCG-naïve and BCG-unresponsive patient cohorts.
| Efficacy Endpoint | Overall Population | BCG-Unresponsive Cohort | BCG-Naïve Cohort |
| Complete Response (CR) Rate (Any Time) | 70% (14/20)[4] | 80% (4/5)[4] - 100%[7] | 67% (10/15)[4] - 72.4% (21/29)[6][8] - 76%[7][9] |
| Complete Response (CR) Rate (6 Months) | 72% (13/18)[4] | 100% (4/4)[4] | 64% (9/14)[4] - 69.2% (18/26)[6] |
| Complete Response (CR) Rate (12 Months) | - | 67%[7] | 43%[7][9] - 50% (7/14)[6] |
| Durability of Response | 100% (9/9) of patients maintaining a CR from 3 to 6 months.[4] Two of three patients maintained a CR at nine months.[4] | - | 87.5% (14 of 16) of initial responders maintained their response through month 6.[8] |
Safety Profile of TARA-002: Treatment with TARA-002 has been reported to have a favorable safety and tolerability profile. No Grade 3 or higher treatment-related adverse events (TRAEs) have been reported in the ADVANCED-2 trial.[6][8] The most common TRAEs were Grade 1 and included dysuria, fatigue, and hematuria.[6]
This compound (OK-432) Clinical Efficacy in NMIBC
Experimental Protocols
TARA-002: The ADVANCED-2 Trial (NCT05951179)
The ADVANCED-2 trial is a Phase 2, open-label, multicenter study designed to evaluate the safety and anti-tumor activity of intravesical instillation of TARA-002 in adults with high-grade NMIBC with CIS (± Ta/T1).[1][5][6]
-
Patient Population: The study enrolls adults (≥ 18 years) with high-grade NMIBC with CIS who are either BCG-naïve or BCG-unresponsive.[1][6]
-
Treatment Regimen:
-
Induction Phase: Patients receive six weekly intravesical instillations of TARA-002.[5]
-
Re-induction: Patients who are eligible after the first treatment period may receive an additional six weekly doses.[14]
-
Maintenance Phase: Patients with a complete response after the induction phase receive three additional weekly doses as maintenance during the second treatment period, followed by three weekly doses at months 6, 9, 12, 15, and 18.[5][14]
-
-
Primary Endpoint: The primary endpoint is the high-grade complete response rate at any time.[8]
-
Key Secondary Endpoint: A key secondary endpoint is the duration of response at 12 months.[8]
References
- 1. Prophylactic treatment for superficial bladder cancer following transurethral resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors effecting recurrence and progression of high grade non invasive bladder cancer treated by intravesical BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Updated review on novel therapies and ongoing clinical trials for high-risk non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Update on the management of non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Prophylaxis of recurrence in superficial bladder carcinoma by intravesical chemotherapy--comparative study between instillation of combined double anticancer agents and single anticancer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current State of Intravesical Therapies for Nonmuscle-Invasive Bladder Cancer - American Urological Association [auanews.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Trials Corner Issue 10(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Long-term results of intravesical therapy for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vjoncology.com [vjoncology.com]
Picibanil (OK-432) for Pediatric Lymphangioma: A Comparative Review of Response Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical study outcomes for Picibanil (OK-432), a sclerosing agent used in the treatment of pediatric lymphangioma. This compound, a lyophilized mixture of a low-virulence strain of Streptococcus pyogenes, has emerged as a primary alternative to surgical excision, offering a less invasive treatment modality. This document synthesizes response rate data, details common experimental protocols, and illustrates the proposed mechanism of action.
Comparative Analysis of this compound Response Rates
The efficacy of this compound in treating pediatric lymphangiomas has been evaluated in numerous studies. A consistent finding across the literature is the significant difference in response based on the morphology of the lymphangioma, with macrocystic lesions demonstrating a markedly better response than microcystic or mixed types.[1][2][3] The following table summarizes the quantitative response rates from various clinical investigations.
| Study (Year) | Number of Patients | Lymphangioma Type | Response Criteria | Complete Response/ Disappearance | Marked/Substantial/ Excellent/Good Response | Moderate/ Intermediate Response | No Response/Poor Response |
| Giguere et al. (2002) (Prospective Multi-institutional) | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Greinwald et al. (1999)[4][5] | 13 | Primarily Macrocystic | Physical examination and radiographic studies | 42% (complete or substantial) | - | 16% | 42% |
| Rautio et al. (2003) | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Banieghbal et al. (2003)[2][3] | 35 | Macrocystic and Microcystic | Not specified | 96% (in macrocystic) | - | - | Poor or no response in microcystic |
| Fadhel et al. (Retrospective)[6] | 37 | Head and neck, thorax/abdomen, extremities | Not specified | - | 86.4% (excellent or good) | - | 3 patients |
| Laranne et al. (2002)[7][8] | 11 | Not specified | Not specified | 54.5% (6 patients) | 36.4% (4 patients) | - | 9.1% (1 patient) |
| Ogita et al. (1991) | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| de Serres et al. | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Peters et al. | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Sung et al. | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Kim et al. | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Okazaki et al. | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Cai et al. (Meta-analysis, 2023)[1][9] | 352 (from 11 studies) | Macrocystic vs. Microcystic | Not specified | - | OK-432 was significantly more effective in macrocystic lesions (RR=1.51) | - | - |
| Colombani et al. | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Rozman et al. | Not specified in provided snippets | Not specified | Not specified | - | - | - | - |
| Sanlialp et al. (2017)[10] | 15 | Head and neck macrocystic | Not specified | 53.33% (8 cases) | 33.33% (5 cases, >50% reduction) | 13.33% (2 cases, <50% reduction) | - |
| Cuesta et al. (2002)[11] | 11 | Not specified | Not specified | 63.6% (7 patients, total shrinkage/regression) | 18.2% (2 patients, marked regression) | - | 18.2% (2 patients) |
Note: Response criteria and terminology (e.g., "complete," "marked," "excellent") can vary between studies, making direct comparisons challenging. The meta-analysis by Cai et al. provides strong evidence for the superior efficacy of this compound in macrocystic lymphangiomas.[1][9]
Experimental Protocols
The administration of this compound for pediatric lymphangioma follows a generally consistent sclerotherapy protocol, with some variations in dosage and the number of treatment sessions.
Patient Selection and Evaluation
-
Diagnosis: Diagnosis is typically confirmed through physical examination and imaging studies such as ultrasound, CT, or MRI to assess the size, location, and cystic nature of the lymphangioma.[2][3]
-
Classification: Lymphangiomas are classified as macrocystic (cysts > 1 cm), microcystic (cysts < 1 cm), or mixed, a distinction crucial for predicting treatment response.[12]
This compound Preparation and Dosage
-
Preparation: this compound (OK-432) is a lyophilized powder that is reconstituted, typically with saline, before injection.
-
Dosage: The dosage of this compound can vary. Some studies report using a standard single dose, such as 0.2 mg, while others adjust the dose based on the patient or the volume of fluid aspirated from the cyst.[10][12] An average total dose of 0.56 mg has been reported in one study.[4][5]
Administration Technique
-
Anesthesia: The procedure is often performed under general anesthesia, especially in young children.[11]
-
Aspiration: The cystic cavity of the lymphangioma is punctured, often under ultrasound guidance, and the lymphatic fluid is completely aspirated.[12]
-
Injection: An equivalent volume of the prepared this compound solution is then injected into the emptied cyst.[12]
-
Fluoroscopic Guidance: In some cases, fluoroscopy is used to guide the intracystic injections.[4][5]
Post-Treatment Monitoring and Follow-up
-
Observation: Patients are typically observed for a period post-injection (e.g., 24 hours) to monitor for side effects.[11]
-
Common Side Effects: Expected side effects include localized swelling, redness, pain, and low-grade fever, which are indicative of the inflammatory response.[11][13]
-
Follow-up: The response to treatment is evaluated through physical examination and imaging studies at follow-up appointments.
-
Repeat Injections: Multiple injections (ranging from 1 to 4 or more) may be administered depending on the patient's response.[2][3][10]
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is understood to be immunomodulatory.[13] The injection of OK-432 into the lymphangioma cyst induces a strong local inflammatory reaction.[7][8] This inflammatory cascade is believed to involve the activation of various immune cells, including neutrophils, macrophages, and lymphocytes, and the release of cytokines such as IL-6 and TNF-alpha.[13] This localized inflammation leads to the sclerosis and subsequent shrinkage of the cystic spaces. Histologically, this process results in fibrotic adhesion of the cyst wall without causing necrosis of the surrounding tissue or skin.[13]
Caption: Proposed mechanism of action for this compound in lymphangioma treatment.
Conclusion
This compound (OK-432) sclerotherapy is a safe and effective treatment for pediatric lymphangiomas, particularly for macrocystic lesions.[7][13] The response rates are generally high, and the procedure is associated with minimal serious side effects.[13] The treatment's efficacy is attributed to a localized inflammatory and immunomodulatory response leading to cyst sclerosis and resolution. For drug development professionals, the success of this compound highlights the potential of targeted immunomodulation as a therapeutic strategy for lymphatic malformations. Further research could focus on optimizing dosage regimens, understanding the molecular pathways involved in the inflammatory response, and exploring its application in other cystic lesions.
References
- 1. scielo.br [scielo.br]
- 2. Guidelines for the successful treatment of lymphangioma with OK-432 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Treatment of lymphangiomas in children: An update of this compound (OK-432" by Jr Greinwald, D. K. Burke et al. [hsrc.himmelfarb.gwu.edu]
- 5. Treatment of lymphangiomas in children: an update of this compound (OK-432) sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OK-432 (this compound) therapy for lymphangiomas in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of OK-432 sclerotherapy for different types of lymphangiomas: a review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OK-432 therapy of lymphangiomas in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-sectional study comparing different therapeutic modalities for cystic lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com [prod-dcd-datasets-public-files-eu-west-1.s3.eu-west-1.amazonaws.com]
Assessing the recurrence rate after Picibanil treatment in long-term follow-up studies
Picibanil (OK-432) Long-Term Recurrence Rates: A Comparative Guide
This compound (OK-432), a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes, serves as a sclerosing agent and immunomodulator for treating various benign cystic lesions, most notably lymphatic malformations (LMs) and ranulas.[1] Its therapeutic effect stems from inducing a localized inflammatory reaction, activating immune cells like macrophages and natural killer cells, and promoting the release of cytokines.[1][2] This orchestrated immune response increases the permeability of endothelial cells, enhances lymphatic drainage, and ultimately leads to the shrinkage and resolution of the cystic structures.[1][2] This guide provides a comparative analysis of the long-term recurrence rates of this compound treatment against alternative therapies, supported by experimental data and protocols for a scientific audience.
Section 1: Lymphatic Malformations (LMs)
Lymphatic malformations are congenital anomalies of the lymphatic system, presenting as cysts of varying sizes.[3] They occur most frequently in the head and neck region.[4][5] Treatment aims to alleviate symptoms, correct cosmetic deformities, and prevent complications like infection or airway obstruction.
Comparative Recurrence Rates for Lymphatic Malformations
Long-term follow-up studies are crucial for assessing the true efficacy of any treatment for LMs. The data below summarizes recurrence rates for this compound and common alternative treatments.
| Treatment Modality | Lesion Type | Recurrence Rate (%) | Mean Follow-up (Range) | Key Studies |
| This compound (OK-432) | Macrocystic | 9% - 12.5% | 2.9 years (Median)[6] | Smith et al. (2009)[6], Esposito et al. (2014)[7] |
| Mixed | 9% | 2.9 years (Median) | Smith et al. (2009)[6] | |
| Overall | 5% - 8% | >1 year | Poldervaart et al. (2009)[3] | |
| Surgical Excision | All Types | 10% - 15% (Partial) | 67.9 months | Lee et al. (2020)[8] |
| All Types | 73.7% (Partial) | 67.9 months | Lee et al. (2020)[8] | |
| All Types | 20.0% (Total) | 67.9 months | Lee et al. (2020)[8] | |
| Bleomycin (B88199) Sclerotherapy | Microcystic | 0% (in 6 patients) | Long-term (unspecified) | Zhao et al. (2018)[9] |
| Macrocystic/Mixed | 8% | Not specified | Ghaffarpour et al. (2015)[10] | |
| Sirolimus (Oral) | Complex LMs | ~8% (on discontinuation) | 16.8 months (5-30) | Song et al. (2020)[11][12] |
Note: Recurrence rates can be influenced by lesion type (macrocystic, microcystic, mixed), location, and completeness of the initial treatment.
Experimental Protocols
Key this compound (OK-432) Study Protocol (Adapted from Smith et al., 2009) [6]
-
Patient Selection: Children with cervicofacial LMs confirmed by imaging (MRI/CT). Patients were randomized into immediate or delayed treatment groups.
-
Preparation & Dosage: One vial of OK-432 (1 KE - Klinische Einheit) was reconstituted with 10 mL of sterile saline for injection. The standard dose was 0.01 mg (0.1 KE) per mL.
-
Administration: Under general anesthesia or sedation, the cystic contents were aspirated. A volume of OK-432 solution equal to or less than the aspirated volume was injected into the cyst under ultrasound guidance. The treatment consisted of a series of up to four injections at eight-week intervals.
-
Follow-up & Assessment: Response was measured radiographically by quantifying the change in lesion volume. A recurrence was defined as the reappearance or growth of the lesion after a complete or substantial initial response. The median follow-up was 2.9 years.
Key Surgical Excision Study Protocol (Adapted from Lee et al., 2020) [8]
-
Patient Selection: Patients with LMs who underwent surgical treatment.
-
Procedure: Surgical intervention was classified as total resection or partial resection based on the surgeon's assessment of completeness. For extensive lesions, free flap coverage was utilized.
-
Follow-up & Assessment: Patients were followed up for a mean duration of 67.9 months. Recurrence was assessed clinically and through imaging, defined as the regrowth of the lesion at the primary site.
Visualized Mechanisms and Workflows
Section 2: Oral and Plunging Ranulas
A ranula is a mucus extravasation cyst arising from the sublingual salivary gland.[13] It presents as a swelling in the floor of the mouth (oral ranula) or may extend through the mylohyoid muscle into the neck (plunging ranula).[13]
Comparative Recurrence Rates for Ranulas
Treatment for ranulas has historically been surgical, but sclerotherapy with this compound has emerged as a less invasive alternative.
| Treatment Modality | Ranula Type | Recurrence Rate (%) | Mean Follow-up (Range) | Key Studies |
| This compound (OK-432) | Plunging | 14% (after last injection) | Not specified | Roh & Kim (2008)[14] |
| Cervical | 0% | 25.3 months (12-42) | Fukase et al. (2022)[15] | |
| Surgical: Marsupialization | Oral | 66.7% | 40 years (Retrospective) | Zhao et al. (2004)[16] |
| Surgical: Ranula Excision Only | Oral | 57.7% | 40 years (Retrospective) | Zhao et al. (2004)[16] |
| Surgical: Sublingual Gland Excision | Oral/Plunging | 1.2% | 40 years (Retrospective) | Zhao et al. (2004)[16] |
| Plunging | 0% (Complete excision) | 36 months (Median) | Roh (2017)[13] |
Note: Surgical approaches show a wide variance in recurrence, with excision of the sublingual gland being the gold standard for low recurrence.[13]
Experimental Protocols
Key this compound (OK-432) Study Protocol (Adapted from Fukase et al., 2022) [15]
-
Patient Selection: Eight patients with ranulas extending into the cervical region.
-
Preparation & Dosage: OK-432 was diluted with saline to a concentration of 1 to 2 KE per mL. The mean treatment dose was 1.9 KE.
-
Administration: The ranula was punctured, and its contents were aspirated. The prepared OK-432 solution was then injected into the cystic cavity. A second or third treatment was administered if the initial response was insufficient.
-
Follow-up & Assessment: Patients were examined at 1 and 6 weeks post-treatment and followed for a mean of 25.3 months. Recurrence was defined as the reappearance of the lesion after total shrinkage or marked reduction.
Key Surgical Study Protocol (Adapted from Zhao et al., 2004, as cited in other reviews) [16]
-
Patient Selection: A large retrospective analysis of 580 patients with oral and plunging ranulas treated between 1962 and 2002.
-
Procedure: Patients were categorized based on the surgical procedure received: marsupialization, excision of the ranula alone, or excision of the sublingual gland combined with the ranula.
-
Follow-up & Assessment: Recurrence rates were calculated based on the reappearance of the ranula following the specific surgical intervention over the long-term follow-up period.
Summary and Conclusion
For lymphatic malformations , particularly macrocystic types, this compound (OK-432) sclerotherapy demonstrates a favorable long-term recurrence rate (5-12.5%) that is competitive with, and often lower than, partial surgical excision.[3][6][7][8] Total surgical excision offers a low recurrence rate but carries a higher risk of complications.[4][8] Other sclerosing agents like Bleomycin and systemic treatments like Sirolimus also show low recurrence rates and serve as important alternatives.[9][10][11]
For ranulas , this compound treatment presents a viable, minimally invasive option with a low long-term recurrence rate (0-14%), especially when compared to more conservative surgical techniques like marsupialization or simple excision, which have very high recurrence rates.[13][14][15][16] The surgical gold standard, excision of the sublingual gland, has the lowest recurrence rate but is the most invasive procedure.[13][16]
The choice of treatment should be guided by the specific clinical scenario, including the type and location of the lesion, potential for complications, and patient preference. The data indicates that in long-term follow-up, this compound is an effective therapy with a relatively low rate of recurrence for both macrocystic lymphatic malformations and ranulas.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. OK-432 therapy for lymphangioma in children: why and how does it work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of lymphatic malformations with OK-432 (this compound): review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bleomycin sclerotherapy for lymphatic malformation after unsuccessful surgical excision: case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Efficacy and safety of OK-432 immunotherapy of lymphatic malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (OK-432) in the treatment of head and neck lymphangiomas in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bleomycin sclerotherapy for large diffuse microcystic lymphatic malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sclerotherapy with bleomycin versus surgical excision for extracervical cystic lymphatic malformations in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of sirolimus in the treatment of complex lymphatic malformations: Single center report of 56 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. OK-432 Sclerotherapy of Plunging Ranula in 21 Patients: It Can Be a Substitute for Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OK-432 Treatment of Ranula Intruding into the Cervical Region - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
Validating Picibanil-Activated Lymphocyte Function: An In Vitro Cytotoxicity Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro cytotoxicity assays to validate the function of lymphocytes activated by Picibanil (B1221077) (OK-432), a potent immunomodulatory agent derived from the bacterium Streptococcus pyogenes. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.
This compound's Mechanism of Lymphocyte Activation
This compound is a biological response modifier that enhances both innate and adaptive immunity.[1] Its primary mechanism involves the activation of various immune cells, including dendritic cells (DCs), macrophages, natural killer (NK) cells, and T lymphocytes.[2][3] this compound is recognized by Toll-like receptor 4 (TLR4) on antigen-presenting cells (APCs) like DCs and macrophages. This interaction triggers a signaling cascade that leads to the maturation of DCs and the production of a variety of pro-inflammatory cytokines, such as Interleukin-1 (IL-1), IL-6, IL-12, and Tumor Necrosis Factor-alpha (TNF-α).[1][3]
The matured DCs then present tumor-associated antigens to naive T cells, leading to the differentiation and proliferation of tumor-specific cytotoxic T lymphocytes (CTLs).[1] this compound also directly activates NK cells, enhancing their cytotoxic activity against tumor cells.[2][3] This multifaceted activation of the immune system results in a potent anti-tumor response.
Comparative Performance of this compound-Activated Lymphocytes
Experimental data demonstrates that this compound, particularly in combination with other agents like Interleukin-2 (B1167480) (IL-2), significantly enhances the cytotoxic function of lymphocytes against tumor cells.
A key study evaluated the effect of this compound on the generation and cytotoxic potential of tumor-infiltrating lymphocytes (TILs) from a murine colon adenocarcinoma. The results showed a synergistic effect when this compound was combined with rIL-2.[4]
| Treatment Group | Number of TILs (Day 15) | % Lysis of MCA-102 Target Cells (20:1 E:T ratio) |
| rIL-2 (100 U/ml) | 268 x 10^5 | 12% |
| OK-432 (1.0 µg/ml) | 30 x 10^5 | Not specified |
| rIL-2 (100 U/ml) + OK-432 (1.0 µg/ml) | 528 x 10^5 | 50% |
| E:T ratio = Effector-to-target ratio |
These findings indicate that the combination of this compound and rIL-2 not only leads to a greater expansion of TILs but also significantly enhances their tumor-killing capacity compared to rIL-2 alone.[4]
Another study investigating the in vivo administration of this compound prior to tumor harvest found a marked increase in the cytotoxic activity of the experimental TILs against an NK-sensitive tumor target, the YAC-1 lymphoma, which was 3-4 times that of the control group.[2]
Experimental Protocols for In Vitro Cytotoxicity Assays
The following are detailed methodologies for standard in vitro cytotoxicity assays that can be used to validate the function of this compound-activated lymphocytes.
Chromium-51 (⁵¹Cr) Release Assay
This is a classic and widely used method for quantifying cell-mediated cytotoxicity.
Principle: Target tumor cells are labeled with radioactive ⁵¹Cr. When cytotoxic lymphocytes (effector cells) lyse the target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed target cells.
Detailed Protocol:
-
Target Cell Preparation:
-
Culture a suitable tumor cell line (e.g., K562 for NK cell activity, or a specific tumor line for CTL activity) to a healthy, logarithmic growth phase.
-
Harvest and wash the target cells twice with a serum-free culture medium.
-
Resuspend the cells at a concentration of 1 x 10⁷ cells/ml in a serum-free medium.
-
-
⁵¹Cr Labeling:
-
Add 100 µCi of Na₂⁵¹CrO₄ to 1 ml of the target cell suspension.
-
Incubate for 1-2 hours at 37°C in a humidified CO₂ incubator, with occasional gentle mixing.
-
After incubation, wash the labeled target cells three times with a complete culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in a complete culture medium at a final concentration of 1 x 10⁵ cells/ml.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
To generate this compound-activated lymphocytes, culture the PBMCs with an optimal concentration of this compound (e.g., 0.01-0.1 KE/ml) for a specified period (e.g., 24-72 hours).[5] For synergistic studies, rIL-2 can be added.[4]
-
Harvest the activated lymphocytes, wash, and resuspend them in a complete culture medium at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
-
Co-culture and Cytotoxicity Assay:
-
In a 96-well V-bottom plate, add 100 µl of the labeled target cell suspension (1 x 10⁴ cells) to each well.
-
Add 100 µl of the effector cell suspension at different E:T ratios.
-
For control wells:
-
Spontaneous Release: Add 100 µl of medium instead of effector cells.
-
Maximum Release: Add 100 µl of a cell lysis solution (e.g., 1% Triton X-100) instead of effector cells.
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4-18 hours at 37°C in a humidified CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µl of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) of the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
MTT Assay
This colorimetric assay is a non-radioactive alternative for measuring cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells. In a cytotoxicity assay, a decrease in the number of viable target cells due to lymphocyte-mediated killing results in a reduced MTT signal.
Detailed Protocol:
-
Effector and Target Cell Preparation:
-
Prepare this compound-activated effector lymphocytes and target tumor cells as described for the ⁵¹Cr release assay (steps 1 and 3).
-
-
Co-culture:
-
In a 96-well flat-bottom plate, seed the target cells at a density of 1-2 x 10⁴ cells per well in 100 µl of complete culture medium and allow them to adhere overnight (for adherent cell lines).
-
The next day, carefully remove the medium and add the effector cells at various E:T ratios in a final volume of 200 µl per well.
-
For controls, include wells with target cells only (for maximum viability) and wells with medium only (for background).
-
Incubate the plate for the desired time (e.g., 4-24 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
After incubation, centrifuge the plate if using suspension target cells and carefully remove 100 µl of the supernatant.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [1 - (Absorbance of Experimental Well / Absorbance of Target Cells Only Well)] x 100
-
Conclusion
The in vitro cytotoxicity assays described provide robust and quantifiable methods to validate the function of this compound-activated lymphocytes. The experimental data strongly suggests that this compound is a potent activator of lymphocyte cytotoxicity, with its effects being particularly enhanced when used in combination with other immunomodulators like IL-2. For researchers and drug development professionals, these assays are crucial tools for evaluating the efficacy of this compound as a standalone or combination immunotherapy agent.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. In vivo administration of this compound (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Synergistic actions of this compound (OK-432) on recombinant interleukin-2 induction of tumor-infiltrating lymphocyte expansion, cytotoxicity, and phenotypic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Picibanil (OK-432)
This document provides essential safety and logistical information for the proper disposal of Picibanil (OK-432), a streptococcal preparation used in research and clinical settings. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in compliance with standard laboratory safety practices.
Pre-Disposal Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate care due to its hazardous properties. The Safety Data Sheet (SDS) indicates that this compound may be toxic if swallowed, harmful in contact with skin, cause serious eye damage, and is suspected of causing cancer[1].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety goggles or face shield)
-
Respiratory protection (especially when dust may be generated)[1]
Handling:
-
Work under a chemical fume hood to avoid inhalation of the substance[1].
-
Avoid generating dust[1].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Wash hands and skin thoroughly after handling[1].
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
Step 1: Containment
-
Unused or Expired Vials: Keep the product in its original, tightly closed container[2]. Ensure the container is properly labeled.
-
Spills: In case of a spill, carefully take up the material using a non-combustible, absorbent material such as sand, earth, or vermiculite. Do not create dust. Place the absorbed material into a suitable, sealed, and labeled container for disposal[2][3].
Step 2: Segregation and Storage
-
Store the sealed waste container in a designated, locked-up, and well-ventilated area, away from incompatible materials[1].
-
This compound waste should be segregated from other waste streams and categorized as hazardous pharmaceutical waste.
Step 3: Labeling
-
Clearly label the waste container as "Hazardous Pharmaceutical Waste" and include the name "this compound (OK-432)".
-
Indicate the associated hazards (e.g., Toxic, Carcinogen).
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
The recommended method of disposal is incineration at a licensed chemical destruction plant[2][4].
Step 5: Documentation
-
Maintain a hazardous waste manifest, a document that tracks the waste from generation to disposal. This document should be signed by all parties involved[5].
-
Keep a record of all disposed this compound in accordance with institutional and local regulations.
Data Presentation
No quantitative data regarding specific disposal parameters (e.g., concentration limits for different disposal methods) was available in the reviewed documentation. Disposal procedures should be handled in accordance with qualitative safety guidelines and regulations for hazardous pharmaceutical waste.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration via an approved waste disposal plant | [1][2][4] |
| Waste Classification | Hazardous Pharmaceutical Waste | [1][5] |
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Consult a physician[1].
-
Eye Contact: Rinse out with plenty of water for at least 15 minutes. Immediately call an ophthalmologist[1][3].
-
Ingestion: Give the person water to drink (at most two glasses). Seek immediate medical advice[1].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Picibanil
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Picibanil (OK-432), an antineoplastic agent derived from a lyophilized preparation of Streptococcus pyogenes. Given its biological origin and cytotoxic properties, all procedures must be conducted with strict adherence to safety protocols to minimize exposure risk to personnel and the environment. The following information is based on general best practices for handling biological agents and cytotoxic compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound to prevent direct contact and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. Change immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves. |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles or a full-face shield must be worn to protect against splashes. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the lyophilized powder, reconstituting the product, or when there is a risk of aerosolization. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in designated handling areas. |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety during the handling of this compound. All manipulations should occur within a certified Class II Biological Safety Cabinet (BSC) to control for aerosol generation and to maintain sterility.
Preparation and Handling Workflow:
-
Area Preparation: Before commencing work, decontaminate the work surface within the BSC. Assemble all necessary materials, including a plastic-backed absorbent pad to contain any minor spills.
-
Donning PPE: Put on all required PPE in the correct sequence: shoe covers, inner gloves, gown, outer gloves, eye protection, and respirator.
-
Compound Reconstitution:
-
Carefully open the vial containing the lyophilized this compound powder inside the BSC to avoid generating dust.
-
Use a sterile syringe and needle to slowly add the appropriate diluent as specified in the experimental protocol.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking to prevent aerosolization.
-
-
Handling and Use:
-
All subsequent handling of the reconstituted this compound solution should be performed within the BSC.
-
Use careful pipetting techniques to minimize the creation of bubbles and aerosols.
-
-
Post-Handling Decontamination:
-
Upon completion of the work, decontaminate all surfaces and equipment within the BSC using an appropriate disinfectant, such as a 10% bleach solution followed by 70% ethanol.
-
Wipe down all items being removed from the BSC.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, ensuring not to touch contaminated surfaces with bare skin. Dispose of all single-use PPE as biohazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as biohazardous and cytotoxic waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Sharps | Rigid, puncture-resistant sharps container labeled "Biohazard" and "Cytotoxic". | Includes needles, syringes, and glass vials. Do not recap needles. |
| Contaminated PPE | Yellow or other designated cytotoxic waste bin with a biohazard symbol. | Includes gloves, gowns, shoe covers, and masks. All soft waste should be placed in leak-proof, tear-resistant bags. |
| Liquid Waste | Designated hazardous chemical/biological waste container. | Do not dispose of liquid this compound waste down the drain. Collect in a sealed, clearly labeled container. Decontaminate with a 1:10 bleach solution for a minimum of 30 minutes before collection by environmental health and safety personnel.[2] |
| Grossly Contaminated Items | Rigid, leak-proof container labeled "Biohazard" and "Cytotoxic Waste". | Includes absorbent pads, spill cleanup materials, and any items heavily contaminated with this compound. |
Spill Management: In the event of a spill, immediately secure the area. Wearing full PPE, cover the spill with absorbent material.[3][4] Apply a 10% bleach solution and allow a contact time of at least 20-30 minutes.[2][3] Clean up all materials and dispose of them as cytotoxic and biohazardous waste. Report the incident to the institutional Environmental Health and Safety (EHS) department.
Experimental Workflow Diagram
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
